3-Hydroxypristanoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C40H72N7O18P3S |
|---|---|
Molekulargewicht |
1064.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2,6,10,14-tetramethylpentadecanethioate |
InChI |
InChI=1S/C40H72N7O18P3S/c1-24(2)10-8-11-25(3)12-9-13-26(4)14-15-28(48)27(5)39(53)69-19-18-42-30(49)16-17-43-37(52)34(51)40(6,7)21-62-68(59,60)65-67(57,58)61-20-29-33(64-66(54,55)56)32(50)38(63-29)47-23-46-31-35(41)44-22-45-36(31)47/h22-29,32-34,38,48,50-51H,8-21H2,1-7H3,(H,42,49)(H,43,52)(H,57,58)(H,59,60)(H2,41,44,45)(H2,54,55,56)/t25?,26?,27?,28?,29-,32-,33-,34+,38-/m1/s1 |
InChI-Schlüssel |
OQWHTSXXBMVROE-VDRJVRINSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
role of 3-Hydroxypristanoyl-CoA in Refsum disease
An In-Depth Technical Guide on the Metabolic Pathways Implicated in Refsum Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adult Refsum Disease (ARD) is an autosomal recessive disorder characterized by the systemic accumulation of phytanic acid, a branched-chain fatty acid obtained exclusively from the diet. The foundational pathology lies in a deficient peroxisomal alpha-oxidation pathway, the metabolic route required for phytanic acid degradation. This guide elucidates the core enzymatic defect in ARD, clarifies the downstream metabolic fate of alpha-oxidation products, and correctly positions ancillary metabolites, such as 3-Hydroxypristanoyl-CoA, within their proper biochemical context. It provides quantitative data on metabolite accumulation, detailed experimental protocols for diagnostic and research applications, and visual diagrams of the key metabolic and signaling pathways to offer a comprehensive resource for the scientific community.
The Core Pathology of Adult Refsum Disease: Defective Phytanic Acid Alpha-Oxidation
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is derived from the phytol (B49457) side chain of chlorophyll (B73375) and is ingested through dairy products, ruminant fats, and certain fish.[1] The presence of a methyl group on its β-carbon prevents its degradation via the standard β-oxidation pathway.[2] Instead, it must first undergo a process of alpha-oxidation within the peroxisomes to remove a single carbon atom, yielding pristanic acid, which can then be metabolized further.[3][4]
The primary defect in over 90% of ARD patients is a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH) .[5] This enzyme catalyzes the first and rate-limiting step of alpha-oxidation.[6] Its deficiency leads to a metabolic bottleneck, causing the massive accumulation of phytanic acid in plasma and tissues, which is the biochemical hallmark of the disease and the driver of its clinical manifestations, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[5][7]
The Peroxisomal Alpha-Oxidation Pathway
The degradation of phytanic acid is a four-step enzymatic process occurring within the peroxisome:[1][3][4]
-
Activation: Phytanic acid is activated to its coenzyme A ester, phytanoyl-CoA, by an acyl-CoA synthetase on the cytosolic side of the peroxisome.
-
Hydroxylation: Phytanoyl-CoA is hydroxylated by phytanoyl-CoA hydroxylase (PHYH) to form 2-hydroxyphytanoyl-CoA. This is the defective step in Adult Refsum Disease.
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.
-
Oxidation: Pristanal is oxidized by aldehyde dehydrogenase to form pristanic acid.
The resulting pristanic acid is then activated to pristanoyl-CoA to undergo peroxisomal β-oxidation.
Quantitative Data: Phytanic Acid Accumulation
The failure of alpha-oxidation leads to a dramatic increase in phytanic acid levels in the plasma of ARD patients compared to healthy individuals.
| Biological Matrix | Condition | Phytanic Acid Concentration |
| Human Plasma | Adult Refsum Disease | 992 - 6400 µmol/L [8] |
| >200 µmol/L (diagnostic) [9][10] | ||
| 10-50 mg/dL or higher [11] | ||
| Human Plasma | Healthy Controls | 0 - 33 µmol/L [8] |
| ≤ 0.2 mg/dL [11] | ||
| ~5.77 µmol/L (meat-eaters) [12] | ||
| ~0.86 µmol/L (vegans) [12] |
The Role of this compound: Peroxisomal Beta-Oxidation of Pristanic Acid
The user's query focuses on this compound. It is critical to understand that this molecule is not an intermediate in the alpha-oxidation of phytanic acid and does not accumulate due to the primary defect in ARD. Instead, it is a standard intermediate in the subsequent peroxisomal beta-oxidation of pristanic acid , the product of a functioning alpha-oxidation pathway.[13][14]
After its formation, pristanic acid is activated to pristanoyl-CoA and undergoes three cycles of peroxisomal beta-oxidation.[15] The steps for one cycle are:[7][13]
-
Oxidation: (2S)-pristanoyl-CoA is oxidized to trans-2,3-dehydropristanoyl-CoA.
-
Hydration: trans-2,3-dehydropristanoyl-CoA is hydrated to form This compound .
-
Dehydrogenation: this compound is oxidized to 3-ketopristanoyl-CoA.
-
Thiolytic Cleavage: 3-ketopristanoyl-CoA is cleaved by a thiolase to yield propionyl-CoA and a chain-shortened acyl-CoA (4,8,12-trimethyltridecanoyl-CoA).
This process repeats until the molecule is sufficiently shortened for transport to the mitochondria for final oxidation.[3][16]
References
- 1. Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Human metabolism of phytanic acid and pristanic acid [pubmed.ncbi.nlm.nih.gov]
- 4. Phytanic acid activates PPARα to promote beige adipogenic differentiation of preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 8. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Phytanic Acid Intake and Lifestyle Modifications on Quality of Life in Individuals with Adult Refsum Disease: A Retrospective Survey Analysis [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Phytanic Acid Metabolism: A Technical Guide to the α-Oxidation Pathway and the Role of 2-Hydroxyphytanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanic acid, a branched-chain fatty acid, is a dietary component primarily sourced from dairy products, ruminant fats, and certain fish.[1] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized through the conventional β-oxidation pathway.[1][2] Instead, it undergoes an initial series of reactions known as α-oxidation, a process that shortens the fatty acid chain by a single carbon, yielding pristanic acid, which can then enter the β-oxidation spiral.[3][4] This entire α-oxidation process is understood to occur within the peroxisomes in human cells.[1][4]
Deficiencies in the α-oxidation pathway lead to the accumulation of phytanic acid in tissues and plasma, resulting in a rare, autosomal recessive neurological disorder known as Refsum disease.[1][5] This condition is characterized by a range of debilitating symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[1] This technical guide provides a comprehensive overview of the phytanic acid α-oxidation pathway, with a focus on the pivotal intermediate, 2-hydroxyphytanoyl-CoA, and its enzymatic processing. We present quantitative data, detailed experimental protocols, and visual diagrams to serve as a critical resource for professionals engaged in the study of peroxisomal disorders and related metabolic pathways.
The Phytanic Acid α-Oxidation Pathway
The α-oxidation of phytanic acid is a multi-step enzymatic cascade that takes place exclusively in the peroxisomes of human cells.[1][4] The pathway can be delineated into the following key steps:
-
Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and is thought to occur on the cytosolic side of the peroxisome, with the resulting phytanoyl-CoA then transported into the peroxisomal matrix.[1][6]
-
Hydroxylation: Inside the peroxisome, phytanoyl-CoA is hydroxylated at the α-carbon position to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH), also known as phytanoyl-CoA dioxygenase, which requires Fe²⁺ and O₂ as co-substrates.[1][7] A deficiency in PhyH is the primary cause of adult Refsum disease.[1]
-
Cleavage: The 2-hydroxyphytanoyl-CoA is then cleaved into two products: pristanal (B217276) (a C19 aldehyde) and formyl-CoA. This reaction is catalyzed by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[4][7] The formyl-CoA is subsequently broken down into formate (B1220265) and eventually carbon dioxide.[4]
-
Oxidation to Pristanic Acid: The pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[4][7] This pristanic acid can then be activated to pristanoyl-CoA and subsequently undergo β-oxidation.[3][4]
Diagram of the Phytanic Acid α-Oxidation Pathway
Caption: The metabolic pathway of phytanic acid alpha-oxidation in the peroxisome.
Quantitative Data Summary
The accurate measurement of phytanic acid and its metabolites is crucial for the diagnosis and management of Refsum disease. The following tables summarize key quantitative parameters from various studies.
Table 1: Plasma Phytanic Acid Concentrations
| Condition | Phytanic Acid Concentration | Units | Reference |
| Normal | ≤ 0.2 | mg/dL | [8] |
| Refsum Disease | 10 - 50 | mg/dL | [8] |
| Refsum Disease | > 5,600 | µM | [9] |
Table 2: Performance Characteristics of GC-MS for Phytanic Acid Analysis in Plasma
| Parameter | Value | Units | Reference |
| Limit of Detection (LOD) | 0.032 | µmol/L | [10][11] |
| Linear Range | 0.032 - 9.6 | µmol/L | [10][11] |
| Intra-assay CV | 1.8 | % | [10] |
| Inter-assay CV | 3.2 | % | [10] |
Experimental Protocols
Quantification of Phytanic Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for the quantitative analysis of phytanic acid in biological samples.[12]
Principle: Fatty acids, including phytanic acid, are extracted from plasma, derivatized to form volatile esters (typically methyl esters), and then separated and quantified by GC-MS.[12]
Detailed Methodology:
-
Sample Preparation:
-
Hydrolysis (Saponification):
-
To release phytanic acid from lipids, add 1 mL of 5% (w/v) ethanolic potassium hydroxide (B78521) to each tube.[13]
-
Vortex and incubate at 60°C for 1 hour.[13] This step is crucial for the complete release of esterified phytanic acid.
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of deionized water and 4 mL of hexane (B92381) to each tube.[13]
-
Cap the tubes and shake vigorously for 20 minutes.[13]
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.[13]
-
Carefully transfer the upper hexane layer containing the fatty acids to a clean glass tube.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF₃ in methanol (B129727) and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters.[14]
-
-
FAMEs Extraction:
-
After cooling, add 1 mL of water and 2 mL of hexane to the reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]
-
Carrier Gas: Helium at a constant flow of 1.1 mL/min.[10]
-
Injector Temperature: 250°C.[10]
-
Injection Volume: 1 µL in splitless mode.[10]
-
Oven Temperature Program: Initial temperature: 100°C, hold for 0.5 min. Ramp 1: 30°C/min to 210°C, hold for 1 min. Ramp 2: 10°C/min to 300°C, hold for 1 min.[10]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[10]
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for the characteristic ions of the phytanic acid methyl ester and the internal standard.[10]
-
-
Data Analysis:
-
Integrate the peak areas for the phytanic acid and internal standard chromatograms.
-
Construct a calibration curve using the calibrator samples.
-
Calculate the concentration of phytanic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.[13]
-
Diagram of the Experimental Workflow for Phytanic Acid Measurement by GC-MS
Caption: Experimental workflow for phytanic acid measurement by GC-MS.
Measurement of Phytanic Acid α-Oxidation in Cultured Fibroblasts
This assay is a critical diagnostic tool for identifying defects in the α-oxidation pathway.
Principle: The activity of the α-oxidation pathway is determined by incubating cultured fibroblasts with a stable isotope-labeled phytanic acid substrate and measuring the formation of its metabolic products, such as pristanic acid, by GC-MS.[14]
Detailed Methodology:
-
Cell Culture:
-
Culture human skin fibroblasts in appropriate medium until confluent.[14]
-
-
Incubation with Labeled Substrate:
-
Prepare a stock solution of [²H₃]-phytanic acid in ethanol.
-
Wash the fibroblast monolayer twice with phosphate-buffered saline (PBS).
-
Add fresh culture medium containing [²H₃]-phytanic acid at a final concentration of 10 µM.
-
Incubate the cells for 72 hours at 37°C.[14]
-
-
Harvesting and Lipid Extraction:
-
After incubation, collect the culture medium.
-
Wash the cell monolayer twice with PBS and harvest the cells by trypsinization.
-
Combine the collected medium and cell suspension.
-
Add a known amount of an internal standard (e.g., C17:0).
-
Extract total lipids using a hexane:isopropanol (3:2, v/v) mixture.[14]
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper organic phase.
-
-
Derivatization to FAMEs:
-
Follow the derivatization protocol as described in the previous section (Protocol 1, step 4).[14]
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS.
-
Use a suitable capillary column (e.g., DB-1 or equivalent).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the methyl esters of [²H₃]-phytanic acid and its oxidation product, pristanic acid.[14]
-
-
Data Analysis:
-
Calculate the rate of α-oxidation by determining the amount of pristanic acid formed per unit of time per amount of cellular protein.
-
Conclusion
The α-oxidation of phytanic acid is a vital metabolic pathway, and its impairment has severe clinical consequences. A thorough understanding of the enzymatic steps, particularly the roles of phytanoyl-CoA hydroxylase and its product 2-hydroxyphytanoyl-CoA, is essential for the development of diagnostic tools and therapeutic strategies for Refsum disease and other related peroxisomal disorders. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and clinicians working to unravel the complexities of this pathway and improve patient outcomes. The continued investigation into the regulation and potential pharmacological modulation of phytanic acid α-oxidation holds promise for future advancements in the treatment of these debilitating conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 5. Refsum disease, peroxisomes and phytanic acid oxidation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 8. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 9. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Biosynthesis of 3-Hydroxypristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 3-hydroxypristanoyl-CoA, a key intermediate in the peroxisomal β-oxidation of pristanic acid. Pristanic acid, a branched-chain fatty acid derived from the α-oxidation of phytanic acid, undergoes a series of enzymatic reactions within the peroxisome to yield acetyl-CoA and propionyl-CoA. This guide details the core metabolic pathway, the enzymes involved, their kinetic properties, and the experimental protocols for their study. Quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams generated with the DOT language. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolic disorders, peroxisomal biology, and drug discovery.
Introduction
This compound is a crucial intermediate in the catabolism of branched-chain fatty acids, specifically in the peroxisomal β-oxidation of pristanic acid.[1] The metabolism of pristanic acid is of significant interest due to its accumulation in several inherited metabolic disorders, such as Zellweger syndrome and D-bifunctional protein deficiency, leading to severe neurological and developmental abnormalities.[2] Understanding the biosynthesis of this compound is therefore essential for elucidating the pathophysiology of these diseases and for the development of potential therapeutic interventions.
This guide provides an in-depth examination of the enzymatic steps leading to the formation of this compound, focusing on the key enzymes: branched-chain acyl-CoA oxidase (ACOX2) and the D-bifunctional protein (HSD17B4). We present available quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for key assays, and visual representations of the metabolic pathway and experimental workflows.
The Biosynthetic Pathway of this compound
The formation of this compound is the second step in the peroxisomal β-oxidation of pristanic acid. This pathway is a cyclical process that shortens the acyl-chain of pristanoyl-CoA.
The overall pathway can be summarized as follows:
-
Activation of Pristanic Acid: Pristanic acid is first activated to its coenzyme A thioester, pristanoyl-CoA, by an acyl-CoA synthetase.
-
Oxidation: Pristanoyl-CoA is then oxidized by branched-chain acyl-CoA oxidase (ACOX2) to trans-2,3-dehydropristanoyl-CoA (also known as pristenoyl-CoA), producing hydrogen peroxide (H₂O₂) as a byproduct.[1]
-
Hydration: Trans-2,3-dehydropristanoyl-CoA is hydrated by the enoyl-CoA hydratase domain of the D-bifunctional protein (HSD17B4) to form this compound.[1][3]
-
Dehydrogenation: Subsequently, the 3-hydroxyacyl-CoA dehydrogenase domain of the D-bifunctional protein catalyzes the oxidation of this compound to 3-keto-pristanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH.[1]
This cycle is repeated, with each turn resulting in the shortening of the fatty acyl chain.
Signaling Pathway Diagram
Caption: Biosynthetic pathway of this compound.
Quantitative Data
This section summarizes the available quantitative data related to the biosynthesis of this compound, including enzyme kinetics and metabolite concentrations.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| Branched-chain Acyl-CoA Oxidase (ACOX2) | 2-Methylpalmitoyl-CoA | ~25 µM | Not Reported | Rat Liver | [4] |
| D-Bifunctional Protein (Enoyl-CoA Hydratase activity) | trans-2-enoyl-CoA (general) | Not Reported | Not Reported | Human | [3] |
| D-Bifunctional Protein (3-Hydroxyacyl-CoA Dehydrogenase activity) | (25R)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA | Not Reported | Not Reported | Human Fibroblasts | [5] |
Metabolite Concentrations in Human Plasma
| Metabolite | Concentration Range (Healthy Controls) | Notes | Reference |
| Pristanic Acid | 0.22 - 2.89 µM | [6] | |
| 2,3-Pristenic Acid | 2 - 48 nM | Intermediate of pristanic acid β-oxidation | [6] |
| 3-Hydroxypristanic Acid | 0.02 - 0.81 nM | Corresponds to this compound after hydrolysis | [6] |
| 3-Ketopristanic Acid | 0.07 - 1.45 nM | Corresponds to 3-keto-pristanoyl-CoA after hydrolysis | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of this compound.
Assay for Branched-chain Acyl-CoA Oxidase (ACOX2) Activity
Principle: The activity of ACOX2 is determined by measuring the rate of hydrogen peroxide (H₂O₂) production, which is a byproduct of the oxidation of pristanoyl-CoA. The H₂O₂ produced is coupled to a colorimetric or fluorometric assay.
Materials:
-
Pristanoyl-CoA (substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 8.0)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic or fluorogenic substrate for HRP (e.g., Amplex Red)
-
Spectrophotometer or fluorometer
-
Enzyme source (e.g., purified ACOX2, peroxisomal fraction, or cell lysate)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, FAD, HRP, and the HRP substrate in a microplate well or cuvette.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme source.
-
Immediately start monitoring the change in absorbance or fluorescence over time.
-
The rate of change is proportional to the ACOX2 activity.
-
A standard curve using known concentrations of H₂O₂ should be prepared to quantify the enzyme activity.
Assay for D-Bifunctional Protein (Enoyl-CoA Hydratase Activity)
Principle: The enoyl-CoA hydratase activity of D-bifunctional protein is measured by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the trans-2,3-dehydropristanoyl-CoA substrate as it is hydrated to this compound.
Materials:
-
trans-2,3-Dehydropristanoyl-CoA (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
UV-transparent cuvettes or microplate
-
UV-Vis spectrophotometer
-
Enzyme source (e.g., purified D-bifunctional protein, peroxisomal fraction, or cell lysate)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and trans-2,3-dehydropristanoyl-CoA in a cuvette.
-
Equilibrate the mixture to the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme source.
-
Immediately monitor the decrease in absorbance at 263 nm over time.
-
The initial linear rate of absorbance decrease is used to calculate the enzyme activity, using the molar extinction coefficient of the enoyl-CoA substrate.
Assay for D-Bifunctional Protein (3-Hydroxyacyl-CoA Dehydrogenase Activity)
Principle: The 3-hydroxyacyl-CoA dehydrogenase activity is determined by monitoring the increase in absorbance at 340 nm, which results from the reduction of NAD⁺ to NADH as this compound is oxidized to 3-keto-pristanoyl-CoA.
Materials:
-
This compound (substrate)
-
Tris-HCl buffer (e.g., 100 mM, pH 9.0)
-
NAD⁺
-
UV-transparent cuvettes or microplate
-
UV-Vis spectrophotometer
-
Enzyme source (e.g., purified D-bifunctional protein, peroxisomal fraction, or cell lysate)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and NAD⁺ in a cuvette.
-
Add the enzyme source and pre-incubate at the assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The initial linear rate of absorbance increase is used to calculate the enzyme activity, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
Quantification of this compound by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of this compound in biological samples. The method involves extraction of acyl-CoAs, separation by liquid chromatography, and detection by mass spectrometry.
Materials:
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Internal standard (e.g., a stable isotope-labeled analog of this compound)
-
Extraction solvent (e.g., acetonitrile (B52724)/isopropanol/water)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in a cold extraction solvent containing the internal standard.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
The extract may require further solid-phase extraction (SPE) for cleanup and concentration.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
Perform mass spectrometry in positive or negative ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for studying 3-HP-CoA biosynthesis.
Logical Relationship Diagram
Caption: Logical relationships in 3-HP-CoA biosynthesis.
Conclusion
This technical guide has provided a detailed overview of the biosynthesis of this compound, a critical step in the peroxisomal β-oxidation of pristanic acid. The key enzymes, branched-chain acyl-CoA oxidase and D-bifunctional protein, have been discussed, along with available quantitative data and detailed experimental protocols. The provided visualizations of the metabolic pathway and experimental workflows offer a clear and concise summary of the core concepts.
While significant progress has been made in understanding this pathway, further research is needed to fully elucidate the kinetic properties of the involved enzymes with their specific substrates and to explore the regulatory mechanisms that govern this metabolic route. A deeper understanding of the biosynthesis of this compound will be invaluable for the development of diagnostic and therapeutic strategies for peroxisomal disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | trans-2,3-dehydropristanoyl-CoA + H2O => this compound [reactome.org]
- 4. Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Enzymatic Conversion to 3-Hydroxypristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypristanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary constituent phytanic acid.[1][2] The metabolism of pristanic acid is essential for normal lipid homeostasis, and its disruption can lead to the accumulation of toxic metabolites, resulting in severe metabolic disorders.[1][3] This guide provides a comprehensive overview of the enzymatic conversion of pristanoyl-CoA to this compound, detailing the biochemical pathway, key enzymes, relevant quantitative data, and experimental protocols for its study. Understanding this pathway is crucial for diagnosing and developing therapeutic strategies for related peroxisomal disorders.
The Biochemical Pathway of this compound Formation
Pristanic acid, a 2-methyl branched-chain fatty acid, is degraded exclusively within peroxisomes.[4][5][6] Unlike straight-chain fatty acids, its degradation requires a specialized set of enzymes. The formation of this compound is a central step in this catabolic process.
The pathway begins with the activation of pristanic acid to its CoA ester, pristanoyl-CoA.[6][7] Due to the presence of a methyl group at the C-2 position, pristanoyl-CoA exists as two stereoisomers: (2S)-pristanoyl-CoA and (2R)-pristanoyl-CoA. The first enzyme of the β-oxidation spiral, acyl-CoA oxidase, is stereoselective and only accepts the (2S)-isomer as a substrate.[8] Therefore, the (2R)-isomer must first be converted to the (2S)-form by the enzyme α-methylacyl-CoA racemase (AMACR).[8][9]
The core conversion process involves two key enzymatic steps:
-
Oxidation: (2S)-Pristanoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase to form trans-2,3-dehydropristanoyl-CoA (also referred to as 2,3-pristenoyl-CoA).[7][10] This reaction is catalyzed by Acyl-CoA Oxidase 2 (ACOX2) and likely also Acyl-CoA Oxidase 3 (ACOX3).[11]
-
Hydration: The resulting trans-2,3-dehydropristanoyl-CoA is then hydrated by the enoyl-CoA hydratase activity of D-bifunctional protein (DBP), also known as multifunctional protein 2 (MFP2), to yield this compound.[7][8]
Following its formation, this compound is further oxidized by the 3-hydroxyacyl-CoA dehydrogenase activity of DBP to 3-ketopristanoyl-CoA.[7] Finally, 3-ketopristanoyl-CoA undergoes thiolytic cleavage by sterol carrier protein X (SCPx), releasing propionyl-CoA and 4,8,12-trimethyltridecanoyl-CoA, which re-enters the β-oxidation cycle.[7]
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pristanic acid - Wikipedia [en.wikipedia.org]
- 5. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Reactome | ACOX2:FAD, ACOXL:FAD oxidise (2S)-pristanoyl-CoA to trans-2,3-dehydropristanoyl-CoA [reactome.org]
- 11. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolic Intermediates of 3-Hydroxypristanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxypristanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the α-oxidation of phytanic acid. The metabolism of these fatty acids is crucial for lipid homeostasis, and defects in this pathway are associated with several severe metabolic disorders. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, its associated enzymes, and the analytical methodologies used for its study. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of fatty acid metabolism and the development of therapeutics for related disorders.
The Peroxisomal β-Oxidation of Pristanic Acid
Pristanic acid, a 2-methyl branched-chain fatty acid, undergoes β-oxidation exclusively within peroxisomes. The pathway involves a series of enzymatic reactions that shorten the carbon chain, ultimately producing acetyl-CoA and propionyl-CoA. This compound is a key hydroxylated intermediate in this process.
The core enzymatic steps involved in the conversion of pristanoyl-CoA to its downstream metabolites are:
-
Oxidation: Pristanoyl-CoA is oxidized to trans-2,3-dehydropristanoyl-CoA (pristenoyl-CoA) by the enzyme branched-chain acyl-CoA oxidase.
-
Hydration: Pristenoyl-CoA is then hydrated to form this compound. This reaction is catalyzed by the enoyl-CoA hydratase activity of the multifunctional protein 2 (MFP2).
-
Dehydrogenation: this compound is subsequently oxidized to 3-ketopristanoyl-CoA by the L-3-hydroxyacyl-CoA dehydrogenase activity of MFP2.
-
Thiolytic Cleavage: Finally, 3-ketopristanoyl-CoA is cleaved by the thiolase activity of sterol carrier protein X (SCPx), yielding 4,8,12-trimethyltridecanoyl-CoA and propionyl-CoA.
The resulting 4,8,12-trimethyltridecanoyl-CoA can undergo further rounds of β-oxidation.
Signaling Pathway Diagram
Caption: The peroxisomal β-oxidation pathway of pristanic acid.
Quantitative Data
The concentrations of pristanic acid and its β-oxidation intermediates are crucial diagnostic markers for peroxisomal disorders. The following table summarizes the reported concentrations in human plasma from healthy individuals.
| Metabolite | Concentration Range (nM) in Plasma | Reference |
| Pristanic Acid | 0.2 - 2.5 µM | [1] |
| 2,3-Pristenic Acid | 2 - 48 | [2] |
| 3-Hydroxypristanic Acid | 0.02 - 0.81 | [2] |
| 3-Ketopristanic Acid | 0.07 - 1.45 | [2] |
Note: The concentrations are for the free acid forms, not the CoA esters.
Enzyme Kinetic Parameters
Experimental Protocols
The analysis of this compound and its metabolites requires sensitive and specific analytical techniques due to their low endogenous concentrations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.
Quantification of Pristanic Acid β-Oxidation Intermediates by GC-MS
This protocol is adapted from Verhoeven et al. (1999) for the analysis of pristanic acid and its intermediates in plasma.[2]
4.1.1. Sample Preparation
-
Internal Standard Addition: To 100 µL of plasma, add an appropriate amount of deuterated internal standards for pristanic acid, 2,3-pristenic acid, 3-hydroxypristanic acid, and 3-ketopristanic acid.
-
Hydrolysis: Add 1 mL of 0.3 M sodium hydroxide (B78521) in 90% ethanol (B145695) and incubate at 70°C for 60 minutes to hydrolyze the CoA esters and other conjugates.
-
Acidification: After cooling, add 1 mL of water and acidify the mixture to pH 1 with 6 M HCl.
-
Extraction: Extract the fatty acids twice with 2 mL of hexane (B92381).
-
Derivatization:
-
Evaporate the combined hexane extracts to dryness under a stream of nitrogen.
-
For 3-ketopristanic acid, add 50 µL of 2% (w/v) methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 30 minutes to form the methoxime derivative.
-
Evaporate to dryness and add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 45 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.
-
For the other intermediates, directly add the BSTFA with 1% TMCS after the initial evaporation.
-
-
Final Extraction: After derivatization, evaporate the reagent and redissolve the residue in 50 µL of hexane for GC-MS analysis.
4.1.2. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Agilent 5973 or equivalent, operating in electron impact (EI) or negative chemical ionization (NCI) mode.
-
Data Acquisition: Selected ion monitoring (SIM) of characteristic ions for each analyte and internal standard.
Quantification of this compound by LC-MS/MS
This protocol is a general framework for the analysis of long-chain acyl-CoAs and can be adapted for this compound.
4.2.1. Sample Preparation (from cultured cells)
-
Cell Harvesting: Wash cultured cells with ice-cold PBS and scrape them into a centrifuge tube. Pellet the cells by centrifugation.
-
Extraction: Resuspend the cell pellet in a suitable volume of ice-cold extraction solvent (e.g., 80% methanol (B129727) containing an internal standard such as a stable isotope-labeled version of the analyte).
-
Homogenization and Protein Precipitation: Sonicate the cell suspension on ice to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
4.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for the separation of long-chain acyl-CoAs (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/isopropanol (e.g., 1:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the acyl-CoAs.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions specific for this compound and its internal standard.
Experimental Workflow Diagram
Caption: A generalized workflow for the analysis of acyl-CoA intermediates.
Conclusion
The study of this compound and its metabolic intermediates is essential for understanding the pathophysiology of peroxisomal β-oxidation disorders and for the development of novel diagnostic and therapeutic strategies. This technical guide has provided a detailed overview of the metabolic pathway, available quantitative data, and robust analytical protocols. Further research is warranted to elucidate the specific kinetic properties of the enzymes involved in this compound metabolism, which will provide a more complete picture of this critical metabolic pathway.
References
- 1. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterol carrier protein X is peroxisomal 3-oxoacyl coenzyme A thiolase with intrinsic sterol carrier and lipid transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Localization of 3-Hydroxypristanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypristanoyl-CoA is a critical intermediate in the catabolism of branched-chain fatty acids, specifically in the peroxisomal β-oxidation of pristanic acid. Understanding its subcellular localization is paramount for elucidating the metabolic pathways involved in certain inherited metabolic disorders and for the development of targeted therapeutic interventions. This technical guide provides a comprehensive overview of the cellular localization of this compound, details the experimental methodologies used to determine its location, and presents a logical workflow for its study. While qualitative evidence firmly places this metabolite within the peroxisome, quantitative data on its specific distribution among different organelles is not currently available in the literature.
Core Concept: Peroxisomal Localization of this compound
The overwhelming consensus from metabolic pathway analysis indicates that this compound is predominantly, if not exclusively, localized to the peroxisome . It is a key intermediate in the β-oxidation of pristanic acid, a 2-methyl-branched-chain fatty acid.[1][2][3] The enzymes responsible for the synthesis and subsequent metabolism of this compound are known to reside within the peroxisomal matrix.[1][2]
The pathway begins with the activation of pristanic acid to pristanoyl-CoA, which can occur in peroxisomes, mitochondria, and the endoplasmic reticulum. However, the subsequent β-oxidation of pristanoyl-CoA is a peroxisome-specific process.[1][2][3] The formation of this compound from trans-2,3-dehydropristanoyl-CoA is catalyzed by the second enzyme of the peroxisomal β-oxidation pathway, a multifunctional enzyme (MFP-2) that possesses enoyl-CoA hydratase activity.[2] This enzyme is a cornerstone of peroxisomal lipid metabolism.
Signaling and Metabolic Pathway
The metabolic sequence within the peroxisome is a well-defined pathway. The following diagram illustrates the core steps of pristanic acid β-oxidation, highlighting the central role of this compound.
References
The Central Role of 3-Hydroxypristanoyl-CoA in Peroxisomal Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 3-Hydroxypristanoyl-CoA, a key intermediate in the peroxisomal β-oxidation of pristanic acid. Pristanic acid itself is a branched-chain fatty acid derived from the α-oxidation of phytanic acid. The accumulation of phytanic acid is characteristic of several inherited metabolic disorders, most notably Refsum disease. This document details the metabolic pathway, the enzymes involved, quantitative data on metabolite levels in health and disease, detailed experimental protocols for the analysis of these pathways, and the regulatory signaling cascades. This guide is intended to be a comprehensive resource for researchers and professionals involved in the study of fatty acid metabolism, peroxisomal disorders, and the development of therapeutic interventions.
Introduction to Phytanic and Pristanic Acid Metabolism
Phytanic acid, a 3-methyl branched-chain fatty acid, is obtained from dietary sources such as dairy products, ruminant fats, and certain fish.[1][2] Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be directly metabolized via the mitochondrial β-oxidation pathway.[1] Instead, it undergoes an initial cycle of α-oxidation within the peroxisomes to yield pristanic acid and a molecule of CO2.[2][3] Pristanic acid, now with a methyl group on the α-carbon, can be activated to pristanoyl-CoA and subsequently degraded through the peroxisomal β-oxidation pathway.[2][3]
Defects in the α-oxidation of phytanic acid lead to its accumulation in plasma and tissues, resulting in Refsum disease, a rare autosomal recessive neurological disorder.[1][2] Clinical manifestations of Refsum disease include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[4] Understanding the subsequent metabolism of pristanic acid is therefore crucial for elucidating the pathophysiology of this and other related peroxisomal disorders.
The Peroxisomal β-Oxidation of Pristanoyl-CoA
The degradation of pristanoyl-CoA occurs in the peroxisomes and involves a series of enzymatic reactions analogous to the β-oxidation of straight-chain fatty acids. This compound is a central intermediate in this pathway.
The key enzymatic steps are as follows:
-
Activation: Pristanic acid is activated to (2R)-pristanoyl-CoA by an acyl-CoA synthetase.
-
Epimerization: For β-oxidation to proceed, the (2R)-stereoisomer of pristanoyl-CoA must be converted to the (2S)-stereoisomer. This reaction is catalyzed by α-methylacyl-CoA racemase (AMACR).[1]
-
Oxidation: (2S)-pristanoyl-CoA is oxidized to 2,3-trans-enoylpristanoyl-CoA by the peroxisomal branched-chain acyl-CoA oxidase.
-
Hydration: The second step is the hydration of 2,3-trans-enoylpristanoyl-CoA to (3R)-3-hydroxypristanoyl-CoA. This reaction is catalyzed by the enoyl-CoA hydratase activity of the peroxisomal multifunctional enzyme 2 (MFP2), also known as D-bifunctional protein (DBP) or HSD17B4.[5][6]
-
Dehydrogenation: (3R)-3-hydroxypristanoyl-CoA is then oxidized to 3-ketopristanoyl-CoA by the (3R)-hydroxyacyl-CoA dehydrogenase activity of MFP2, using NAD+ as a cofactor.[5][6]
-
Thiolytic Cleavage: Finally, 3-ketopristanoyl-CoA is cleaved by the peroxisomal thiolase, sterol carrier protein X (SCPx), into propionyl-CoA and 4,8,12-trimethyltridecanoyl-CoA. The latter undergoes further rounds of β-oxidation.
This pathway is illustrated in the following diagram:
Quantitative Data
The accurate quantification of metabolites in the phytanic and pristanic acid pathways is crucial for the diagnosis and monitoring of peroxisomal disorders.
Metabolite Concentrations in Health and Disease
The following table summarizes the plasma concentrations of phytanic and pristanic acid in healthy individuals and patients with Refsum disease.
| Metabolite | Healthy Control (μmol/L) | Refsum Disease (PHYH deficiency) (μmol/L) |
| Phytanic Acid | < 10 | > 200 |
| Pristanic Acid | < 3.0 | < 2 |
Table 1: Comparison of peroxisomal metabolites in healthy controls and patients with adult Refsum disease. Data sourced from GeneReviews®.[7][8]
In patients with Refsum disease due to PHYH deficiency, there is a marked accumulation of phytanic acid, while pristanic acid levels remain normal or low.[7][8] In contrast, deficiencies in enzymes of the peroxisomal β-oxidation pathway, such as MFP2, can lead to the accumulation of both phytanic and pristanic acids.[2]
Enzyme Kinetics
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (μM) | Vmax (μmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | - | - |
| 3-Hydroxyoctanoyl-CoA | C8 | - | - |
| 3-Hydroxydodecanoyl-CoA | C12 | - | - |
| 3-Hydroxypalmitoyl-CoA | C16 | - | - |
Table 2: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for various substrates. Specific values for Km and Vmax are dependent on assay conditions and are indicated as "-" as they are for illustrative purposes of substrate range.[10][11]
Experimental Protocols
Isolation of Peroxisomes from Liver Tissue
This protocol describes the isolation of peroxisomes from rat liver using differential and density gradient centrifugation.[12][13][14][15]
Materials:
-
Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2, with protease inhibitors)
-
Iodixanol (B1672021) or Nycodenz gradient solutions
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
Procedure:
-
Homogenization: Mince fresh liver tissue in ice-cold homogenization buffer and homogenize using a Potter-Elvehjem homogenizer with a loose-fitting pestle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 3,000 x g for 10 min) to pellet mitochondria.
-
Centrifuge the second supernatant at a higher speed (e.g., 25,000 x g for 20 min) to obtain a light mitochondrial fraction enriched in peroxisomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the light mitochondrial fraction in homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed iodixanol or Nycodenz density gradient.
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).
-
Collect the peroxisomal fraction, which bands at a characteristic density.
-
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase in the reverse direction, which is often more convenient.[10][11][16][17]
Principle: The oxidation of NADH to NAD+ is monitored by a decrease in absorbance at 340 nm.
Materials:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)
-
NADH solution (e.g., 0.2 mM in assay buffer)
-
Substrate solution (e.g., 0.1 mM 3-ketoacyl-CoA, such as acetoacetyl-CoA, in assay buffer)
-
Enzyme preparation (e.g., purified enzyme or cell lysate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
In a quartz cuvette, combine the assay buffer, NADH solution, and substrate solution.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Signaling Pathways and Regulation
The expression of genes encoding enzymes of the peroxisomal β-oxidation pathway is transcriptionally regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[18][19][20]
PPARα-Mediated Gene Regulation
Pristanic acid and its precursors can act as ligands for PPARα.[21] Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[19][22]
Target genes of PPARα in this pathway include:
-
Acyl-CoA oxidase 1 (ACOX1): The rate-limiting enzyme in peroxisomal β-oxidation of straight-chain fatty acids.[9]
-
Multifunctional enzyme 2 (MFP2/HSD17B4): Contains the 3-hydroxyacyl-CoA dehydrogenase activity.
-
Genes involved in fatty acid transport: Such as ABCD2 and ABCD3.
Conclusion
This compound is a critical intermediate in the peroxisomal β-oxidation of pristanic acid. The efficient functioning of this pathway is essential for the degradation of branched-chain fatty acids and the prevention of their toxic accumulation. Deficiencies in the enzymes of this pathway, particularly the multifunctional enzyme 2, can lead to severe metabolic disorders. A thorough understanding of the biochemistry, regulation, and analysis of this pathway is vital for the development of diagnostic tools and therapeutic strategies for conditions such as Refsum disease and other peroxisomal disorders. This guide has provided a comprehensive overview of the current knowledge in this field to aid researchers and clinicians in their endeavors.
References
- 1. Human Metabolome Database: Showing metabocard for Pristanoyl-CoA (HMDB0002057) [hmdb.ca]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human peroxisomal multifunctional enzyme type 2. Site-directed mutagenesis studies show the importance of two protic residues for 2-enoyl-CoA hydratase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. genecards.org [genecards.org]
- 6. Table 1. [Comparison of Peroxisomal Metabolites in Adult Refsum Disease by Gene Involved]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of Peroxisomes [biocyclopedia.com]
- 12. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 17. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 18. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Identification of PPREs and PPRE associated genes in the human genome: insights into related kinases and disease implications [frontiersin.org]
- 22. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 3-Hydroxypristanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of 3-Hydroxypristanoyl-CoA was not a singular event but rather a crucial step in the meticulous unraveling of the peroxisomal β-oxidation pathway for branched-chain fatty acids. Unlike their straight-chain counterparts, fatty acids with methyl branches, such as phytanic acid and its α-oxidation product pristanic acid, present unique metabolic challenges. The identification of this compound as a key intermediate was pivotal to understanding how the cell degrades these complex lipids, a process with significant implications for several metabolic disorders. This technical guide provides an in-depth exploration of the discovery, the key experimental protocols that enabled its identification, and the quantitative data that solidified its role in cellular metabolism.
The Metabolic Context: Peroxisomal β-Oxidation of Pristanic Acid
The degradation of pristanic acid occurs within the peroxisome. Due to the presence of a methyl group at the α-position, it undergoes a modified β-oxidation cycle. The formation of this compound is the second step in this cycle, following the initial desaturation of pristanoyl-CoA.
Pristanic Acid β-Oxidation Pathway
The pathway involves a sequence of enzymatic reactions, with the central role in the formation and subsequent dehydrogenation of this compound played by the peroxisomal multifunctional protein 2 (MFP-2).[1]
References
3-Hydroxypristanoyl-CoA: A Pivotal Intermediate in Peroxisomal Lipid Metabolism and Its Implications in Inherited Metabolic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypristanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary phytanic acid. The metabolism of this compound is essential for maintaining lipid homeostasis, and its disruption leads to the accumulation of toxic upstream metabolites, characteristic of severe inherited metabolic disorders. This technical guide provides a comprehensive overview of the biochemical role of this compound, its involvement in the pathophysiology of lipid disorders such as Refsum disease and Zellweger spectrum disorders, and detailed methodologies for its study. This document is intended to serve as a valuable resource for researchers, clinicians, and pharmaceutical scientists engaged in the investigation and development of therapeutics for these debilitating conditions.
Introduction
Peroxisomes are ubiquitous organelles that play a crucial role in a variety of metabolic processes, including the breakdown of very-long-chain fatty acids and branched-chain fatty acids.[1] The β-oxidation of pristanic acid, a 2-methyl branched-chain fatty acid, is exclusively a peroxisomal process. This compound is a key intermediate in this pathway, formed by the hydration of 2,3-dehydropristanoyl-CoA.[2] The subsequent dehydrogenation of this compound is a critical step that, when impaired, leads to a metabolic blockade.
Defects in the enzymes responsible for the metabolism of this compound, or in the biogenesis of peroxisomes themselves, result in the accumulation of phytanic acid and pristanic acid in plasma and tissues.[3][4] This accumulation is the biochemical hallmark of several devastating lipid disorders, including Refsum disease and the Zellweger spectrum disorders (ZSD), which encompass a continuum of severity from the neonatal-lethal Zellweger syndrome to the milder infantile Refsum disease.[5][6] Understanding the role and metabolism of this compound is therefore fundamental to elucidating the pathophysiology of these diseases and to developing effective therapeutic strategies.
Biochemical Properties and Metabolic Pathway
This compound is a long-chain fatty acyl-CoA, characterized by a hydroxyl group at the third carbon position of the pristanoyl chain.[7] It is a chiral molecule, and its metabolism is stereospecific.
The breakdown of pristanic acid in peroxisomes involves a series of enzymatic reactions analogous to the β-oxidation of straight-chain fatty acids, but with specific enzymes that can accommodate the methyl branch.
The Peroxisomal β-Oxidation of Pristanic Acid
The pathway for the degradation of pristanic acid, leading to the formation and subsequent metabolism of this compound, is as follows:
-
Activation: Pristanic acid is activated to pristanoyl-CoA by an acyl-CoA synthetase located on the peroxisomal membrane.
-
Oxidation: Pristanoyl-CoA is oxidized by the branched-chain acyl-CoA oxidase (ACOX2 or ACOX3) to yield 2,3-dehydropristanoyl-CoA.[8]
-
Hydration: 2,3-dehydropristanoyl-CoA is hydrated by the D-bifunctional protein (DBP), encoded by the HSD17B4 gene, to form this compound.[2][9]
-
Dehydrogenation: The same D-bifunctional protein (DBP) then catalyzes the NAD+-dependent dehydrogenation of this compound to 3-oxopristanoyl-CoA.[9]
-
Thiolytic Cleavage: 3-oxopristanoyl-CoA is cleaved by a peroxisomal thiolase, releasing propionyl-CoA and a chain-shortened acyl-CoA.
This cycle is repeated until the pristanoyl-CoA molecule is completely degraded.
Figure 1: Peroxisomal β-oxidation of pristanic acid.
Role in Lipid Disorders
Defects in the metabolism of this compound are central to the pathophysiology of several inherited lipid disorders. These disorders are broadly categorized as peroxisome biogenesis disorders (PBDs), where the formation of the entire organelle is impaired, and single-enzyme deficiencies, where a specific peroxisomal enzyme is defective.
Refsum Disease
Classic Refsum disease is an autosomal recessive disorder caused by a deficiency of the enzyme phytanoyl-CoA hydroxylase (PHYH), which is involved in the α-oxidation of phytanic acid.[4] This leads to the accumulation of phytanic acid. While the primary defect is upstream of pristanic acid metabolism, the study of Refsum disease provides a crucial context for understanding the consequences of branched-chain fatty acid accumulation.
Zellweger Spectrum Disorders (ZSD)
ZSD are a group of autosomal recessive disorders caused by mutations in PEX genes, which are essential for the proper assembly of peroxisomes.[6] In ZSD, the absence of functional peroxisomes leads to a multitude of metabolic abnormalities, including the accumulation of very-long-chain fatty acids (VLCFAs), phytanic acid, and pristanic acid.[10] The accumulation of pristanic acid is a direct consequence of the inability to perform peroxisomal β-oxidation, including the steps involving this compound.
D-Bifunctional Protein (DBP) Deficiency
DBP deficiency is a single-enzyme defect that directly impacts the metabolism of this compound.[11] As DBP catalyzes both the hydration and dehydrogenation steps in the β-oxidation of pristanoyl-CoA, its deficiency leads to a metabolic block and the accumulation of upstream metabolites.[9] Patients with DBP deficiency present with a severe clinical phenotype that often resembles Zellweger syndrome.[12]
Data Presentation
The diagnosis of lipid disorders associated with defective this compound metabolism relies on the quantitative analysis of key metabolites in plasma and other biological samples. While direct quantification of this compound is not routinely performed in clinical laboratories due to its intracellular and transient nature, the accumulation of its precursors serves as a robust diagnostic marker.
Table 1: Plasma Levels of Phytanic Acid and Pristanic Acid in Peroxisomal Disorders
| Analyte | Condition | Plasma Concentration (µmol/L) | Reference |
| Phytanic Acid | Healthy Individuals | < 10 | [13] |
| Refsum Disease | 200 - 1500+ | [13] | |
| Zellweger Spectrum Disorder | Elevated | [10] | |
| D-Bifunctional Protein Deficiency | Elevated | [11] | |
| Pristanic Acid | Healthy Individuals | < 1 | [14] |
| Refsum Disease | Normal to slightly elevated | [14] | |
| Zellweger Spectrum Disorder | Elevated | [10] | |
| D-Bifunctional Protein Deficiency | Highly Elevated | [11][12] |
Table 2: Very-Long-Chain Fatty Acid (VLCFA) Levels in Zellweger Spectrum Disorders
| Analyte | Condition | Plasma Concentration (µg/mL) | C26:0/C22:0 Ratio | Reference |
| C26:0 | Healthy Controls | 0.13 ± 0.05 | 0.012 ± 0.004 | [15] |
| Zellweger Syndrome (classical) | 5.20 ± 1.78 | 0.65 ± 0.18 | [16] | |
| Zellweger Syndrome (mild) | 0.76 ± 0.46 | 0.11 ± 0.09 | [16] | |
| D-Bifunctional Protein Deficiency | 2.61 ± 0.97 | 0.30 ± 0.13 | [16] |
Experimental Protocols
The study of this compound and its related metabolic pathways requires specialized biochemical and analytical techniques. This section provides an overview of key experimental methodologies.
Measurement of Phytanic Acid α-Oxidation in Cultured Fibroblasts
This assay measures the overall capacity of cells to metabolize phytanic acid, providing a functional assessment of the α-oxidation pathway.
Principle: Cultured skin fibroblasts are incubated with radiolabeled phytanic acid. The rate of its conversion to downstream products, including CO2, is measured.
Detailed Methodology:
-
Cell Culture: Culture human skin fibroblasts to confluency in T-25 flasks.
-
Preparation of Reaction Mixture: Prepare a culture medium containing [1-¹⁴C]phytanic acid at a final concentration of 10-20 µM.
-
Incubation: Wash the fibroblast monolayer with phosphate-buffered saline (PBS) and add the reaction mixture. Incubate the cells for 24-72 hours at 37°C in a sealed flask equipped with a CO2 trap (e.g., a center well with a piece of filter paper soaked in a CO2-trapping agent like hyamine hydroxide).
-
CO2 Trapping: At the end of the incubation, inject a strong acid (e.g., perchloric acid) into the medium to release the dissolved ¹⁴CO2, which is then trapped by the absorbent.
-
Quantification: Remove the filter paper and measure the trapped radioactivity using a scintillation counter.
-
Data Analysis: The rate of phytanic acid oxidation is calculated as the amount of ¹⁴CO2 produced per unit of time per milligram of cell protein.
Quantification of Phytanic and Pristanic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold-standard method for the accurate quantification of phytanic and pristanic acids in biological samples.
Principle: Fatty acids are extracted from the sample, derivatized to their more volatile methyl esters, and then separated and quantified by GC-MS.
Detailed Methodology:
-
Sample Preparation: To a plasma sample (typically 50-100 µL), add an internal standard (e.g., a stable isotope-labeled version of phytanic acid).
-
Lipid Extraction and Hydrolysis: Extract total lipids using a solvent mixture (e.g., chloroform/methanol). The lipid extract is then hydrolyzed (e.g., using methanolic HCl) to release free fatty acids from their esterified forms.
-
Derivatization: Convert the free fatty acids to their fatty acid methyl esters (FAMEs) by incubation with a derivatizing agent such as BF₃-methanol or by using a milder agent like trimethylsilyldiazomethane.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent (e.g., hexane).
-
GC-MS Analysis: Inject the FAMEs onto a GC-MS system. The FAMEs are separated on a capillary column and detected by a mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
Data Analysis: The concentrations of phytanic and pristanic acids are determined by comparing their peak areas to that of the internal standard.
Figure 2: GC-MS workflow for phytanic acid analysis.
Acyl-CoA Oxidase Activity Assay
This assay measures the activity of the first enzyme in the peroxisomal β-oxidation of pristanoyl-CoA.
Principle: The activity of acyl-CoA oxidase is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidation reaction. The H₂O₂ is then used in a coupled reaction to generate a detectable signal (e.g., colorimetric or chemiluminescent).
Detailed Methodology (Chemiluminescence-based):
-
Preparation of Cell/Tissue Homogenate: Homogenize the biological sample in a suitable buffer on ice.
-
Reaction Mixture: Prepare a reaction mixture containing the substrate (e.g., palmitoyl-CoA as a general substrate for acyl-CoA oxidases), flavin adenine (B156593) dinucleotide (FAD), and other necessary co-factors in a buffer.
-
Enzymatic Reaction: Initiate the reaction by adding the cell/tissue homogenate to the reaction mixture and incubate for a defined period at 37°C.
-
Chemiluminescence Detection: In a separate "detection" step, the H₂O₂ produced is reacted with luminol (B1675438) in the presence of horseradish peroxidase (HRP). This reaction generates light, which is measured using a luminometer.
-
Data Analysis: The acyl-CoA oxidase activity is proportional to the amount of light produced and is typically expressed as units per milligram of protein.
Signaling Pathways and Regulation
The metabolism of this compound is tightly regulated as part of the overall control of lipid metabolism. The expression of the genes encoding the enzymes of peroxisomal β-oxidation, including branched-chain acyl-CoA oxidase (ACOX2/3) and D-bifunctional protein (HSD17B4), is influenced by various transcription factors.
Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are key regulators of lipid metabolism.[3] Ligands for PPARα, which include fatty acids and their derivatives, can induce the expression of genes involved in peroxisomal β-oxidation. This provides a mechanism for the cell to upregulate the breakdown of fatty acids in response to an increased lipid load.
Figure 3: PPARα-mediated regulation of peroxisomal β-oxidation genes.
Conclusion and Future Directions
This compound is a pivotal metabolite in the peroxisomal β-oxidation of branched-chain fatty acids. While its direct quantification in clinical samples remains challenging, its metabolic context is well-established, and the accumulation of its precursors serves as a reliable indicator of several severe lipid disorders. The methodologies outlined in this guide provide a robust framework for the investigation of these disorders.
Future research should focus on the development of sensitive and specific methods for the direct quantification of this compound and other acyl-CoA intermediates in patient samples. This would provide a more granular understanding of the metabolic dysregulation in these disorders and could lead to the identification of novel biomarkers and therapeutic targets. Furthermore, a deeper understanding of the regulatory networks governing the expression of the enzymes involved in this compound metabolism will be crucial for the development of targeted therapies aimed at restoring metabolic balance in patients with these debilitating conditions.
References
- 1. D-bifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACOX3 acyl-CoA oxidase 3, pristanoyl [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ACOX3 acyl-CoA oxidase 3, pristanoyl [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Clinical and biochemical characteristics of peroxisomal disorders: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hsd17b4 hydroxysteroid (17-beta) dehydrogenase 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medlineplus.gov [medlineplus.gov]
- 15. Unique multifunctional HSD17B4 gene product: 17beta-hydroxysteroid dehydrogenase 4 and D-3-hydroxyacyl-coenzyme A dehydrogenase/hydratase involved in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HSD17B4 - Wikipedia [en.wikipedia.org]
The Cellular Regulation of 3-Hydroxypristanoyl-CoA: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Hydroxypristanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from dietary sources. The precise regulation of its cellular levels is paramount for maintaining lipid homeostasis and preventing cellular toxicity associated with the accumulation of branched-chain fatty acids. Dysregulation of this pathway is implicated in several metabolic disorders. This technical guide provides a comprehensive overview of the metabolic pathway, the key enzymatic players, and the regulatory mechanisms governing this compound concentrations. Furthermore, it offers detailed experimental protocols for the quantification of this compound and the characterization of associated enzyme activities, alongside visual representations of the core pathways and workflows to facilitate a deeper understanding of this vital metabolic nexus.
The Metabolic Pathway of this compound
Pristanic acid, a 2-methyl branched-chain fatty acid, is primarily derived from the α-oxidation of phytanic acid in peroxisomes.[1][2][3] Due to the methyl group at the β-position, pristanic acid cannot be directly metabolized by mitochondrial β-oxidation and must first undergo peroxisomal β-oxidation.[3][4] this compound is a key intermediate in this pathway.
The conversion of pristanoyl-CoA to shorter chain acyl-CoAs involves a series of enzymatic reactions within the peroxisome.[5] The core pathway leading to the formation and degradation of this compound is as follows:
-
Oxidation: Pristanoyl-CoA is oxidized to 2-pristenoyl-CoA by a branched-chain acyl-CoA oxidase (ACOX2/ACOX3).[6]
-
Hydration: 2-Pristenoyl-CoA is hydrated to form this compound. This reaction is catalyzed by the hydratase domain of the multifunctional protein 2 (MFP2), also known as D-bifunctional protein.[4][7]
-
Dehydrogenation: this compound is then dehydrogenated to 3-ketopristanoyl-CoA by the dehydrogenase domain of MFP2.[4][7]
-
Thiolytic Cleavage: Finally, 3-ketopristanoyl-CoA is cleaved by the peroxisomal thiolase, sterol carrier protein X (SCPx), to yield propionyl-CoA and a shortened acyl-CoA (4,8,12-trimethyltridecanoyl-CoA).[8][9]
This cycle repeats, releasing acetyl-CoA or propionyl-CoA units until the remaining acyl-CoA can be transported to the mitochondria for complete oxidation.
Regulation of this compound Levels
The cellular concentration of this compound is tightly controlled through a multi-layered regulatory network that includes transcriptional control of the enzymes involved in its metabolism, and potentially through substrate availability and feedback mechanisms.
Transcriptional Regulation
The primary mechanism for regulating the peroxisomal β-oxidation pathway is at the transcriptional level, orchestrated by nuclear receptors that respond to cellular lipid status.
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is the master regulator of hepatic lipid metabolism, including peroxisomal β-oxidation.[8][10] Fatty acids and their derivatives, including pristanic acid, can act as ligands for PPARα.[8] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their expression.[11] Genes encoding the core enzymes of peroxisomal β-oxidation, including acyl-CoA oxidase, are known targets of PPARα.[10]
-
Liver X Receptor (LXR): Recent evidence suggests that LXR can also regulate the expression of genes involved in peroxisomal β-oxidation, independently of PPARα.[1] LXR agonists have been shown to increase the rate of peroxisomal β-oxidation in the liver.[1] This adds another layer of regulatory complexity, potentially linking cholesterol metabolism to branched-chain fatty acid degradation.
Substrate Availability and Feedback Inhibition
While direct allosteric regulation of the core enzymes by pathway intermediates has not been extensively documented, the levels of this compound are intrinsically linked to the availability of its precursor, pristanoyl-CoA, and the efficiency of its downstream conversion. High concentrations of end-products, such as propionyl-CoA and acetyl-CoA, could potentially exert feedback inhibition on the pathway, although specific inhibitors targeting these peroxisomal enzymes are not well characterized. Enoximone (B1671341) has been shown to selectively inhibit peroxisomal β-oxidation of long-chain fatty acids, but its effect on branched-chain fatty acid metabolism is not specified.[12]
Post-Translational Modifications
The role of post-translational modifications (PTMs) such as phosphorylation and acetylation in the direct regulation of peroxisomal β-oxidation enzymes is an area of active investigation. While PTMs are known to regulate a vast number of metabolic enzymes, specific data on the PTMs of ACOX2/3, MFP2, and SCPx and their impact on enzyme activity are currently limited.[3][9][13][14]
Quantitative Data
Specific quantitative data on the kinetics of human enzymes involved in this compound metabolism and its cellular concentrations are not extensively available in the literature. The following tables summarize the available qualitative and descriptive information.
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Gene | Substrate | Product | Cellular Location | Regulatory Notes |
| Branched-Chain Acyl-CoA Oxidase | ACOX2, ACOX3 | Pristanoyl-CoA | 2-Pristenoyl-CoA | Peroxisome | Transcriptional upregulation by PPARα. ACOX3 expression is low in the liver but higher in prostate tissue. |
| Multifunctional Protein 2 (MFP2) | HSD17B4 | 2-Pristenoyl-CoA | This compound | Peroxisome | Transcriptional upregulation by PPARα. Central enzyme for most peroxisomal β-oxidation substrates.[15] |
| This compound | 3-Ketopristanoyl-CoA | ||||
| Sterol Carrier Protein X (SCPx) | SCP2 | 3-Ketopristanoyl-CoA | 4,8,12-Trimethyltridecanoyl-CoA + Propionyl-CoA | Peroxisome | Transcriptional upregulation by PPARα. Specific for 3-oxo-pristanoyl-CoA.[9] |
Table 2: Disorders Associated with Impaired this compound Metabolism
| Disorder | Defective Enzyme/Process | Key Biochemical Finding |
| Zellweger Syndrome | Peroxisome biogenesis | Accumulation of phytanic and pristanic acid.[2] |
| MFP2 Deficiency | Multifunctional Protein 2 | Accumulation of pristanic acid and very-long-chain fatty acids.[15] |
| SCPx Deficiency | Sterol Carrier Protein X | Elevated levels of pristanic acid in the blood.[8] |
| Refsum Disease | Phytanoyl-CoA hydroxylase (α-oxidation) | Accumulation of phytanic acid, leading to secondary elevation of pristanic acid.[2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to study the regulation of this compound levels.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[11][16]
5.1.1 Sample Preparation (from cultured cells)
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Metabolism Quenching and Cell Lysis:
-
Aspirate the culture medium.
-
Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the culture dish to quench metabolic activity and precipitate proteins.[17]
-
Scrape the cells and transfer the cell lysate/TCA mixture to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the tube vigorously.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
5.1.2 LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version or an odd-chain acyl-CoA) must be determined. The characteristic neutral loss of 507 Da from the CoA moiety is often used for precursor ion scanning to identify acyl-CoAs.[1]
-
Quantification: Generate a standard curve using a synthetic this compound standard of known concentrations. Quantify the endogenous levels in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Branched-Chain Acyl-CoA Oxidase (ACOX) Activity Assay
This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂) during the oxidation of pristanoyl-CoA.[18][19]
5.2.1 Reagents
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Substrate: 100 µM Pristanoyl-CoA in assay buffer.
-
Chromogen/Enzyme Mix:
-
100 µM 4-aminoantipyrine.
-
2 mM 3,5-dichloro-2-hydroxybenzenesulfonic acid (DHBS).
-
2 U/mL horseradish peroxidase (HRP).
-
-
Sample: Peroxisome-enriched fraction or purified enzyme.
5.2.2 Procedure
-
Prepare a reaction mixture containing 800 µL of assay buffer and 100 µL of the chromogen/enzyme mix in a cuvette.
-
Add 50 µL of the sample (peroxisomal fraction) to the cuvette and mix gently.
-
Initiate the reaction by adding 50 µL of the pristanoyl-CoA substrate solution.
-
Immediately monitor the increase in absorbance at 515 nm over time using a spectrophotometer. The rate of color development is proportional to the ACOX activity.
-
Calculate the specific activity based on the molar extinction coefficient of the colored product and the protein concentration of the sample.
Multifunctional Protein 2 (MFP2) Activity Assay
The hydratase and dehydrogenase activities of MFP2 can be measured sequentially using spectrophotometric methods.
5.3.1 Hydratase Activity
This assay measures the decrease in absorbance at 263 nm as 2-pristenoyl-CoA is hydrated to this compound.
-
Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.4) containing 50 µM 2-pristenoyl-CoA.
-
Add the sample (peroxisomal fraction or purified MFP2) to the reaction mixture.
-
Monitor the decrease in absorbance at 263 nm.
5.3.2 Dehydrogenase Activity
This assay measures the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH during the dehydrogenation of this compound.
-
Reaction Mixture: 50 mM potassium phosphate buffer (pH 8.5) containing 1 mM NAD⁺ and 50 µM this compound.
-
Add the sample to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm.
Sterol Carrier Protein X (SCPx) Thiolase Activity Assay
This assay measures the decrease in absorbance at 303 nm due to the cleavage of 3-ketopristanoyl-CoA.[20]
-
Reaction Mixture: 100 mM Tris-HCl buffer (pH 8.0) containing 50 µM 3-ketopristanoyl-CoA and 50 µM Coenzyme A.
-
Add the sample (peroxisomal fraction or purified SCPx) to the reaction mixture.
-
Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of the β-ketoacyl-CoA.
Conclusion and Future Directions
The regulation of this compound is a critical aspect of cellular lipid metabolism, primarily controlled at the transcriptional level by the nuclear receptor PPARα. The core enzymatic machinery for its synthesis and degradation resides within the peroxisome and involves the sequential action of branched-chain acyl-CoA oxidase, multifunctional protein 2, and sterol carrier protein X. While the pathway is well-defined, significant gaps remain in our quantitative understanding of the system. Future research should focus on:
-
Determining the kinetic parameters of the human enzymes involved in this compound metabolism to develop robust metabolic models.
-
Quantifying the cellular concentrations of this compound and its related metabolites under various physiological and pathological conditions to understand metabolic flux.
-
Investigating the role of post-translational modifications in the regulation of ACOX, MFP2, and SCPx activity.
-
Identifying specific allosteric regulators that may fine-tune the activity of this pathway.
A deeper understanding of these regulatory mechanisms will be instrumental in developing novel therapeutic strategies for metabolic disorders associated with dysfunctional branched-chain fatty acid metabolism.
References
- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. Phosphorylation and acetylation modifications of FOXO3a: Independently or synergistically? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 6. Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | 3-ketopristanoyl-CoA + CoASH => 4,8,12-trimethyltridecanoyl-CoA + propionyl-CoA [reactome.org]
- 9. Acetylation and phosphorylation of SRSF2 control cell fate decision in response to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of hepatic peroxisomal fatty acid beta-oxidation by enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetylation and Phosphorylation in the Regulation of Hypoxia-Inducible Factor Activities: Additional Options to Modulate Adaptations to Changes in Oxygen Levels [mdpi.com]
- 14. Multiple site acetylation of Rictor stimulates mammalian target of rapamycin complex 2 (mTORC2)-dependent phosphorylation of Akt protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Purification, crystallization and preliminary X-ray diffraction analysis of 3-ketoacyl-CoA thiolase A1887 from Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Metabolites of 3-Hydroxypristanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypristanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the α-oxidation of phytanic acid.[1] Its metabolism is essential for the complete degradation of these dietary lipids. Dysregulation of this pathway is associated with several inherited peroxisomal disorders. This technical guide provides an in-depth overview of the downstream metabolic fate of this compound, including quantitative data on related metabolites, detailed experimental protocols for their analysis, and an exploration of their potential roles in cellular signaling.
The Metabolic Pathway of this compound
This compound is situated within the peroxisomal β-oxidation spiral. Its formation and subsequent degradation are part of a multi-step process that systematically shortens the carbon chain of pristanic acid.
Upstream Formation
Pristanic acid, derived from dietary sources, is first activated to pristanoyl-CoA.[2] This molecule then undergoes the initial steps of β-oxidation to yield this compound.
Immediate Downstream Metabolites
The metabolism of this compound proceeds through the following key steps within the peroxisome:
-
Oxidation: this compound is oxidized to 3-ketopristanoyl-CoA by the enzyme multifunctional protein 2 (MFP2).[2]
-
Thiolytic Cleavage: 3-ketopristanoyl-CoA is then cleaved by the enzyme sterol carrier protein X (SCPx) in the presence of Coenzyme A (CoASH). This reaction yields two products: propionyl-CoA (a three-carbon acyl-CoA) and 4,8,12-trimethyltridecanoyl-CoA (a shortened acyl-CoA).[2][3]
Subsequent Peroxisomal β-Oxidation Cycles
4,8,12-trimethyltridecanoyl-CoA re-enters the β-oxidation spiral for two more cycles, generating additional molecules of propionyl-CoA and acetyl-CoA. The final product of peroxisomal β-oxidation of pristanic acid is 4,8-dimethylnonanoyl-CoA .[2][4]
Mitochondrial Transport and Final Oxidation
The end products of peroxisomal pristanic acid β-oxidation, namely propionyl-CoA, acetyl-CoA, and 4,8-dimethylnonanoyl-CoA, are transported to the mitochondria for further metabolism. This transport is facilitated by the formation of carnitine esters.[4] In the mitochondria, these acyl-CoAs enter the citric acid cycle and other oxidative pathways to generate ATP.
Quantitative Data
While direct quantitative data for this compound and its CoA-ester derivatives in tissues and cells are scarce in the literature, valuable information can be gleaned from the analysis of their free acid precursors and related intermediates in human plasma. The following table summarizes the concentrations of pristanic acid and its β-oxidation intermediates in healthy individuals.
| Metabolite | Concentration Range in Plasma (nmol/L) |
| Pristanic Acid | 2 - 48 |
| 2,3-Pristenic Acid | 2 - 48 |
| 3-Hydroxypristanic Acid | 0.02 - 0.81 |
| 3-Ketopristanic Acid | 0.07 - 1.45 |
Table 1: Plasma concentrations of pristanic acid and its β-oxidation intermediates in healthy controls.
Signaling Pathways and Logical Relationships
Peroxisomal β-Oxidation of Pristanoyl-CoA
The metabolic cascade beginning with pristanoyl-CoA and proceeding through this compound is a well-defined pathway. The logical flow of this process is depicted below.
Potential Signaling Roles of Acyl-CoAs
While a direct signaling role for this compound has not been established, the broader class of long-chain acyl-CoA esters are recognized as important cellular signaling molecules.[5] They are known to be involved in the regulation of numerous enzyme activities, cellular differentiation, and proliferation.[5] Additionally, the upstream precursors, phytanic acid and pristanic acid, have been shown to mediate intracellular Ca2+ signaling through the activation of the free fatty acid receptor GPR40.[6] Fatty acids and their metabolites also regulate gene expression by modulating the activity of nuclear transcription factors such as peroxisome proliferator-activated receptors (PPARs).[7][8]
Experimental Protocols
The analysis of this compound and its downstream metabolites requires sensitive and specific analytical techniques, primarily based on mass spectrometry.
Extraction of Acyl-CoAs from Tissues or Cells
This protocol provides a general method for the extraction of long-chain acyl-CoAs.
Materials:
-
Frozen tissue sample or cell pellet
-
Ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9)
-
Ice-cold acetonitrile (B52724) (ACN)
-
Ice-cold isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue or use a cell pellet.
-
Immediately add the sample to a tube containing 1 mL of ice-cold potassium phosphate buffer with the internal standard.
-
Homogenize the sample on ice until no visible particles remain.
-
Add 2 mL of a pre-chilled 1:1 (v/v) mixture of acetonitrile and isopropanol.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
The extract can be further purified and concentrated using solid-phase extraction.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general approach for the LC-MS/MS analysis of acyl-CoAs.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column suitable for UHPLC.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like dimethylbutylamine (DMBA) in ammonium (B1175870) acetate.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute the acyl-CoAs.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions:
Experimental Workflow for Acyl-CoA Analysis
The overall workflow for the quantitative analysis of this compound and its metabolites is summarized in the following diagram.
Conclusion
The downstream metabolism of this compound is a well-characterized segment of the peroxisomal β-oxidation pathway, culminating in the production of smaller acyl-CoA molecules that are further metabolized in the mitochondria. While direct quantitative data for this compound remain elusive, analytical methods for related compounds provide a strong foundation for future quantitative studies. The potential signaling roles of this metabolite and its downstream products, though not yet directly demonstrated, represent an exciting area for future research, particularly in the context of peroxisomal disorders and their impact on cellular regulation. The protocols and information presented in this guide offer a comprehensive resource for researchers investigating this important metabolic pathway.
References
- 1. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | 3-ketopristanoyl-CoA + CoASH => 4,8,12-trimethyltridecanoyl-CoA + propionyl-CoA [reactome.org]
- 4. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 5. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Gene Regulation by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
3-Hydroxypristanoyl-CoA and Peroxisomal Biogenesis Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisomal biogenesis disorders (PBDs) are a group of severe, inherited metabolic diseases characterized by the absence or dysfunction of peroxisomes. A key metabolic pathway disrupted in PBDs is the beta-oxidation of pristanic acid, a branched-chain fatty acid. The accumulation of pristanic acid and its intermediates is a hallmark of these disorders. This technical guide focuses on 3-Hydroxypristanoyl-CoA, a critical intermediate in the peroxisomal beta-oxidation of pristanic acid. We will delve into its metabolic context, its role as a biomarker in PBDs, present quantitative data on its accumulation, detail experimental protocols for its analysis, and visualize the associated metabolic pathways. Understanding the nuances of this compound metabolism is crucial for the diagnosis, monitoring, and development of therapeutic strategies for PBDs.
Introduction to Peroxisomal Biogenesis Disorders and Pristanic Acid Metabolism
Peroxisomes are ubiquitous organelles that play a vital role in various metabolic processes, including the breakdown of very-long-chain fatty acids, branched-chain fatty acids, and the synthesis of plasmalogens.[1] Peroxisomal biogenesis disorders (PBDs) are a spectrum of autosomal recessive disorders caused by mutations in PEX genes, which are essential for the proper formation and function of peroxisomes.[2] The most severe form of PBD is Zellweger syndrome, while neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD) represent milder phenotypes.[3]
A critical function of peroxisomes is the metabolism of phytanic acid and its derivative, pristanic acid. Phytanic acid, a branched-chain fatty acid obtained from the diet, undergoes alpha-oxidation to form pristanic acid.[4] Pristanic acid is then catabolized through three cycles of peroxisomal beta-oxidation.[4][5] A defect in peroxisome biogenesis leads to the impairment of this pathway and the subsequent accumulation of phytanic and pristanic acids in tissues and body fluids.[4]
The Role of this compound in Peroxisomal Beta-Oxidation
This compound is a key intermediate in the peroxisomal beta-oxidation of pristanoyl-CoA. The pathway involves a series of enzymatic reactions that shorten the pristanic acid chain.
The peroxisomal beta-oxidation of pristanoyl-CoA proceeds through the following steps:
-
Dehydrogenation: Pristanoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase to produce 2,3-pristenoyl-CoA.
-
Hydration: 2,3-pristenoyl-CoA is hydrated by the enoyl-CoA hydratase activity of D-bifunctional protein (DBP) to form this compound.
-
Dehydrogenation: this compound is then oxidized by the 3-hydroxyacyl-CoA dehydrogenase activity of DBP to yield 3-ketopristanoyl-CoA.
-
Thiolytic Cleavage: Finally, 3-ketopristanoyl-CoA is cleaved by a peroxisomal thiolase into propionyl-CoA and a shortened acyl-CoA.
In PBDs, the absence or dysfunction of peroxisomes leads to a deficiency in the enzymes required for this pathway, resulting in the accumulation of pristanic acid and its intermediates, including 3-hydroxypristanic acid (the de-esterified form of this compound).
Quantitative Analysis of 3-Hydroxypristanic Acid in Peroxisomal Disorders
The measurement of pristanic acid and its beta-oxidation intermediates is a valuable tool in the diagnosis of peroxisomal disorders. While data on this compound itself is scarce due to its transient nature as a CoA ester, its de-esterified form, 3-hydroxypristanic acid, can be quantified in plasma.
| Metabolite | Condition | Concentration (nM) | Reference |
| 3-Hydroxypristanic Acid | Healthy Controls | 0.02 - 0.81 | |
| Generalized Peroxisomal Disorders | Comparable to controls (absolute); Significantly decreased relative to pristanic acid | ||
| D-Bifunctional Protein Deficiency | Elevated | ||
| Pristanic Acid | Healthy Controls | 0.03 - 1.29 (age-dependent) | |
| Zellweger Syndrome | 4.65 ± 2.17 | ||
| Neonatal Adrenoleukodystrophy | 2.58 ± 1.45 | ||
| Infantile Refsum Disease | 1.13 ± 0.68 | ||
| D-Bifunctional Protein Deficiency | Markedly increased pristanic acid/phytanic acid ratio | ||
| Phytanic Acid | Healthy Controls | 0.28 - 5.85 (age-dependent) | |
| Zellweger Syndrome | 13.9 ± 9.9 | ||
| Neonatal Adrenoleukodystrophy | 11.5 ± 8.1 | ||
| Infantile Refsum Disease | 7.9 ± 5.6 |
Experimental Protocols
Quantification of 3-Hydroxypristanic Acid in Plasma by Stable Isotope Dilution GC-NCI-MS
This protocol is adapted from Verhoeven et al. (1999) for the sensitive and accurate quantification of 3-hydroxypristanic acid in human plasma.
Materials:
-
Internal standard: Deuterated 3-hydroxypristanic acid
-
Pentafluorobenzyl bromide (PFB-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride (B1165640)
-
Solvents: Acetonitrile (B52724), Dichloromethane, Hexane (B92381) (HPLC grade)
-
Solid-phase extraction (SPE) columns
-
Gas chromatograph coupled to a mass spectrometer with negative chemical ionization (GC-NCI-MS)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add the deuterated internal standard.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant.
-
-
Derivatization:
-
Carboxyl Group Esterification: Evaporate the supernatant to dryness. Add a solution of PFB-Br and DIPEA in acetonitrile and heat at 60°C for 30 minutes to form the pentafluorobenzyl ester.
-
Hydroxyl Group Acetylation: Evaporate the sample to dryness. Add a mixture of acetic anhydride and pyridine and heat at 60°C for 30 minutes to acetylate the hydroxyl group.
-
-
Purification:
-
Evaporate the sample to dryness and redissolve in hexane.
-
Apply the sample to an SPE column.
-
Wash the column with hexane to remove nonpolar impurities.
-
Elute the derivatized 3-hydroxypristanic acid with a more polar solvent mixture (e.g., hexane:diethyl ether).
-
-
GC-NCI-MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in a small volume of hexane.
-
Inject an aliquot into the GC-MS system.
-
Use a suitable capillary column for separation (e.g., DB-5ms).
-
Set the mass spectrometer to negative chemical ionization mode and monitor the specific ions corresponding to the derivatized 3-hydroxypristanic acid and its deuterated internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of 3-hydroxypristanic acid in the plasma sample by comparing the ratio to a standard curve prepared with known concentrations of the analyte and internal standard.
-
Cultured Human Fibroblast Studies for Peroxisomal Beta-Oxidation Analysis
Patient-derived skin fibroblasts are a valuable tool for studying peroxisomal disorders.[3]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum, antibiotics)
-
Pristanic acid
-
Solvents for extraction (e.g., hexane, isopropanol)
-
GC-MS system for analysis of fatty acids
Procedure:
-
Cell Culture:
-
Establish and maintain fibroblast cultures from skin biopsies of patients and healthy controls using standard cell culture techniques.
-
Grow cells to near confluence in T-flasks.
-
-
Incubation with Pristanic Acid:
-
Replace the culture medium with fresh medium containing a known concentration of pristanic acid (e.g., 10 µM).
-
Incubate the cells for a defined period (e.g., 72-96 hours) to allow for the metabolism of pristanic acid.
-
-
Sample Collection and Extraction:
-
Collect the culture medium.
-
Perform a lipid extraction from the medium to isolate fatty acids and their metabolites.
-
-
Analysis of Pristanic Acid and its Intermediates:
-
Derivatize the extracted fatty acids to make them suitable for GC-MS analysis (e.g., methyl esterification).
-
Analyze the derivatized samples by GC-MS to quantify the remaining pristanic acid and the formation of its beta-oxidation intermediates, including 3-hydroxypristanic acid.
-
-
Data Interpretation:
-
In fibroblasts from healthy controls, a decrease in pristanic acid and the appearance of its metabolites are expected.
-
In fibroblasts from patients with PBDs, the degradation of pristanic acid will be impaired, leading to higher residual levels of pristanic acid and reduced or absent levels of its beta-oxidation intermediates. In cases of D-bifunctional protein deficiency, an accumulation of 2,3-pristenic acid and 3-hydroxypristanic acid may be observed.
-
Visualizing the Metabolic Pathway and Diagnostic Workflow
Peroxisomal Beta-Oxidation of Pristanoyl-CoA
The following diagram illustrates the enzymatic steps involved in the peroxisomal beta-oxidation of pristanoyl-CoA, highlighting the position of this compound.
Diagnostic Workflow for Peroxisomal Biogenesis Disorders
The diagnosis of PBDs involves a multi-tiered approach, starting from clinical suspicion and progressing to biochemical and genetic analyses.
References
- 1. Pristanic acid does not accumulate in peroxisomal acyl-CoA oxidase deficiency: evidence for a distinct peroxisomal pristanyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Basis of 3-Hydroxypristanoyl-CoA Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypristanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary intake of phytanic acid. The metabolism of this compound is crucial for lipid homeostasis, and its disruption due to genetic defects leads to a group of severe metabolic disorders. This technical guide provides a comprehensive overview of the genetic and biochemical basis of this compound metabolism, including the enzymes and genes involved, associated pathologies, and detailed experimental protocols for its investigation.
Core Metabolic Pathway: Peroxisomal β-Oxidation of Pristanic Acid
Pristanic acid, a 2-methyl-branched fatty acid, undergoes β-oxidation exclusively in peroxisomes. The pathway involves a series of enzymatic reactions that shorten the fatty acid chain. The metabolism of this compound is a critical juncture in this pathway.
Key Genes and Enzymes
The catabolism of pristanoyl-CoA to subsequent metabolites, including the formation and processing of this compound, is orchestrated by a set of specific peroxisomal enzymes encoded by distinct genes. Deficiencies in these genes lead to the accumulation of pristanic acid and its derivatives, resulting in severe cellular dysfunction.
| Gene | Enzyme | Function in this compound Metabolism | Cellular Localization |
| AMACR | Alpha-methylacyl-CoA racemase | Interconverts (2R)-pristanoyl-CoA and (2S)-pristanoyl-CoA stereoisomers, enabling the entry of the (2S)-isomer into β-oxidation.[1][2] | Peroxisomes, Mitochondria |
| ACOX2 | Acyl-CoA Oxidase 2 (Branched-chain acyl-CoA oxidase) | Catalyzes the first step of β-oxidation, the desaturation of (2S)-pristanoyl-CoA to 2,3-enoyl-pristanoyl-CoA.[3][4] | Peroxisomes |
| ACOX3 | Acyl-CoA Oxidase 3 | Also involved in the degradation of branched-chain fatty acids, sharing substrate specificity with ACOX2.[5] | Peroxisomes |
| HSD17B4 | D-bifunctional protein (DBP) | Possesses two enzymatic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. The hydratase activity converts 2,3-enoyl-pristanoyl-CoA to this compound. The dehydrogenase activity then oxidizes this compound to 3-oxo-pristanoyl-CoA.[6][7][8] | Peroxisomes |
| SCPX | Sterol carrier protein X (Peroxisomal 3-oxoacyl-CoA thiolase) | Catalyzes the final step of the β-oxidation cycle, the thiolytic cleavage of 3-oxo-pristanoyl-CoA into propionyl-CoA and a shortened acyl-CoA.[9][10] | Peroxisomes |
Quantitative Data on Enzyme Kinetics
Understanding the kinetic properties of the enzymes involved in this compound metabolism is essential for elucidating the pathway's regulation and the impact of genetic mutations. The following table summarizes available kinetic data for the human enzymes.
| Enzyme | Substrate | Km | Vmax | Reference |
| AMACR | Pristanoyl-CoA | 172 µM | 0.1 µmol/min/mg | [11] |
| AMACR | Trihydroxycoprostanoyl-CoA | 31.6 µM | 0.3 µmol/min/mg | [11] |
| ACOX2 | Data not available | - | - | |
| HSD17B4 | Data not available | - | - | |
| SCPX | Data not available | - | - |
Genetic Disorders of this compound Metabolism
Defects in the genes encoding the enzymes of pristanic acid β-oxidation lead to a spectrum of autosomal recessive disorders characterized by the accumulation of pristanic acid and other metabolites.
-
Zellweger Spectrum Disorders (ZSDs): These are the most severe peroxisomal biogenesis disorders, caused by mutations in PEX genes required for the assembly of functional peroxisomes.[12][13] This leads to a deficiency of all peroxisomal enzymes, including those involved in this compound metabolism.[14]
-
D-bifunctional protein (DBP) deficiency: Caused by mutations in the HSD17B4 gene, this disorder results in the loss of both the hydratase and dehydrogenase functions of DBP.[6][7] This leads to the accumulation of pristanic acid and very-long-chain fatty acids (VLCFAs).
-
Alpha-methylacyl-CoA racemase (AMACR) deficiency: Mutations in the AMACR gene lead to an inability to convert (2R)-pristanoyl-CoA to its (2S)-isomer, blocking its entry into β-oxidation and causing pristanic acid to accumulate.[1]
-
Acyl-CoA oxidase 2 (ACOX2) deficiency: A defect in the ACOX2 gene impairs the initial step of pristanic acid β-oxidation.[3]
-
Sterol Carrier Protein X (SCPX) deficiency: Mutations in the SCPX gene disrupt the final step of β-oxidation, leading to the accumulation of 3-oxo-pristanoyl-CoA and its derivatives.[9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. AMACR alpha-methylacyl-CoA racemase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 3. ACOX2 acyl-CoA oxidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. ACOX2 acyl-CoA oxidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sterol carrier protein X is peroxisomal 3-oxoacyl coenzyme A thiolase with intrinsic sterol carrier and lipid transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Zellweger Syndrome: Symptoms, Causes, Diagnosis, Treatment [healthline.com]
- 14. Peroxisomal disorders I: biochemistry and genetics of peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 3-Hydroxypristanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxypristanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation pathway of pristanic acid, a branched-chain fatty acid derived from dietary sources like meat and dairy products.[1][2] The metabolism of pristanic acid is essential, and defects in this pathway can lead to an accumulation of phytanic and/or pristanic acid, resulting in severe neurological disorders.[3] The enzymatic synthesis of this compound is vital for studying the kinetics of enzymes in this pathway, screening for potential therapeutic inhibitors, and serving as an analytical standard in metabolomics research. This document provides a detailed overview of the biochemical pathway, a summary of relevant enzymatic data, and comprehensive protocols for its synthesis and analysis.
Biochemical Pathway of this compound Synthesis
The formation of this compound is a key step in the peroxisomal β-oxidation of pristanic acid. The pathway begins with the activation of pristanic acid to pristanoyl-CoA.[4] Since natural pristanic acid is a mix of stereoisomers and the peroxisomal β-oxidation system is specific to the (S)-isomer, the enzyme α-methylacyl-CoA racemase (AMACR) is required to convert (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA.[5][6] The (2S)-pristanoyl-CoA is then oxidized by branched-chain acyl-CoA oxidase to form trans-2,3-dehydropristanoyl-CoA.[6][7] Finally, the multifunctional protein 2 (MFP-2, also known as D-bifunctional protein) catalyzes the hydration of trans-2,3-dehydropristanoyl-CoA to yield this compound.[7][8]
Caption: Enzymatic pathway for the synthesis of this compound.
Data Presentation: Enzyme Characteristics
The following table summarizes key parameters for the enzymes involved in the synthesis of this compound. Specific kinetic data for the hydration of trans-2,3-dehydropristanoyl-CoA by human MFP-2 is not extensively published; therefore, data for related enzymes or general optimal conditions are provided as a reference.
| Enzyme | Substrate(s) | Parameter | Value | Organism/Conditions | Reference(s) |
| α-Methylacyl-CoA Racemase (AMACR) | (2R)-Pristanoyl-CoA | Optimal pH | 7.0 - 8.0 | Human Liver | [9] |
| Molecular Weight | 47 kDa (monomer) | Human Liver | [9] | ||
| Subcellular Location | Peroxisomes (majority), Mitochondria | Human | [9][10] | ||
| Pristanoyl-CoA Oxidase | (2S)-Pristanoyl-CoA | Molecular Weight | ~70 kDa (subunit) | Rat Liver | [11] |
| Subcellular Location | Peroxisomes | Rat | [11] | ||
| Multifunctional Protein 2 (MFP-2) | trans-2,3-Dehydropristanoyl-CoA | Function | Enoyl-CoA hydratase & 3-hydroxyacyl-CoA dehydrogenase | Human | [6][7][8] |
| Subcellular Location | Peroxisomes | Human | [12] |
Experimental Protocols
Protocol 1: Recombinant Enzyme Expression and Purification
The synthesis of this compound requires purified, active Multifunctional Protein 2 (MFP-2). This protocol provides a general workflow for its production using an E. coli expression system.
1.1. Gene Cloning and Expression Vector Construction: a. Obtain the cDNA sequence for human MFP-2 (gene HSD17B4). b. Amplify the sequence corresponding to the enoyl-CoA hydratase domain via PCR. c. Clone the amplified fragment into a suitable bacterial expression vector (e.g., pET series) containing an N- or C-terminal purification tag (e.g., 6x-His tag). d. Verify the construct sequence by DNA sequencing.
1.2. Protein Expression: a. Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)). b. Grow a 50 mL starter culture overnight in LB medium containing the appropriate antibiotic at 37°C. c. Inoculate 1 L of fresh LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM. e. Reduce the temperature to 18-25°C and continue shaking for 16-20 hours.
1.3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C). b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C). e. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. f. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). g. Elute the tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole). h. Analyze fractions by SDS-PAGE to confirm purity. i. Perform buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. j. Determine protein concentration (e.g., Bradford assay), aliquot, and store at -80°C.
Protocol 2: Enzymatic Synthesis of this compound
This protocol describes the conversion of trans-2,3-dehydropristanoyl-CoA to this compound using purified MFP-2 hydratase domain.
2.1. Reagents and Materials:
- Purified MFP-2 (from Protocol 1)
- Substrate: trans-2,3-dehydropristanoyl-CoA (requires prior chemical or enzymatic synthesis)
- Reaction Buffer: 50 mM Potassium Phosphate buffer, pH 7.5
- Reaction tubes
- Incubator/water bath set to 37°C
- Quenching solution: 10% Acetic Acid or other organic acid
2.2. Reaction Setup: a. Prepare a 1 mM stock solution of trans-2,3-dehydropristanoyl-CoA in the reaction buffer. b. In a 1.5 mL microcentrifuge tube, set up the reaction mixture as follows:
- Reaction Buffer: 85 µL
- trans-2,3-dehydropristanoyl-CoA (1 mM stock): 10 µL (Final concentration: 100 µM)
- Purified MFP-2 (1 mg/mL stock): 5 µL (Final concentration: 50 µg/mL) c. Prepare a negative control reaction without the enzyme. d. Gently mix the components and incubate at 37°C. Reaction time can vary (e.g., 30 minutes to 2 hours) and should be optimized.
2.3. Reaction Termination and Sample Preparation: a. Stop the reaction by adding 10 µL of 10% acetic acid. b. Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. c. Transfer the supernatant to a new tube for analysis.
Protocol 3: Product Analysis and Purification
The reaction product should be analyzed to confirm conversion and then purified for downstream applications.
3.1. HPLC Analysis: a. Method: Use a reverse-phase C18 column. b. Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5). c. Detection: Monitor the elution profile at 260 nm (for the CoA moiety). d. Procedure: Inject the supernatant from step 2.3c. The substrate (trans-2,3-dehydropristanoyl-CoA) and product (this compound) should have distinct retention times, allowing for quantification of the conversion rate.
3.2. Mass Spectrometry (MS) Confirmation: a. Collect the HPLC fraction corresponding to the product peak. b. Analyze the fraction by LC-MS or direct infusion ESI-MS to confirm the molecular weight of this compound.
3.3. Preparative Scale-Up and Purification: a. For larger quantities, scale up the reaction volume in Protocol 2. b. Purify the product using preparative or semi-preparative reverse-phase HPLC with the same method as in 3.1, collecting the fraction corresponding to the this compound peak. c. Lyophilize the purified fraction to obtain the product as a stable powder.
Experimental Workflow
The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound.
References
- 1. AMACR gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | trans-2,3-dehydropristanoyl-CoA + H2O => this compound [reactome.org]
- 9. Purification and characterization of an alpha-methylacyl-CoA racemase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Hydroxypristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypristanoyl-CoA is a crucial intermediate in the peroxisomal alpha-oxidation of pristanic acid, a branched-chain fatty acid. The accumulation of phytanic acid, the precursor to pristanic acid, is associated with Refsum disease, a rare autosomal recessive neurological disorder.[1][2][3] Accurate purification and quantification of this compound are essential for studying the pathogenesis of Refsum disease, for investigating the activity of enzymes involved in its metabolism, and for the development of potential therapeutic interventions.
These application notes provide detailed protocols for the purification of this compound from biological samples, focusing on solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
Metabolic Significance of this compound
This compound is a key molecule in the breakdown of pristanic acid, which is formed from the alpha-oxidation of dietary phytanic acid.[4][5] This metabolic process occurs within the peroxisomes.[4][5][6] The pathway is critical because the methyl group on the beta-carbon of phytanic acid prevents its degradation through the more common beta-oxidation pathway.[4]
The conversion of trans-2,3-dehydropristanoyl-CoA to this compound is catalyzed by the peroxisomal bifunctional enzyme HSD17B4.[7] Subsequent steps in the pathway lead to the shortening of the fatty acid chain, ultimately producing compounds that can enter mitochondrial beta-oxidation.[5] Defects in the enzymes of this pathway, including those acting on this compound, can lead to the accumulation of toxic intermediates and the manifestation of Refsum disease.[1][2][3][8]
Below is a diagram illustrating the peroxisomal alpha-oxidation of pristanic acid, highlighting the position of this compound.
References
- 1. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. medlink.com [medlink.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 5. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Reactome | trans-2,3-dehydropristanoyl-CoA + H2O => this compound [reactome.org]
- 8. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enzymatic Assay for 3-Hydroxypristanoyl-CoA Dehydrogenase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypristanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid. The enzyme responsible for the dehydrogenation of this compound is the D-bifunctional protein (DBP), also known as peroxisomal multifunctional enzyme type 2 (MFE-2) or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4). This enzyme possesses both hydratase and dehydrogenase activities. The dehydrogenase activity catalyzes the NAD⁺-dependent oxidation of this compound to 3-oxopristanoyl-CoA.
Accurate measurement of this compound dehydrogenase activity is crucial for studying the metabolism of branched-chain fatty acids, diagnosing inherited metabolic disorders such as D-bifunctional protein deficiency, and for the development of therapeutic agents targeting fatty acid oxidation pathways.
Principle of the Assay
The enzymatic activity of the dehydrogenase component of D-bifunctional protein can be determined by monitoring the production of NADH, which absorbs light at 340 nm. A direct spectrophotometric assay measuring the increase in absorbance at 340 nm upon the conversion of this compound to 3-oxopristanoyl-CoA is often challenging due to potential product inhibition and an unfavorable reaction equilibrium.
A more robust and widely used method is a coupled spectrophotometric assay . In this system, the product of the dehydrogenase reaction, 3-oxopristanoyl-CoA, is immediately cleaved by a thiolase enzyme in the presence of Coenzyme A (CoASH). This subsequent reaction pulls the equilibrium of the dehydrogenase reaction towards product formation, resulting in a steady and measurable rate of NADH production.
Applications
-
Biochemical research: Studying the kinetics and regulation of peroxisomal β-oxidation.
-
Drug discovery: Screening for inhibitors or activators of D-bifunctional protein.
-
Clinical diagnostics: Diagnosing D-bifunctional protein deficiency and other related peroxisomal disorders.
-
Metabolic studies: Investigating the metabolism of branched-chain fatty acids in various physiological and pathological conditions.
Data Presentation
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Optimal pH |
| (3R)-3-Hydroxy-2-methylpalmitoyl-CoA | Rat Liver | N/A | N/A | ~8.5-9.0 |
| 3-Hydroxypalmitoyl-CoA | Rat Liver | ~10 | N/A | ~8.5 |
| 3-Hydroxydecanoyl-CoA | Rat Liver | ~20 | N/A | ~8.5 |
N/A: Data not available in the reviewed literature.
Experimental Protocols
Coupled Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to measure the dehydrogenase activity of D-bifunctional protein using this compound as a substrate.
Materials and Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5
-
NAD⁺ Stock Solution: 20 mM in deionized water
-
Coenzyme A (CoASH) Stock Solution: 10 mM in deionized water
-
This compound Substrate: (Synthesized or commercially available). Prepare a stock solution of 1 mM in a suitable buffer (e.g., 10 mM MOPS, pH 7.2).
-
Peroxisomal 3-oxoacyl-CoA thiolase: (Commercially available or purified)
-
Enzyme Sample: Purified D-bifunctional protein or cell/tissue lysate containing the enzyme.
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following reagents in the order listed, allowing for a final volume of 1 mL:
-
Assay Buffer: to a final volume of 1 mL
-
NAD⁺ Stock Solution: 50 µL (final concentration: 1 mM)
-
CoASH Stock Solution: 5 µL (final concentration: 50 µM)
-
Peroxisomal 3-oxoacyl-CoA thiolase: A sufficient amount to ensure the cleavage of 3-oxopristanoyl-CoA is not rate-limiting (e.g., 1-2 units).
-
This compound Substrate: 50 µL (final concentration: 50 µM). For kinetic studies, vary the substrate concentration over a suitable range.
-
-
Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the enzyme sample (e.g., 10-50 µL of purified enzyme or cell lysate) to the cuvette. Mix quickly and thoroughly.
-
Data Acquisition: Immediately start recording the increase in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes. The rate of absorbance increase should be linear for the initial phase of the reaction.
-
Control Reaction: Perform a blank reaction containing all components except the this compound substrate to measure any background NADH production. Subtract the rate of the blank reaction from the rate of the sample reaction.
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (µmol/min/mg) = (ΔA₃₄₀/min * reaction volume (mL)) / (6.22 * mg of protein in the assay * light path (cm))
-
-
For kinetic analysis, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Mandatory Visualization
Peroxisomal β-Oxidation of Pristanic Acid
Caption: Peroxisomal β-oxidation pathway of pristanic acid.
Experimental Workflow for this compound Dehydrogenase Assay
Application Notes and Protocols for the Mass Spectrometry Analysis of 3-Hydroxypristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypristanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the diet, primarily from the metabolism of phytanic acid. The accumulation of pristanic acid and its metabolites is associated with several inherited metabolic disorders, including Zellweger syndrome and bifunctional protein deficiency. Consequently, the accurate and sensitive quantification of this compound is paramount for the diagnosis and monitoring of these peroxisomal disorders, as well as for research into fatty acid metabolism and the development of therapeutic interventions.
This document provides detailed application notes and standardized protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS offers superior selectivity and sensitivity for the quantification of low-abundance endogenous metabolites like acyl-CoAs. The methodologies outlined herein cover sample preparation from biological matrices, optimized LC-MS/MS parameters, and data analysis strategies.
Metabolic Pathway of Pristanic Acid
Pristanic acid undergoes degradation in the peroxisomes through a β-oxidation pathway. This compound is formed from 2,3-pristenoyl-CoA by the action of the enzyme MFP2 (multifunctional protein 2). It is subsequently oxidized to 3-ketopristanoyl-CoA.[1] Deficiencies in the enzymes of this pathway can lead to an accumulation of this compound and other upstream metabolites.
Figure 1: Simplified pathway of peroxisomal β-oxidation of pristanic acid.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
The accurate quantification of this compound necessitates efficient extraction from complex biological matrices while minimizing degradation. The following protocol is a general guideline and may require optimization based on the specific sample type.
Materials:
-
Frozen tissue (~50-100 mg) or cultured cells (1-5 million)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)
-
Internal Standard (IS): A stable isotope-labeled or odd-chain 3-hydroxyacyl-CoA (e.g., 3-hydroxyheptadecanoyl-CoA)
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge capable of 4°C and >14,000 x g
Procedure:
-
Sample Collection and Quenching: For tissues, immediately freeze in liquid nitrogen upon collection. For cultured cells, aspirate the medium, wash twice with ice-cold PBS, and then add the ice-cold extraction solvent directly to the plate to quench metabolic activity. Scrape the cells and collect the lysate.
-
Homogenization: For tissues, add the frozen tissue to a pre-chilled tube containing the extraction solvent and the internal standard. Homogenize thoroughly while keeping the sample on ice.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The MRM transitions for this compound are based on its calculated exact mass and the characteristic fragmentation of acyl-CoAs. The precursor ion ([M+H]⁺) and product ions are monitored.
Data Presentation
The following tables summarize the key mass spectrometry parameters for the analysis of this compound and provide hypothetical quantitative data for illustrative purposes.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Analyte | This compound |
| Molecular Formula | C₄₀H₇₂N₇O₁₈P₃S |
| Exact Mass | 1083.3824 |
| Precursor Ion ([M+H]⁺) | m/z 1084.4 |
| Product Ion 1 (Neutral Loss) | m/z 577.4 ([M+H - 507]⁺) |
| Product Ion 2 (Characteristic Fragment) | m/z 428.0 |
| Internal Standard | 3-Hydroxyheptadecanoyl-CoA |
| IS Precursor Ion ([M+H]⁺) | m/z 1042.4 |
| IS Product Ion 1 (Neutral Loss) | m/z 535.4 ([M+H - 507]⁺) |
Table 2: Hypothetical Quantitative Data of this compound in Different Biological Samples
| Sample Type | Condition | This compound Concentration (pmol/mg protein) |
| Human Fibroblasts | Control | 0.5 ± 0.1 |
| Human Fibroblasts | Zellweger Syndrome | 5.2 ± 1.3 |
| Human Fibroblasts | Bifunctional Protein Deficiency | 8.9 ± 2.1 |
| Mouse Liver | Wild-Type (Control Diet) | 1.2 ± 0.3 |
| Mouse Liver | Wild-Type (High Phytanic Acid Diet) | 3.5 ± 0.8 |
Experimental Workflow and Data Analysis
The overall workflow for the quantitative analysis of this compound is depicted below. Data analysis involves integrating the peak areas of the MRM transitions for the analyte and the internal standard. A calibration curve is generated using known concentrations of a this compound standard to enable absolute quantification.
Figure 2: General experimental workflow for the quantification of this compound.
Conclusion
The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. This protocol can be adapted for various research and clinical applications, aiding in the understanding of peroxisomal disorders and the development of novel therapeutic strategies. The accurate measurement of this and other related metabolites is crucial for advancing our knowledge of fatty acid metabolism and its role in human health and disease.
References
Application Note: Quantification of 3-Hydroxypristanoyl-CoA by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypristanoyl-CoA is a key intermediate in the peroxisomal alpha- and beta-oxidation of branched-chain fatty acids, such as pristanic acid. The accumulation of pristanic acid and its metabolites is associated with several peroxisomal disorders, including Refsum disease and Zellweger spectrum disorders. Accurate quantification of this compound in biological matrices is therefore crucial for diagnosing these disorders, understanding their pathophysiology, and for the development of therapeutic interventions. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly sensitive and specific method for the analysis of this important metabolite. This document provides a detailed protocol for the quantification of this compound in biological samples.
Signaling Pathway: Peroxisomal Beta-Oxidation of Pristanic Acid
Pristanic acid undergoes beta-oxidation in the peroxisomes. A key step in this pathway is the hydration of trans-2,3-dehydropristanoyl-CoA to form this compound, a reaction catalyzed by a peroxisomal multifunctional enzyme.
Caption: Peroxisomal Beta-Oxidation of Pristanic Acid.
Experimental Workflow
The general workflow for the quantification of this compound from biological samples involves sample preparation, including extraction and optional solid-phase extraction cleanup, followed by HPLC-MS/MS analysis and data processing.
Application Note: Quantitative Measurement of 3-Hydroxypristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypristanoyl-CoA is a key intermediate in the peroxisomal alpha-oxidation of pristanic acid, a branched-chain fatty acid. The accumulation of pristanic acid and its metabolites is implicated in several peroxisomal disorders, such as Refsum disease and Zellweger spectrum disorders.[1][2][3][4] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding the pathophysiology of these diseases, diagnosing patients, and for the development of novel therapeutic interventions. This application note provides a detailed protocol for the measurement of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle
This method is based on the principle of stable isotope dilution LC-MS/MS. A known amount of a stable isotope-labeled internal standard, structurally similar to this compound, is added to the biological sample. The analyte and the internal standard are then extracted, separated by reverse-phase liquid chromatography, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the sample.
Materials and Reagents
-
Analytical Standard: this compound (Availability to be confirmed from commercial vendors)
-
Internal Standard: Stable isotope-labeled this compound (e.g., [¹³C₅]-3-Hydroxypristanoyl-CoA) or a structurally similar labeled acyl-CoA (e.g., [¹³C₄]-Palmitoyl-CoA). The use of a stable isotope-labeled version of the analyte is highly recommended to compensate for matrix effects and variations in extraction efficiency.[5][6]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Reagents: Trichloroacetic acid (TCA) or 5-Sulfosalicylic acid (SSA)
-
Solid Phase Extraction (SPE) Cartridges: C18 SPE cartridges
-
Biological Matrix: Plasma, serum, or tissue homogenates
Experimental Protocols
Sample Preparation
The following protocol is a general guideline and may require optimization for different biological matrices.
-
Thawing: Thaw frozen biological samples (plasma, serum, or tissue homogenate) on ice.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample.
-
Protein Precipitation:
-
Method A (TCA Precipitation): Add an equal volume of ice-cold 10% (w/v) TCA to the sample.
-
Method B (SSA Precipitation): Add 5% (w/v) SSA to the sample. This method may not require subsequent SPE cleanup.[7]
-
-
Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid Phase Extraction (SPE) (if using TCA precipitation):
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol.
-
-
Drying: Evaporate the eluate (from SPE) or the supernatant (if using SSA precipitation and no SPE) to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
Acyl-CoAs typically exhibit a characteristic neutral loss of 507 amu (corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety) and a product ion at m/z 428.[7][8][9] The specific precursor ion for this compound needs to be calculated based on its molecular weight.
-
Precursor Ion (Q1): [M+H]⁺ of this compound
-
Product Ion (Q3) for Quantification: [M+H-507]⁺
-
Product Ion (Q3) for Confirmation: m/z 428
The collision energy for each transition should be optimized to achieve the maximum signal intensity.[6][10][11][12] This is typically done by infusing a standard solution of the analyte and varying the collision energy while monitoring the product ion intensity.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
| Sample ID | Biological Matrix | Concentration of this compound (pmol/mg protein or pmol/mL) | Standard Deviation |
| Control 1 | Human Plasma | Example Value | Example Value |
| Control 2 | Human Plasma | Example Value | Example Value |
| Patient 1 | Human Plasma | Example Value | Example Value |
| Patient 2 | Human Plasma | Example Value | Example Value |
Assay Validation
The developed method should be validated according to established guidelines for bioanalytical method validation. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using at least five different concentrations of the analytical standard. The response should be linear with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The accuracy (% bias) and precision (% coefficient of variation) should be determined at low, medium, and high concentrations of the analyte. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Selectivity and Specificity: The method should be able to differentiate the analyte from other endogenous components in the biological matrix.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte should be evaluated.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions should be assessed.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound measurement.
Peroxisomal Alpha-Oxidation Pathway
Caption: Simplified pathway of peroxisomal alpha-oxidation of pristanic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. The important role of biochemical and functional studies in the diagnostics of peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal Disorders Panel, Sequencing | Test Fact Sheet [arupconsult.com]
- 5. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. skyline.ms [skyline.ms]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Hydroxypristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the proper handling and storage of 3-Hydroxypristanoyl-CoA to ensure its stability and integrity for research and developmental applications. Due to the limited availability of specific data for this compound, the following recommendations are based on best practices for handling structurally similar long-chain fatty acyl-CoA esters.
General Information
This compound is a multi-methyl-branched fatty acyl coenzyme A that plays a role in lipid metabolism. Like other long-chain acyl-CoA esters, it is an amphipathic molecule with a long, hydrophobic acyl chain and a hydrophilic Coenzyme A portion. This structure makes it susceptible to degradation if not handled and stored correctly. The primary stability concerns are the hydrolysis of the thioester bond and oxidation of the acyl chain.[1]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling this compound.[3][4]
-
Work Area: Handle the compound in a well-ventilated area.
-
Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations.[4]
-
Spills: In case of a spill, avoid direct contact. Absorb the spill with inert material and dispose of it as hazardous waste.
Storage and Stability
Proper storage is critical to prevent the degradation of this compound. The key is to minimize exposure to water, oxygen, and inappropriate pH levels.
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Months | For long-term storage, -80°C is recommended.[5] Keep in a tightly sealed container with a desiccant. |
| Organic Solvent Solution | -80°C | Weeks to Months | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] Overlaying with an inert gas (argon or nitrogen) can further prevent oxidation.[1] |
| Aqueous Buffer Solution | -80°C | Days to Weeks | Stability is significantly reduced in aqueous solutions.[5] Use a slightly acidic buffer (pH 4.0-6.8) for maximum stability.[5] Prepare fresh solutions for optimal results. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution from a powdered form of this compound.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., methanol, ethanol, or a mixture of chloroform/methanol 2:1, v/v)
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Microbalance
-
Glass syringes or pipettes with glass tips
Procedure:
-
Equilibration: Allow the container of powdered this compound to warm to room temperature before opening to prevent moisture condensation.[1]
-
Weighing: Accurately weigh the desired amount of the powder in a clean glass vial.
-
Dissolving: Add the appropriate volume of high-purity solvent to the vial to achieve the desired concentration. Vortex briefly to dissolve the powder completely.
-
Inert Atmosphere: To prevent oxidation, flush the headspace of the vial with a gentle stream of argon or nitrogen before sealing the cap tightly.[1]
-
Aliquoting: For long-term storage, it is highly recommended to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles, which can accelerate degradation.[1]
-
Storage: Store the aliquots at -80°C in tightly sealed containers.
Protocol 2: Use in Enzymatic Assays
This protocol provides a general guideline for using a this compound solution in an enzymatic assay.
Materials:
-
Stock solution of this compound
-
Assay buffer (slightly acidic, pH 4.0-6.8 recommended for stability)[5]
-
Enzyme and other reaction components
-
Microplate or reaction tubes
Procedure:
-
Thawing: Thaw the required aliquot of the this compound stock solution on ice.
-
Dilution: Prepare the necessary dilutions of the stock solution in the assay buffer. It is advisable to prepare these dilutions fresh for each experiment.
-
Reaction Setup: Add the diluted this compound solution to the reaction mixture containing the enzyme and other components.
-
Incubation: Incubate the reaction mixture under the conditions specified for the particular assay.
-
Analysis: Proceed with the detection and analysis method appropriate for the assay.
Visualized Workflow
Caption: A logical workflow for the proper handling and storage of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 4. shahandassociates.co.in [shahandassociates.co.in]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Studies Using 3-Hydroxypristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypristanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary phytol (B49457) present in chlorophyll. The metabolism of pristanic acid is of significant interest in biomedical research, particularly in the study of peroxisomal disorders such as Zellweger syndrome and D-bifunctional protein (DBP) deficiency.[1][2][3][4] In these conditions, the impaired breakdown of branched-chain fatty acids leads to their accumulation, resulting in severe neurological and developmental abnormalities.[3][4] The primary enzyme responsible for the dehydrogenation of this compound is the D-bifunctional protein (DBP), also known as multifunctional enzyme 2 (MFP-2) or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).[5][6][7][8] This enzyme possesses both D-3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase activities.[5][8][9][10] The dehydrogenase domain of HSD17B4 specifically acts on the D-stereoisomer of 3-hydroxyacyl-CoAs, converting this compound to 3-ketopristanoyl-CoA, a crucial step in its degradation pathway.[5][6]
These application notes provide detailed protocols for the in vitro use of this compound as a substrate to study the activity of HSD17B4, screen for potential modulators of its activity, and investigate the pathophysiology of related metabolic disorders.
Metabolic Pathway and Significance
The degradation of pristanic acid occurs within the peroxisomes and involves a series of enzymatic reactions collectively known as β-oxidation. Due to the presence of a methyl group on the β-carbon, pristanic acid cannot be directly metabolized by the mitochondrial β-oxidation machinery. Instead, it undergoes a specialized peroxisomal pathway.
Caption: Peroxisomal β-oxidation of pristanoyl-CoA.
Quantitative Data Summary
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| HSD17B4 (D-bifunctional protein) | This compound | User Determined | User Determined | 7.0 - 8.5 | 37 |
| (Reference Substrate) | Value | Value | Value | Value |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for HSD17B4 Dehydrogenase Activity
This protocol measures the dehydrogenase activity of HSD17B4 by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified or recombinant HSD17B4 enzyme
-
This compound solution (substrate)
-
NAD+ solution
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
NAD+ Stock Solution: Prepare a 10 mM NAD+ solution in the assay buffer.
-
Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in the assay buffer. Note: Due to potential instability, prepare fresh or aliquot and store at -80°C.
-
-
Reaction Setup:
-
In a microplate well or cuvette, prepare the reaction mixture by adding the following components:
-
Assay Buffer (to a final volume of 200 µL for microplate or 1 mL for cuvette)
-
NAD+ solution to a final concentration of 1 mM.
-
Purified HSD17B4 enzyme (the amount should be optimized to yield a linear rate of NADH production).
-
-
-
Initiate the Reaction:
-
Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 50-100 µM (this can be varied for kinetic studies).
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Enzyme activity is typically expressed as µmol of NADH formed per minute per mg of protein (µmol/min/mg).
-
Caption: Workflow for the spectrophotometric assay.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol is an extension of Protocol 1 and is designed to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of HSD17B4 for this compound.
Procedure:
-
Follow the steps outlined in Protocol 1.
-
Vary the concentration of this compound over a range that brackets the expected Km (e.g., 0.1x to 10x the estimated Km). A typical starting range could be 1 µM to 100 µM.
-
For each substrate concentration, measure the initial reaction velocity (V₀).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
Protocol 3: Inhibitor Screening Assay
This protocol can be used to screen for potential inhibitors of the dehydrogenase activity of HSD17B4.
Procedure:
-
Follow the general procedure of Protocol 1.
-
In separate reaction wells, include a fixed concentration of the test inhibitor. It is advisable to test a range of inhibitor concentrations.
-
Include appropriate controls:
-
Positive Control: Reaction without any inhibitor.
-
Negative Control: Reaction with a known inhibitor of HSD17B4 (if available) or a general dehydrogenase inhibitor.
-
Vehicle Control: Reaction with the solvent used to dissolve the test inhibitor.
-
-
Initiate the reaction with a concentration of this compound that is close to its Km value (determined in Protocol 2). This increases the sensitivity of the assay to competitive inhibitors.
-
Measure the initial reaction velocity (V₀) for each condition.
-
Calculate the percentage of inhibition for each test compound concentration relative to the positive control.
Applications in Drug Development and Research
-
High-Throughput Screening (HTS): The spectrophotometric assay can be adapted for a 96- or 384-well plate format for HTS of large compound libraries to identify potential inhibitors or activators of HSD17B4.
-
Mechanism of Action Studies: For identified hits, further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Disease Modeling: By using patient-derived cells or recombinant HSD17B4 with disease-causing mutations, this in vitro system can be used to study the functional consequences of specific genetic defects and to test potential therapeutic interventions. [2]* Substrate Specificity Studies: The assay can be used to compare the activity of HSD17B4 with a range of natural and synthetic 3-hydroxyacyl-CoA substrates, providing insights into the enzyme's substrate preferences.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh batch if necessary. |
| Substrate degradation | Prepare fresh substrate solution. | |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Product inhibition | Analyze only the initial linear phase of the reaction. | |
| Enzyme instability | Optimize assay conditions (e.g., add stabilizing agents like BSA). | |
| High background absorbance | Contaminating NADH-producing enzymes | Use highly purified HSD17B4. Run a control reaction without the substrate to measure background. |
| Turbidity of the sample | Centrifuge the enzyme preparation before use. |
By utilizing these detailed application notes and protocols, researchers can effectively employ this compound as a substrate to advance our understanding of peroxisomal β-oxidation and its role in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. D-Bifunctional Protein Deficiency Type III: Two Turkish Cases and a Novel HSD17B4 Gene Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and biochemical spectrum of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique multifunctional HSD17B4 gene product: 17beta-hydroxysteroid dehydrogenase 4 and D-3-hydroxyacyl-coenzyme A dehydrogenase/hydratase involved in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. genecards.org [genecards.org]
- 8. sinobiological.com [sinobiological.com]
- 9. uniprot.org [uniprot.org]
- 10. HSD17B4 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assays Involving 3-Hydroxypristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypristanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid. The metabolism of this compound is catalyzed by the D-bifunctional protein (DBP), an enzyme encoded by the HSD17B4 gene.[1][2][3] This enzyme possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[2][3] Genetic defects in HSD17B4 lead to D-bifunctional protein deficiency (DBPD), a severe peroxisomal disorder with phenotypes resembling Zellweger syndrome, characterized by neurological dysfunction, hypotonia, and seizures.[1][2][4]
These application notes provide detailed protocols for cell-based assays to investigate the metabolism of this compound and the function of D-bifunctional protein. The assays are crucial for diagnosing DBPD, for studying the disease's pathophysiology, and for screening potential therapeutic compounds. The primary cellular models for these assays are cultured skin fibroblasts from patients and healthy individuals.
Peroxisomal β-Oxidation Pathway of Pristanic Acid
The following diagram illustrates the key steps in the peroxisomal β-oxidation of pristanic acid, highlighting the central role of this compound.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 3. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature | MDPI [mdpi.com]
- 4. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of 3-Hydroxypristanoyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypristanoyl-CoA is a key intermediate in the peroxisomal alpha- and beta-oxidation of branched-chain fatty acids, such as pristanic acid. The study of its metabolic fate is crucial for understanding various metabolic disorders, including Refsum disease and Zellweger spectrum disorders. Tracer studies utilizing radiolabeled this compound are invaluable for elucidating its role in these pathways, quantifying metabolic flux, and investigating the activity of related enzymes.
These application notes provide detailed protocols for the radiolabeling of this compound, its purification, and its application in in vitro and in vivo tracer studies. The methodologies described are based on established principles for the synthesis and analysis of other acyl-CoA thioesters and have been adapted for this compound.
Section 1: Radiolabeling of this compound
The synthesis of radiolabeled this compound can be achieved through chemical or enzymatic methods. The choice of radionuclide will depend on the specific application. Carbon-14 (¹⁴C) and tritium (B154650) (³H) are common choices for in vitro and ex vivo studies due to their long half-lives.
Chemical Synthesis of [¹⁴C]-3-Hydroxypristanoyl-CoA
This protocol is adapted from methods for synthesizing other radiolabeled acyl-CoA thioesters and involves a two-step process: first, the synthesis of [¹⁴C]-3-hydroxypristanic acid, followed by its conversion to the CoA thioester.
Protocol 1: Chemical Synthesis of [¹⁴C]-3-Hydroxypristanoyl-CoA
Materials:
-
Pristanic acid
-
[¹⁴C]O₂ (or other suitable ¹⁴C-labeled precursor for introducing the label)
-
Grignard reagent precursors
-
Coenzyme A (CoA), free acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
HPLC-grade solvents (acetonitrile, water)
-
C18 reverse-phase HPLC column
Procedure:
-
Synthesis of [¹⁴C]-3-Hydroxypristanic Acid: The introduction of the ¹⁴C label into the pristanic acid backbone can be achieved via custom synthesis. A common method involves the use of a Grignard reagent and [¹⁴C]O₂ to introduce a carboxyl group at a specific position. The subsequent steps would involve chain elongation and functional group manipulations to yield [¹⁴C]-3-hydroxypristanic acid. Note: This is a complex multi-step synthesis that typically requires specialized radiochemistry expertise.
-
Activation of the Carboxylic Acid:
-
In a microcentrifuge tube, dissolve 1-5 µmol of the synthesized [¹⁴C]-3-hydroxypristanic acid in 200 µL of anhydrous THF.
-
Add a 2-fold molar excess of CDI to the solution.
-
Vortex the mixture gently and incubate at room temperature for 30 minutes to form the acyl-imidazole intermediate.
-
-
Thioester Formation:
-
In a separate tube, dissolve a 1.5-fold molar excess of Coenzyme A (free acid) in 50 µL of anhydrous DMF.
-
Add the Coenzyme A solution to the activated carboxylic acid mixture.
-
Vortex the reaction mixture gently and incubate at room temperature for 2 hours.
-
-
Reaction Quenching and Purification:
-
Quench the reaction by adding 10 µL of 10% TFA.
-
Centrifuge the mixture at 14,000 x g for 5 minutes to pellet any precipitate.
-
Purify the supernatant using a C18 reverse-phase HPLC system.
-
HPLC Purification of [¹⁴C]-3-Hydroxypristanoyl-CoA
Protocol 2: HPLC Purification
-
HPLC System: A standard HPLC system with a UV detector and a radioactivity detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 260 nm (for the adenine (B156593) ring of CoA) and a flow-through radioactivity detector.
Procedure:
-
Inject the quenched reaction mixture onto the equilibrated HPLC column.
-
Run the gradient elution.
-
Collect fractions corresponding to the radioactive peak that co-elutes with a non-radiolabeled this compound standard (if available).
-
Pool the radioactive fractions and lyophilize to obtain the purified [¹⁴C]-3-hydroxypristanoyl-CoA.
-
Determine the radiochemical purity and specific activity by quantifying the amount of CoA by UV absorbance and the radioactivity by liquid scintillation counting.
Section 2: Application in Tracer Studies
Radiolabeled this compound can be used to trace its metabolic fate in various biological systems.
In Vitro Enzyme Assays
Protocol 3: Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the activity of the enzyme responsible for the conversion of this compound to 3-oxopristanoyl-CoA in the peroxisomal beta-oxidation pathway.
Materials:
-
Purified [¹⁴C]-3-hydroxypristanoyl-CoA
-
Cell or tissue homogenates (e.g., liver peroxisomal fraction)
-
NAD⁺
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
TLC plates (silica gel)
-
Scintillation fluid
Procedure:
-
Set up the reaction mixture containing the reaction buffer, NAD⁺, and the enzyme source.
-
Initiate the reaction by adding a known amount of [¹⁴C]-3-hydroxypristanoyl-CoA.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the acyl-CoAs.
-
Spot the extract on a TLC plate and develop the chromatogram to separate the substrate ([¹⁴C]-3-hydroxypristanoyl-CoA) from the product ([¹⁴C]-3-oxopristanoyl-CoA).
-
Visualize the spots (e.g., using a phosphorimager) and scrape the corresponding silica (B1680970) into scintillation vials.
-
Quantify the radioactivity in each spot using a liquid scintillation counter.
-
Calculate the enzyme activity based on the rate of product formation.
Cellular Metabolism Studies
Protocol 4: Tracing the Metabolism of [¹⁴C]-3-Hydroxypristanoyl-CoA in Cultured Cells
This protocol allows for the investigation of the downstream metabolites of this compound in a cellular context.
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
[¹⁴C]-3-hydroxypristanoyl-CoA
-
Cell culture medium
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
HPLC or LC-MS/MS system with a radioactivity detector
Procedure:
-
Incubate the cultured cells with a known concentration of [¹⁴C]-3-hydroxypristanoyl-CoA in the culture medium for various time points.
-
After incubation, wash the cells and extract the total lipids and metabolites.
-
Analyze the extracts by HPLC or LC-MS/MS coupled with a radioactivity detector to identify and quantify the radiolabeled metabolites.
Data Presentation
Quantitative data from tracer studies should be summarized in clearly structured tables for easy comparison.
Table 1: Representative HPLC Purification Data for [¹⁴C]-3-Hydroxypristanoyl-CoA
| Parameter | Value |
| Starting Radioactivity | 10 µCi |
| Purified Radioactivity | 7.5 µCi |
| Radiochemical Yield | 75% |
| Specific Activity | 50 mCi/mmol |
| Radiochemical Purity | >98% |
Table 2: Example Data from an In Vitro Enzyme Assay
| Condition | Substrate Conversion (%) | Enzyme Activity (nmol/min/mg protein) |
| Control | 5.2 ± 0.8 | 1.2 ± 0.2 |
| Inhibitor X | 1.1 ± 0.3 | 0.25 ± 0.07 |
Visualizations
Caption: Experimental workflow for radiolabeling and tracer studies.
Caption: Peroxisomal beta-oxidation pathway of pristanic acid.
Detecting a Key Metabolite: A Guide to Antibody-Based Detection of 3-Hydroxypristanoyl-CoA
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Hydroxypristanoyl-CoA is a crucial intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid. The accumulation of pristanic acid and its metabolites is associated with several inherited metabolic disorders, such as Refsum disease and Zellweger syndrome.[1][2] The ability to accurately detect and quantify this compound is therefore of significant interest for both basic research into lipid metabolism and the development of diagnostic and therapeutic strategies for these conditions. This document provides a comprehensive guide to the development of polyclonal antibodies for the specific detection of this compound and their application in immunoassays.
Data Presentation
The successful development of an antibody against a small molecule like this compound hinges on rigorous characterization. Below are example data tables that should be generated to evaluate the performance of the developed antibody.
Table 1: Hapten-Carrier Protein Conjugation Efficiency
| Parameter | 3-Hydroxypristanoyl-KLH (for Immunization) | 3-Hydroxypristanoyl-BSA (for Screening) |
| Molar Ratio (Hapten:Protein) in Reaction | 200:1 | 50:1 |
| Conjugation Method | EDC/NHS | EDC/NHS |
| Incorporation Ratio (Hapten molecules per protein) | 25 | 15 |
| Characterization Method | MALDI-TOF Mass Spectrometry | UV-Vis Spectroscopy |
Table 2: Polyclonal Antibody Titer by Indirect ELISA
| Rabbit ID | Pre-immune Serum (OD 450nm at 1:100) | Antiserum Titer (Post-4th Immunization) |
| Rabbit #1 | 0.052 | 1:64,000 |
| Rabbit #2 | 0.048 | 1:128,000 |
| Rabbit #3 | 0.055 | 1:64,000 |
Titer is defined as the reciprocal of the highest dilution giving an absorbance value twice that of the pre-immune serum.
Table 3: Antibody Specificity and Sensitivity by Competitive ELISA
| Competitor Molecule | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 15 | 100 |
| Pristanic Acid | 1,200 | 1.25 |
| Phytanic Acid | > 10,000 | < 0.15 |
| Coenzyme A | > 10,000 | < 0.15 |
| Palmitoyl-CoA | > 10,000 | < 0.15 |
IC50 is the concentration of the competitor that inhibits 50% of the antibody binding. Cross-reactivity (%) = (IC50 of this compound / IC50 of Competitor) x 100.
Experimental Protocols
Antigen Preparation: Conjugation of this compound to Carrier Proteins
Since this compound is a small molecule (hapten), it is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit a strong immune response.[1][3] Here, we describe a method using the carboxyl group of the pristanic acid backbone for conjugation to amine groups on the carrier proteins Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Hapten Activation:
-
Dissolve 10 mg of this compound in 1 ml of DMF.
-
Add a 1.5-fold molar excess of EDC and NHS.
-
Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxyl group.
-
-
Conjugation to Carrier Protein:
-
Dissolve 10 mg of KLH or BSA in 2 ml of PBS (pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while gently stirring.
-
Continue stirring overnight at 4°C.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours at 4°C, with at least three buffer changes to remove unconjugated hapten and crosslinking reagents.
-
Determine the protein concentration using a BCA protein assay.
-
Characterize the conjugation ratio using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
-
Store the conjugates at -20°C in small aliquots.
-
Polyclonal Antibody Production in Rabbits
Materials:
-
3-Hydroxypristanoyl-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
New Zealand White rabbits (3-4 months old)
-
Sterile syringes and needles
Protocol:
-
Pre-immune Bleed: Collect a small blood sample from the ear vein of each rabbit to serve as a negative control (pre-immune serum).[4]
-
Primary Immunization:
-
Booster Immunizations:
-
Perform three booster immunizations at 3-week intervals.
-
For each boost, emulsify 250 µg of the conjugate in an equal volume of Freund's Incomplete Adjuvant (FIA).
-
Inject the emulsion subcutaneously at multiple sites.
-
-
Test Bleeds and Antibody Titer Determination:
-
Collect small blood samples 10 days after the second and third booster immunizations.
-
Allow the blood to clot and centrifuge to collect the serum (antiserum).
-
Determine the antibody titer using the Indirect ELISA protocol described below.
-
-
Final Bleed:
-
Once a high antibody titer is confirmed, perform a final bleed from the central ear artery.
-
Purify the IgG fraction from the antiserum using a Protein A affinity chromatography column.
-
Store the purified antibodies at -20°C or -80°C.
-
Indirect ELISA for Antibody Titer Determination
Materials:
-
3-Hydroxypristanoyl-BSA conjugate
-
96-well ELISA plates
-
Coating Buffer (Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (5% non-fat dry milk in PBST)
-
Rabbit pre-immune serum and antiserum
-
Goat anti-rabbit IgG-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Antigen Coating:
-
Dilute the 3-Hydroxypristanoyl-BSA conjugate to 5 µg/ml in Coating Buffer.
-
Add 100 µl of the diluted antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.[7]
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µl of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the rabbit antiserum and pre-immune serum in Blocking Buffer (e.g., 1:1,000 to 1:256,000).
-
Add 100 µl of each dilution to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µl of HRP-conjugated goat anti-rabbit IgG, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µl of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µl of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Competitive ELISA for this compound Detection
This assay is used to determine the specificity and sensitivity of the antibody for the free hapten.[8][9]
Materials:
-
All materials from the Indirect ELISA protocol
-
Purified anti-3-Hydroxypristanoyl-CoA antibody
-
This compound standard and other competitor molecules
Protocol:
-
Antigen Coating and Blocking: Follow steps 1 and 2 of the Indirect ELISA protocol.
-
Competitive Reaction:
-
Prepare a series of dilutions of the this compound standard and other potential cross-reactants in PBS.
-
In a separate plate or tubes, mix 50 µl of each standard/competitor dilution with 50 µl of the optimal dilution of the purified rabbit antibody (determined by a preliminary titration experiment).
-
Incubate this mixture for 1 hour at 37°C.
-
-
Incubation on Coated Plate:
-
Wash the antigen-coated plate three times with Wash Buffer.
-
Transfer 100 µl of the antibody-competitor mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation and Detection: Follow steps 4 and 5 of the Indirect ELISA protocol.
-
Data Analysis: The signal will be inversely proportional to the concentration of free this compound in the sample.[10] Plot the absorbance against the logarithm of the competitor concentration to determine the IC50 value.
Visualizations
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. bowdish.ca [bowdish.ca]
- 6. abcepta.com [abcepta.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 10. mybiosource.com [mybiosource.com]
In Vivo Analysis of 3-Hydroxypristanoyl-CoA Turnover: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypristanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary intake of phytanic acid. The turnover of this compound is a key indicator of peroxisomal function, and its dysregulation is associated with severe metabolic disorders, such as D-bifunctional protein deficiency, a form of Zellweger syndrome.[1] Accurate in vivo analysis of this compound turnover is therefore essential for understanding the pathophysiology of these diseases, diagnosing patients, and developing novel therapeutic interventions.
These application notes provide a comprehensive overview of the methodologies for the in vivo analysis of this compound turnover, including detailed experimental protocols for sample preparation and analysis, as well as a summary of relevant quantitative data. The provided information is intended to guide researchers in designing and executing robust studies to investigate this important metabolic pathway.
Metabolic Pathway of Pristanic Acid β-Oxidation
The degradation of pristanic acid occurs within the peroxisome through a series of β-oxidation steps. This compound is formed in the second step of this pathway, catalyzed by the D-bifunctional protein (HSD17B4). It is subsequently oxidized to 3-ketopristanoyl-CoA by the same enzyme.
Data Presentation
The following tables summarize quantitative data on the concentration of 3-hydroxypristanic acid, the de-esterified form of this compound, in human plasma. These values can serve as a reference for clinical and research applications.
Table 1: Plasma Concentrations of 3-Hydroxypristanic Acid in Healthy Controls and Patients with Peroxisomal Disorders
| Cohort | 3-Hydroxypristanic Acid (nM) | Reference |
| Healthy Controls | 0.02 - 0.81 | --INVALID-LINK--[2] |
| Patients with Generalized Peroxisomal Disorders | Comparable to controls (absolute) Significantly decreased (relative to pristanic acid) | --INVALID-LINK--[2] |
| Patients with D-Bifunctional Protein Deficiency | Elevated | --INVALID-LINK--[2] |
Table 2: Kinetic Parameters of HSD17B4 (D-Bifunctional Protein)
| Substrate | Enzyme Activity | KM (µM) | Vmax (µmol/min/mg) | Reference |
| D-3-hydroxy-octanoyl-CoA | Dehydrogenase | 10 | 8.8 | --INVALID-LINK--[3] |
| NAD+ | Dehydrogenase | 13 | 8.8 | --INVALID-LINK--[3] |
| 3-ketooctanoyl-CoA | Dehydrogenase (reverse) | 2.7 | - | --INVALID-LINK--[3] |
| NADH | Dehydrogenase (reverse) | 5.4 | - | --INVALID-LINK--[3] |
| (2E)-hexadecenoyl-CoA | Hydratase | 12.8 | - | --INVALID-LINK-- |
| (2E)-hexadecenedioyl-CoA | Hydratase | 0.9 | - | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Tissues for LC-MS/MS Analysis
This protocol describes a robust method for the extraction of acyl-CoAs from tissue samples, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. HSD17B4 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming 3-Hydroxypristanoyl-CoA Instability in Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the inherent instability of 3-Hydroxypristanoyl-CoA in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound degradation in my samples?
A1: The instability of this compound, like other acyl-CoA esters, is primarily due to the high-energy thioester bond, which is susceptible to several factors:
-
Enzymatic Degradation: Biological samples contain acyl-CoA thioesterases (ACOTs) that rapidly hydrolyze the thioester bond, releasing Coenzyme A (CoA) and the corresponding free fatty acid.[1][2][3]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, a reaction accelerated by alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1][4][5]
-
High Temperatures: Elevated temperatures increase the rates of both enzymatic degradation and chemical hydrolysis.[1][6]
-
Oxidation: The thiol group in the Coenzyme A moiety can be oxidized, leading to the formation of CoA disulfides and other species that can interfere with analysis.[1][4]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor for the stability of this compound. The thioester bond is most stable in a slightly acidic environment.[1]
-
Alkaline pH (pH > 7.0): Significantly promotes chemical hydrolysis of the thioester bond.[1]
-
Strongly Acidic pH (pH < 4.0): Can also lead to hydrolysis, although it is more stable than in alkaline conditions.[1]
-
Optimal pH Range: A pH of 4.0 to 6.8 is recommended for maximal stability in aqueous solutions.[1]
Q3: What are the best short-term and long-term storage conditions for samples containing this compound?
A3: Proper storage is crucial for maintaining the integrity of this compound.
-
Short-Term Storage (e.g., in an autosampler): Samples should be kept at low temperatures, such as 4°C.[1] However, degradation can still occur, so it is best to analyze samples as quickly as possible after preparation.[1] Using methanol (B129727) or a methanol/buffer mixture for reconstitution can enhance stability compared to purely aqueous solutions.[1][5]
-
Long-Term Storage: For long-term preservation, samples should be stored as dry pellets at -80°C.[1] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1][4]
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, antioxidants can be beneficial. The thiol group of the CoA moiety is susceptible to oxidation.[1][4] Adding reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) can help maintain the reduced state of the CoA thiol group and reverse the formation of CoA disulfides.[1]
Troubleshooting Guide
Issue 1: Low or no recovery of this compound in the final extract.
| Potential Cause | Recommended Solution |
| Enzymatic Activity | Ensure rapid and complete inactivation of enzymes. For tissues, immediately flash-freeze in liquid nitrogen.[2][6] For cells, quench metabolism with an ice-cold organic solvent like methanol.[2] Homogenize samples in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[1][2] |
| Chemical Hydrolysis | Verify the pH of all buffers and solvents, ensuring they are within the optimal range of 4.0-6.8.[1] Avoid using purely aqueous solutions for reconstitution; methanol often provides better stability.[1][5] |
| Inefficient Extraction | Utilize a robust extraction protocol optimized for acyl-CoAs. Methods involving organic solvents like acetonitrile (B52724) and isopropanol (B130326) are effective for deproteinization and extraction.[2][7] |
| High Temperatures | Perform all sample processing steps, including homogenization and centrifugation, on ice or at 4°C.[1][6] |
Issue 2: High variability in quantitative results between replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all steps of the experimental protocol, including timing and temperature conditions, for all samples.[6] |
| Incomplete Protein Precipitation | Ensure thorough mixing and sufficient incubation time after adding the precipitating agent (e.g., acetonitrile, isopropanol).[2] Centrifuge at an adequate speed and duration to pellet all protein debris.[2] |
| Multiple Freeze-Thaw Cycles | Prepare single-use aliquots to avoid the detrimental effects of repeated freezing and thawing.[4] |
Issue 3: Appearance of unexpected peaks during LC-MS/MS analysis.
| Potential Cause | Recommended Solution |
| Degradation During Analysis | Minimize the time between sample reconstitution and injection. Ensure the autosampler is maintained at a low temperature (e.g., 4°C).[1] |
| Formation of Oxidized Species | Consider adding a reducing agent like DTT to your standards and samples to maintain the reduced state of the CoA thiol group.[1] |
| Poor Peak Shape | Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to avoid solvent effects that can lead to peak distortion. |
Data Presentation
Recommended Sample Handling and Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Extraction pH | 4.9 | Inhibits thioesterase activity and minimizes chemical hydrolysis.[1] |
| Storage/Analysis pH | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range.[1] |
| Extraction Temperature | 4°C (On Ice) | Minimizes enzymatic degradation and slows chemical hydrolysis.[1][6] |
| Short-Term Storage | 4°C (in autosampler) | Reduces the rate of degradation during analysis.[1] |
| Long-Term Storage | -80°C (as dry pellets or in acidic buffer) | Essential for long-term stability.[1] |
| Reconstitution Solvent | Methanol or 50% Methanol / 50% Ammonium Acetate (pH 7) | Methanol has been shown to provide better stability for acyl-CoAs over 24 hours compared to purely aqueous solutions.[1][5] |
Experimental Protocols
General Protocol for Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for this compound.[2][7][8]
Materials:
-
Frozen tissue sample
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile and Isopropanol (2:1, v/v)
-
Internal Standard (e.g., a structurally similar, stable isotope-labeled acyl-CoA)
-
Glass homogenizer
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 2 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize thoroughly on ice until no visible tissue fragments remain.[2]
-
-
Deproteinization and Extraction:
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
-
Sample Concentration:
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or a mobile phase-compatible solvent) for LC-MS/MS analysis.
-
Visualizations
Peroxisomal Beta-Oxidation of Pristanic Acid
Caption: Peroxisomal beta-oxidation pathway of pristanic acid.[9][10]
Experimental Workflow for Stabilized Acyl-CoA Extraction
Caption: A generalized workflow for stabilized acyl-CoA extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
Technical Support Center: Analysis of 3-Hydroxypristanoyl-CoA by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxypristanoyl-CoA mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the mass spectrum of this compound?
A1: When analyzing this compound by electrospray ionization mass spectrometry (ESI-MS), several common artifacts can be observed. These include adducts, in-source fragments, and neutral losses specific to the molecule's structure. The most prevalent artifacts are summarized in the table below.
Q2: I am observing a significant peak corresponding to a neutral loss of 18 Da. What is the cause of this?
A2: A neutral loss of 18 Da from the precursor ion of this compound is characteristic of the dehydration of the 3-hydroxy group. This can occur as a result of in-source fragmentation, where the energy in the ESI source is high enough to cause the loss of a water molecule. This artifact is common for hydroxy-acyl-CoAs. To minimize this, you can try optimizing the ion source parameters, such as lowering the source temperature or adjusting the voltages.[1]
Q3: My spectrum shows ions with m/z values corresponding to [M+Na]+ and [M+K]+. How can I reduce these adducts?
A3: The formation of sodium ([M+Na]+) and potassium ([M+K]+) adducts is a common phenomenon in ESI-MS. These adducts arise from the presence of salts in the sample or LC-MS mobile phase. To reduce their formation, ensure you are using high-purity, LC-MS grade solvents and additives. If preparing samples from biological matrices, optimizing sample clean-up procedures, such as solid-phase extraction (SPE), can help remove interfering salts.
Q4: I am seeing a prominent fragment at m/z 428.0365 and a neutral loss of 507 Da. Are these artifacts?
A4: These are not considered artifacts but rather characteristic fragments of the Coenzyme A (CoA) moiety. The fragment at m/z 428.0365 corresponds to the adenosine (B11128) 3',5'-diphosphate portion of CoA.[2] The neutral loss of 507 Da represents the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[3][4] These fragments are often used in multiple reaction monitoring (MRM) or precursor ion scanning experiments to specifically detect acyl-CoAs in a complex mixture.[3]
Q5: How can I improve the overall signal quality and reduce background noise in my this compound analysis?
A5: Improving signal quality involves a multi-faceted approach. Start with rigorous sample preparation to remove matrix interferences; solid-phase extraction (SPE) is highly recommended.[3][5] Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Ensure the LC-MS system is clean by flushing the entire system. Optimizing chromatographic conditions to achieve good separation of your analyte from co-eluting matrix components is also crucial.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Common Artifacts in this compound Mass Spectrometry
| Artifact/Fragment | Description | Common Cause | Troubleshooting Steps |
| [M-18+H]+ | Neutral loss of water (dehydration) | In-source fragmentation of the 3-hydroxy group | Lower ion source temperature, optimize source voltages (e.g., declustering potential, fragmentor voltage).[1] |
| [M+Na]+, [M+K]+ | Sodium and potassium adducts | Presence of salts in the sample or mobile phase | Use high-purity solvents, optimize sample clean-up (e.g., SPE), use fresh mobile phase additives. |
| Neutral Loss of 507 Da | Loss of the 3'-phosphoadenosine diphosphate moiety | Characteristic fragmentation of the CoA backbone | This is an expected fragment and is often used for targeted analysis (e.g., neutral loss scan).[3][4] |
| Fragment at m/z 428.0365 | Adenosine 3',5'-diphosphate fragment | Characteristic fragmentation of the CoA backbone | This is an expected fragment and can be used for targeted analysis (e.g., precursor ion scan).[2] |
Experimental Protocols
Sample Preparation from Cultured Cells
-
Cell Harvesting: Rinse cultured cells with ice-cold phosphate-buffered saline (PBS). Scrape cells in fresh ice-cold PBS and centrifuge to obtain a cell pellet.
-
Protein Precipitation: Resuspend the cell pellet in a cold extraction solution (e.g., acetonitrile/methanol (B129727)/water 2:2:1 v/v/v).[6]
-
Homogenization: Thoroughly vortex and sonicate the cell suspension to ensure complete lysis and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis or further purification.
-
(Optional) Solid-Phase Extraction (SPE): For cleaner samples, use a C18 SPE cartridge. Condition the cartridge, load the supernatant, wash with an aqueous solution to remove salts, and elute the acyl-CoAs with a methanol-based solvent.[3][5]
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate) for LC-MS analysis.[6][7]
LC-MS/MS Method for this compound
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoA, and then re-equilibrate. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
MS Analysis: Multiple Reaction Monitoring (MRM) is ideal for quantification.
-
Source Parameters:
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxypristanoyl-CoA Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxypristanoyl-CoA enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical this compound enzymatic assay?
A common method for assaying the enzyme responsible for the conversion of this compound, L-3-hydroxyacyl-CoA dehydrogenase (HADH), is a continuous spectrophotometric assay.[1][2] The activity is measured by monitoring the change in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH or the oxidation of NADH to NAD+.[1] The reaction can be measured in both the forward and reverse directions.[1]
-
Forward Reaction: (S)-3-hydroxyacyl-CoA + NAD⁺ ⇌ 3-oxoacyl-CoA + NADH + H⁺ (monitors increase in absorbance at 340 nm)[1]
-
Reverse Reaction: 3-oxoacyl-CoA + NADH + H⁺ → (S)-3-hydroxyacyl-CoA + NAD⁺ (monitors decrease in absorbance at 340 nm)[1]
Q2: Where does the metabolism of this compound occur?
This compound is an intermediate in the peroxisomal beta-oxidation of pristanic acid.[3][4] Pristanoyl-CoA is catabolized through three cycles of peroxisomal beta-oxidation.[5] The enzyme responsible for the conversion of this compound is the D-3-hydroxyacyl-CoA dehydrogenase activity of the multifunctional protein-2 (MFP-2).[3]
Q3: What are some known inhibitors of L-3-hydroxyacyl-CoA dehydrogenase?
Acetoacetyl-CoA has been shown to be an inhibitor of L-3-hydroxyacyl-CoA dehydrogenase.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound enzymatic assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | Inactive Enzyme: Improper storage or handling. | Store enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment. |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. | Optimize the assay conditions. The typical pH for HADH assays is around 7.3.[2] | |
| Substrate Degradation: this compound is susceptible to hydrolysis. | Prepare substrate solutions fresh and keep them on ice. | |
| Missing Cofactors: Absence of NAD⁺ (forward reaction) or NADH (reverse reaction). | Ensure the correct cofactor is present at the optimal concentration. | |
| High Background Signal | Contaminating Enzymes: Presence of other dehydrogenases in the sample that can use the substrate or other components in the reaction mixture. | Use purified enzyme preparations. If using cell or tissue lysates, consider a control reaction without the specific substrate. |
| Non-enzymatic Reaction: Spontaneous breakdown of substrate or reaction of components with the detection reagent. | Run a blank reaction without the enzyme to measure the non-enzymatic rate and subtract it from the sample readings. | |
| Inconsistent Results | Pipetting Errors: Inaccurate dispensing of reagents. | Use calibrated pipettes and ensure proper mixing of the reaction components. |
| Temperature Fluctuations: Inconsistent incubation temperatures. | Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature. | |
| Sample Preparation Variability: Inconsistent extraction of acyl-CoAs from biological samples. | Standardize the sample preparation protocol. Ensure complete cell lysis and consistent protein precipitation.[7] | |
| Poor Substrate Solubility | Hydrophobic Nature of Acyl-CoAs: Long-chain acyl-CoAs can be difficult to dissolve. | Prepare stock solutions in an appropriate solvent and use detergents or carrier proteins like BSA in the assay buffer to improve solubility. |
Experimental Protocols
Sample Preparation for Acyl-CoA Analysis from Biological Samples
This protocol is a general method for the extraction of acyl-CoAs and may need optimization for your specific sample type.[7][8][9]
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)[9]
-
Internal Standard (e.g., Heptadecanoyl-CoA)[9]
-
Extraction Buffer: 10% (w/v) TCA in water[8]
-
Wash Solution: 2% (w/v) TCA in water[8]
-
Elution Solvent: 50% Acetonitrile / 50% Water containing 0.1% Ammonium Hydroxide[8]
-
Reconstitution Solvent: 95:5 Water:Acetonitrile[8]
-
Solid Phase Extraction (SPE) C18 or Oasis MAX cartridges[8][9]
Procedure:
-
Homogenization: Homogenize frozen tissue (50-100 mg) or cells (1-5 million) in 1 mL of ice-cold Extraction Buffer containing the internal standard.[8]
-
Protein Precipitation: Add an equal volume of ice-cold 10% TCA or 5% SSA to the homogenate. Vortex and incubate on ice for 10 minutes.[9]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[8][9]
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MAX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[8]
-
Load the supernatant onto the conditioned SPE cartridge.[8]
-
Wash the cartridge with 1 mL of Wash Solution, followed by 1 mL of methanol.[8]
-
Elute the acyl-CoAs with 1 mL of Elution Solvent.[8]
-
-
Drying and Reconstitution:
Spectrophotometric Assay for L-3-hydroxyacyl-CoA Dehydrogenase (Reverse Reaction)
This is a general protocol and may require optimization for the specific enzyme and substrate.[1][2]
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.3[2]
-
NADH stock solution (prepare fresh)
-
3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA) stock solution[1]
-
Enzyme sample (purified or lysate)
Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine the assay buffer, NADH, and 3-ketoacyl-CoA substrate.
-
Equilibration: Incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow temperature equilibration and to record any background rate of NADH oxidation.[1]
-
Initiate Reaction: Add the enzyme sample to the cuvette, mix quickly, and immediately start recording the absorbance at 340 nm.[1]
-
Data Acquisition: Record the absorbance every 15-30 seconds for 5-10 minutes. The initial rate of the reaction should be linear.[1]
-
Control: Perform a blank reaction containing all components except the enzyme to measure the non-enzymatic degradation of NADH.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 6. The inhibition of L-3-hydroxyacyl-CoA dehydrogenase by acetoacetyl-CoA and the possible effect of this inhibitor on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 3-Hydroxypristanoyl-CoA Synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxypristanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic reaction for synthesizing this compound?
A1: The synthesis of this compound is achieved through the stereospecific hydration of its precursor, trans-2,3-dehydropristanoyl-CoA. This reaction involves the addition of a water molecule across the double bond of the enoyl-CoA intermediate and is a key step in the peroxisomal β-oxidation of pristanic acid.[1]
Q2: Which enzyme is responsible for this conversion, and what are its key characteristics?
A2: The reaction is catalyzed by the enoyl-CoA hydratase domain of the peroxisomal multifunctional enzyme, 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4), also known as D-bifunctional protein.[2][3] This enzyme is notable because it possesses multiple functional domains. The central domain (hydratase domain) is responsible for the enoyl-CoA hydration step.[2] The enzyme is essential for the breakdown of very long-chain fatty acids, pristanic acid, and bile acid precursors.[4]
Q3: My synthesis yield is consistently low. What are the most common causes?
A3: Consistently low yields can typically be traced to one of three areas: suboptimal enzyme activity, poor substrate quality, or unfavorable reaction conditions.[5] Specific issues may include a degraded or inactive HSD17B4 enzyme, purity issues with the trans-2,3-dehydropristanoyl-CoA substrate, or a reaction buffer with a non-optimal pH or temperature.[5]
Q4: How does reaction temperature influence the yield?
A4: Temperature has a significant impact on enzymatic reactions. While higher temperatures can increase the reaction rate, excessive heat will lead to the denaturation and inactivation of the HSD17B4 enzyme. The optimal temperature must be determined empirically for your specific enzyme preparation but often falls within the 30-40°C range for enzymes from mammalian sources.[6][7]
Q5: How can I monitor the reaction's progress and confirm product formation?
A5: The progress of the hydration reaction can be monitored spectrophotometrically by observing the decrease in absorbance at approximately 263 nm, which corresponds to the disappearance of the conjugated double bond in the enoyl-CoA substrate.[8] Final product identity and purity should be confirmed using methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). An enzymatic assay using a 3-hydroxyacyl-CoA dehydrogenase to oxidize the product can also be employed for quantification.[9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Very Low or No Product Formation | 1. Inactive Enzyme: The HSD17B4 enzyme may be degraded or denatured due to improper storage or handling (e.g., multiple freeze-thaw cycles).[6] | Verify Enzyme Integrity: Run an SDS-PAGE gel to check for protein degradation. Confirm Activity: Perform a control assay with a known, highly active substrate for enoyl-CoA hydratases (e.g., crotonyl-CoA) to confirm catalytic activity.[5] Storage: Ensure the enzyme is stored at -80°C in small aliquots with a cryoprotectant like glycerol (B35011). |
| 2. Substrate Degradation or Impurity: The trans-2,3-dehydropristanoyl-CoA precursor may be of low purity, or the thioester bond may have hydrolyzed. | Check Substrate Quality: Analyze the starting material via HPLC-MS to confirm its identity and purity. Proper Storage: Store the substrate under dry conditions at -20°C or -80°C to prevent degradation. | |
| 3. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be suitable for the enzyme. | Optimize Parameters: Systematically test a range of pH values (e.g., 7.0-8.5) and temperatures (e.g., 30-40°C).[6] Use a standard, non-inhibitory buffer such as Tris-HCl or phosphate (B84403) buffer. | |
| Reaction Starts but Stalls Prematurely | 1. Product Inhibition: High concentrations of the this compound product may be inhibiting the enzyme. | Adjust Concentrations: Run the reaction with varying initial substrate concentrations to see if the stalling is concentration-dependent. If possible, consider an experimental setup that removes the product as it is formed. |
| 2. Enzyme Instability: The enzyme may not be stable for the entire duration of the incubation under the chosen reaction conditions. | Time-Course Experiment: Measure product formation at multiple time points (e.g., 10, 30, 60, 120 minutes) to determine if and when the reaction rate drops off.[5] Add Stabilizers: Consider adding stabilizing agents like bovine serum albumin (BSA) or glycerol to the reaction mixture. | |
| 3. Substrate Limitation: The reaction may have simply reached completion due to the full conversion of the available substrate. | Confirm Substrate Depletion: Analyze a sample from the stalled reaction via HPLC to confirm the absence of the trans-2,3-dehydropristanoyl-CoA starting material. | |
| High Variability Between Experiments | 1. Inconsistent Reagent Preparation: Pipetting errors or inconsistencies in buffer or stock solution preparation can lead to variable results. | Standardize Protocols: Use calibrated pipettes and prepare large batches of buffers and stock solutions to be used across multiple experiments. Always vortex solutions before use. |
| 2. Fluctuating Incubation Temperature: Variations in the incubator or water bath temperature can significantly affect enzyme activity. | Calibrate Equipment: Regularly check and calibrate the temperature of your heating equipment to ensure consistency. |
Data Presentation
Table 1: Optimization of Reaction Conditions
The following table provides an example of how to structure data when optimizing key reaction parameters. The values presented are illustrative for a typical enoyl-CoA hydratase and should be determined empirically.
| Parameter | Range Tested | Optimal Value | Effect on Yield |
| pH | 6.5 - 9.0 | 7.5 - 8.0 | Yield drops sharply below pH 7.0 and above pH 8.5. |
| Temperature (°C) | 25 - 50 | 37 | Activity increases up to 37°C; significant loss of activity observed at ≥45°C due to denaturation. |
| Enzyme Conc. (µg/mL) | 0.5 - 10 | 2.0 - 5.0 | Yield increases with enzyme concentration until the substrate becomes the limiting factor. |
| Substrate Conc. (µM) | 10 - 500 | 50 - 100 | Yield increases with substrate concentration up to ~100 µM; potential for substrate inhibition at much higher concentrations.[5] |
Experimental Protocols & Visualizations
Biochemical Synthesis Pathway
The synthesis is a single enzymatic hydration step.
Caption: Enzymatic hydration of the precursor to form this compound.
Protocol: In Vitro Enzymatic Synthesis of this compound
This protocol outlines a standard procedure for the enzymatic synthesis and can be scaled as needed.
Materials:
-
Purified HSD17B4 enzyme (or a suitable enoyl-CoA hydratase)
-
trans-2,3-dehydropristanoyl-CoA (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Bovine Serum Albumin (BSA, optional stabilizer)
-
Reaction tubes
-
Incubator or water bath set to 37°C
-
Spectrophotometer capable of reading at 263 nm (for monitoring)
-
HPLC-MS system (for analysis)
-
Quenching solution (e.g., 1 M HCl or Acetonitrile)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 200 µL:
-
158 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
20 µL of 10x substrate stock (to a final concentration of 50-100 µM trans-2,3-dehydropristanoyl-CoA)
-
2 µL of 1 mg/mL BSA (optional, for a final concentration of 10 µg/mL)
-
-
Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of a freshly diluted HSD17B4 enzyme solution (e.g., to a final concentration of 2-5 µg/mL) to the mixture. Mix gently by pipetting.
-
Incubation: Incubate the reaction at 37°C. The optimal time should be determined via a time-course experiment, but a typical duration is 30-60 minutes.
-
Monitoring (Optional): To monitor the reaction, set up the reaction in a quartz cuvette and measure the decrease in absorbance at 263 nm over time.[8]
-
Termination: Stop the reaction by adding a quenching agent. For HPLC-MS analysis, adding an equal volume of cold acetonitrile (B52724) is often effective as it precipitates the enzyme.
-
Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Analyze the supernatant for the presence of this compound using reverse-phase HPLC-MS.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing low-yield experiments.
Caption: A logical workflow for troubleshooting low-yield synthesis reactions.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Unique multifunctional HSD17B4 gene product: 17beta-hydroxysteroid dehydrogenase 4 and D-3-hydroxyacyl-coenzyme A dehydrogenase/hydratase involved in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSD17B4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. D-Bifunctional Protein Deficiency Type III: Two Turkish Cases and a Novel HSD17B4 Gene Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 3-Hydroxypristanoyl-CoA Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 3-Hydroxypristanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound diastereomers by HPLC?
A1: The primary challenge in separating diastereomers of this compound lies in their structural similarity. Diastereomers are not mirror images and thus have different physical properties, which makes their separation on an achiral stationary phase feasible. However, the differences can be subtle, leading to poor resolution or co-elution. Key challenges include:
-
Subtle Physicochemical Differences: The isomers may have very similar polarity and hydrophobicity, making it difficult to achieve baseline separation with standard reversed-phase methods.
-
Method Optimization: Finding the optimal combination of stationary phase, mobile phase composition, gradient, temperature, and flow rate is crucial and often requires extensive method development.[1]
-
Peak Shape Issues: Peak tailing or fronting can occur due to secondary interactions with the stationary phase, compromising resolution and quantification.
Q2: What type of HPLC column is recommended for separating this compound diastereomers?
A2: For the separation of diastereomers like those of this compound, a high-resolution reversed-phase column is a common starting point. If enantiomeric separation is also required, a chiral stationary phase (CSP) would be necessary.[2][3]
-
Reversed-Phase Columns: High-resolution C18 or phenyl-hexyl columns are often effective for separating diastereomers.[4][5] Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and better resolution.
-
Chiral Columns: If you need to separate all four potential stereoisomers (assuming two chiral centers), a chiral column will be necessary. Polysaccharide-based chiral columns are a common choice.[2]
Q3: What are typical mobile phases for the HPLC analysis of acyl-CoA compounds?
A3: Reversed-phase HPLC is commonly used for the analysis of acyl-CoA esters. The mobile phase typically consists of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: Phosphate buffers or ammonium (B1175870) acetate (B1210297) are frequently used to control the pH and improve peak shape.
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents. The choice between them can affect selectivity.
-
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate compounds with a range of polarities and to elute the highly retained acyl-CoA molecules.
Troubleshooting Guides
Problem 1: Poor Resolution or Co-elution of Isomers
| Potential Cause | Suggested Solution |
| Inappropriate Stationary Phase | Switch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl phase). For very similar isomers, consider a chiral column. |
| Mobile Phase Not Optimal | Adjust the ratio of organic modifier to aqueous buffer. Try switching the organic modifier (e.g., from acetonitrile to methanol). Optimize the pH of the aqueous phase. |
| Gradient is Too Steep | Decrease the slope of the gradient around the elution time of the isomers to provide more time for separation. |
| Flow Rate is Too High | Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can improve resolution. |
| Temperature Not Optimal | Vary the column temperature. Sometimes lower temperatures can enhance the separation of isomers. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Suggested Solution |
| Secondary Interactions | Add a competing base (e.g., triethylamine) in low concentrations to the mobile phase to mask active silanol (B1196071) groups on the stationary phase. Ensure the mobile phase pH is appropriate for the analyte. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Extra-Column Volume | Use shorter tubing with a smaller internal diameter between the column and the detector. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent. |
Problem 3: Inconsistent Retention Times
| Potential Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Use a buffer to maintain a stable pH. |
| Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature. |
| Pump Issues or Leaks | Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (General)
This protocol provides a general workflow for the extraction of acyl-CoAs from cultured cells or tissue homogenates.[6]
-
Homogenization: Homogenize approximately 50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold extraction buffer (e.g., 10% w/v trichloroacetic acid) containing an appropriate internal standard (e.g., C17:0-CoA).
-
Protein Precipitation: Incubate the homogenate on ice for 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of a wash solution (e.g., 2% w/v TCA in water).
-
Wash the cartridge with 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of an elution solvent (e.g., 50% Acetonitrile / 50% Water with 0.1% Ammonium Hydroxide).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Protocol 2: General Reversed-Phase HPLC Method for Acyl-CoA Analysis
The following are starting conditions and should be optimized for the specific separation of this compound isomers.
| Parameter | Recommendation |
| HPLC System | A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector. |
| Column | High-resolution C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[7] |
| Mobile Phase A | 0.1% Formic acid in water.[7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (e.g., 7:3, v/v).[7] |
| Flow Rate | 0.2 - 0.5 mL/min. |
| Column Temperature | 30 - 40°C. |
| Detection | UV at 260 nm (for the adenine (B156593) ring of CoA) or MS/MS for higher sensitivity and specificity. |
| Injection Volume | 5 - 20 µL. |
Example Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 10 |
| 15.0 | 90 |
| 20.0 | 90 |
| 20.1 | 10 |
| 25.0 | 10 |
Visualizations
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Caption: Troubleshooting logic for improving the resolution of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
preventing degradation of 3-Hydroxypristanoyl-CoA during extraction
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction and analysis of 3-Hydroxypristanoyl-CoA. Here, you will find troubleshooting guidance for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to ensure the stability and accurate quantification of this critical metabolic intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Incomplete quenching of enzymatic activity: Thioesterase or 3-hydroxyacyl-CoA dehydrogenase activity can rapidly degrade the target analyte upon cell lysis. | Immediately flash-freeze tissue samples in liquid nitrogen upon collection. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C. |
| Non-optimal pH of extraction buffer: The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially in neutral or alkaline conditions. | Utilize an acidic extraction buffer. A potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9 is a common and effective choice. | |
| High temperature during sample processing: Elevated temperatures accelerate both enzymatic and chemical degradation. | Maintain ice-cold conditions (0-4°C) throughout the entire extraction procedure, including homogenization, centrifugation, and solvent evaporation steps. Use pre-chilled tubes, buffers, and solvents. | |
| Loss of analyte during Solid-Phase Extraction (SPE): Improper column conditioning, washing, or elution can lead to significant loss of the target molecule. | Ensure the SPE cartridge (e.g., weak anion exchange) is appropriate for acyl-CoAs and that the elution solvent is effective. Optimize the wash steps to remove interferences without eluting the analyte. | |
| High Variability in Quantitative Results Between Replicates | Inconsistent sample handling and processing times: Variations in the duration of extraction steps can lead to differing levels of degradation between samples. | Standardize every step of the extraction protocol. Ensure all samples are processed for the same amount of time and under identical temperature conditions. |
| Incomplete protein precipitation: Residual proteins can interfere with downstream analysis and lead to inconsistent results. | Ensure thorough mixing and sufficient incubation time after the addition of the precipitating agent (e.g., acetonitrile (B52724)/isopropanol (B130326) or sulfosalicylic acid). | |
| Variable solvent evaporation: Inconsistent drying of the final extract can affect the concentration of the analyte. | Use a controlled evaporation method, such as a gentle stream of nitrogen or a vacuum concentrator, and ensure all samples are dried to a consistent endpoint. | |
| Poor Signal Intensity or High Background Noise in LC-MS/MS Analysis | Matrix effects: Co-eluting substances from the biological matrix can suppress the ionization of this compound. | Incorporate a robust sample cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering molecules like salts and phospholipids.[1] |
| Suboptimal LC-MS/MS parameters: Incorrect ionization mode, collision energy, or other mass spectrometer settings can lead to poor sensitivity. | Optimize mass spectrometer settings using a pure standard of this compound or a closely related long-chain hydroxyacyl-CoA. Positive ion mode electrospray ionization (ESI) is generally effective for acyl-CoAs.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during extraction?
A1: The two main degradation pathways are:
-
Enzymatic Degradation: Acyl-CoA thioesterases (ACOTs) can hydrolyze the thioester bond, converting this compound to pristanic acid and free Coenzyme A.
-
Metabolic Conversion: 3-hydroxyacyl-CoA dehydrogenase, an enzyme in the beta-oxidation pathway, can oxidize the hydroxyl group of this compound to form 3-ketopristanoyl-CoA.[2]
Q2: What is the optimal pH for maintaining the stability of this compound?
A2: Acyl-CoAs are most stable in slightly acidic conditions. An extraction buffer with a pH between 4.5 and 5.5 is recommended to minimize chemical hydrolysis of the thioester bond. A commonly used buffer is 100 mM potassium phosphate at pH 4.9.[3]
Q3: How critical is temperature control during the extraction process?
A3: Temperature control is extremely critical. Both enzymatic degradation and chemical hydrolysis are accelerated at higher temperatures. All steps of the extraction should be performed on ice or at 4°C to preserve the integrity of this compound.
Q4: Can I store my tissue or cell samples before extraction?
A4: Yes, but it is crucial to halt all metabolic activity immediately upon collection. This is best achieved by flash-freezing the samples in liquid nitrogen. The frozen samples can then be stored at -80°C until you are ready to proceed with the extraction.
Q5: Which analytical technique is most suitable for the quantification of this compound?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity, which allows for accurate quantification of low-abundance species in complex biological matrices.[2]
Quantitative Data on Acyl-CoA Recovery
The following table summarizes recovery rates for various acyl-CoAs using different extraction methods. While specific data for this compound is limited, these values for other long-chain acyl-CoAs provide a useful reference for what can be expected.
| Extraction Method | Analyte | Recovery Rate (%) | Reference |
| Acetonitrile/Isopropanol with SPE | Palmitoyl-CoA | 83-90 | [4] |
| Acetonitrile/Isopropanol with SPE | Oleoyl-CoA | 83-90 | [4] |
| KH2PO4 buffer (pH 4.9) and Acetonitrile with SPE | General Long-Chain Acyl-CoAs | 70-80 | [3] |
| 5-Sulfosalicylic Acid (SSA) Extraction | Acetyl-CoA | ~59 | [5] |
| Trichloroacetic Acid (TCA) with SPE | Acetyl-CoA | ~36 | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Mammalian Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3]
Materials:
-
Frozen tissue sample (e.g., liver, kidney)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Homogenizer (e.g., glass homogenizer or bead beater)
-
Refrigerated centrifuge
-
Weak anion exchange Solid-Phase Extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS grade solvents for final reconstitution
Procedure:
-
Sample Pulverization: Weigh approximately 50-100 mg of frozen tissue. In a pre-chilled mortar, add a small amount of liquid nitrogen and grind the tissue to a fine powder.
-
Homogenization: Transfer the powdered tissue to a pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.
-
Solvent Extraction: Add 2 mL of isopropanol to the homogenate and homogenize again. Then, add 4 mL of acetonitrile and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE): a. Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of 100 mM KH2PO4 buffer (pH 4.9). b. Load the supernatant onto the conditioned column. c. Wash the column with 3 mL of 100 mM KH2PO4 buffer (pH 4.9). d. Wash the column with 3 mL of methanol to remove lipids. e. Elute the acyl-CoAs with two successive additions of 2 mL of 5% ammonium hydroxide in methanol.
-
Sample Concentration: Combine the eluted fractions and dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
Visualizations
Degradation Pathways of this compound
Caption: Key degradation and conversion pathways of this compound.
Experimental Workflow for Stabilized Extraction of this compound
Caption: A generalized workflow for the extraction of this compound.
References
Technical Support Center: Quantification of 3-Hydroxypristanoyl-CoA
Welcome to the technical support center for the analysis of 3-Hydroxypristanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the quantification of low levels of this critical metabolic intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying low levels of this compound?
A1: The primary challenges include:
-
Low Endogenous Concentrations: this compound is a transient intermediate in the peroxisomal beta-oxidation pathway and is typically present at very low physiological concentrations.
-
Inherent Instability: Like all acyl-CoA thioesters, this compound is susceptible to chemical and enzymatic degradation during sample collection, extraction, and analysis. It is particularly unstable in aqueous solutions at neutral or alkaline pH.[1]
-
Matrix Effects: Biological samples (e.g., plasma, tissue homogenates) are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1]
Q2: What is the most suitable analytical method for this application?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[2][3][4][5] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for high selectivity and low detection limits, which are essential for measuring low-abundance species.[6][7]
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To ensure stability, sample preparation should be performed rapidly and at low temperatures. Key steps include:
-
Rapid Quenching: Immediately freeze tissue samples in liquid nitrogen upon collection.[1]
-
Acidic Extraction: Use an acidic protein precipitation agent, such as 5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA), to simultaneously halt enzymatic activity and stabilize the acyl-CoA thioester bond.[7][8]
-
Cold Temperatures: Keep samples on ice throughout the extraction procedure.[1]
-
Storage: Store extracts at -80°C in an acidic buffer or organic solvent and avoid repeated freeze-thaw cycles.[1]
Q4: What type of internal standard should I use for accurate quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., [¹³C]-3-Hydroxypristanoyl-CoA).[1][2][3] Since this is often not commercially available, alternative strategies include:
-
Biosynthesis of SIL Standards: Use techniques like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) to generate a mixture of SIL acyl-CoAs by growing cells with labeled pantothenate ([¹³C₃¹⁵N₁]-pantothenic acid).[2][3]
-
Odd-Chain Acyl-CoA: Use a structurally similar, odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA) that is not naturally present in the sample.[6] This can correct for extraction efficiency but may not fully account for ionization differences.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for Analyte | 1. Degradation: Analyte degraded during sample prep. 2. Poor Extraction Recovery: Inefficient extraction from the biological matrix. 3. Ion Suppression: Co-eluting matrix components are suppressing the analyte signal. | 1. Ensure rapid quenching and use of an acidic extraction buffer at low temperatures.[1] 2. Optimize the extraction solvent (e.g., acetonitrile, methanol) and procedure. Consider solid-phase extraction (SPE) for cleanup.[9] 3. Improve chromatographic separation to move the analyte away from interfering peaks. Dilute the sample if possible. |
| High Variability (Poor Precision) | 1. Inconsistent Sample Prep: Variations in extraction timing, volumes, or temperature. 2. Internal Standard (IS) Error: Inconsistent addition of IS across samples and standards. 3. Instrument Instability: Fluctuations in the LC or MS system. | 1. Standardize the entire sample preparation workflow. Use automated liquid handlers if available. 2. Use a calibrated pipette and add the IS early in the workflow to account for variability. Verify IS stock concentration.[1] 3. Equilibrate the LC-MS system thoroughly before analysis. Run system suitability tests. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Analyte interacting with active sites on the column or in the LC system. 3. Inappropriate Mobile Phase: pH or organic composition of the mobile phase is not optimal. | 1. Dilute the sample extract before injection. 2. Use a high-quality, end-capped C18 column. Consider adding a small amount of a weak acid or base to the mobile phase to improve peak shape. 3. For acyl-CoAs, using a slightly basic mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve peak shape on C18 columns.[5][6] |
| Inaccurate Quantification | 1. Matrix Effects: Ion suppression or enhancement affecting the analyte differently than the IS. 2. Non-linear Calibration Curve: Inappropriate curve fit or concentration range. 3. Degradation of Standards: Calibration standards have degraded over time. | 1. Use a stable isotope-labeled internal standard if possible.[2][3] Perform a matrix effect study by comparing standard curves in solvent versus a matrix extract. 2. Use a weighted linear regression (e.g., 1/x) and ensure the calibration range brackets the expected sample concentrations.[10] 3. Prepare fresh calibration standards from a certified stock solution for each run. |
Metabolic Pathway Context
This compound is a key intermediate in the peroxisomal beta-oxidation of pristanic acid. Pristanic acid itself is derived from the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[2][6] Understanding this pathway is crucial for interpreting quantitative data.
Figure 1: Simplified pathway of the first cycle of peroxisomal beta-oxidation of pristanoyl-CoA.
Detailed Experimental Protocols
This section provides a representative LC-MS/MS protocol adapted from established methods for long-chain and hydroxyacyl-CoA analysis.[5][6][11] Researchers should perform in-house validation for their specific application.
Sample Preparation (from Tissue)
-
Homogenization: Weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 2.5% Sulfosalicylic Acid (SSA) containing a known amount of internal standard (e.g., C17:0-CoA).
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new microcentrifuge tube for analysis.
LC-MS/MS Analysis
-
LC System: UPLC/HPLC system capable of binary gradients.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Hydroxide.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 20% B for re-equilibration.
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da). The quantitative transition is typically [M+H]⁺ → [M+H-507]⁺.[7] A secondary, qualifying transition to m/z 428 can also be monitored.[10]
-
Note: The exact m/z for this compound must be calculated based on its chemical formula and appropriate MRM transitions optimized via direct infusion of a standard, if available.
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay | mijn-bsl [mijn.bsl.nl]
- 9. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 3-Hydroxypristanoyl-CoA by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and optimizing the analysis of 3-Hydroxypristanoyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound, focusing on the common challenge of ion suppression.
Problem: Low signal intensity or high variability in peak area for this compound.
This is often a primary indicator of ion suppression, where other components in the sample interfere with the ionization of the target analyte.[1][2]
Initial Checks:
-
System Suitability: Ensure the LC-MS system is performing optimally by injecting a standard solution of this compound in a pure solvent. This will confirm that the instrument is not the source of the issue.
-
Post-Column Infusion Experiment: To confirm ion suppression, perform a post-column infusion experiment.[1] A continuous infusion of a this compound standard into the MS while a blank matrix sample is injected onto the LC column will show a drop in the baseline signal at retention times where matrix components elute and cause suppression.[1][3]
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Matrix Effects from Biological Samples | Optimize Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][3] | SPE and LLE are more effective at removing phospholipids (B1166683) and other matrix components that are known to cause significant ion suppression in the analysis of acyl-CoAs.[2][3] |
| Co-elution with Interfering Compounds | Modify Chromatographic Gradient: Adjust the mobile phase gradient to better separate this compound from the regions of ion suppression identified in the post-column infusion experiment. A shallower gradient can improve resolution.[4] | Increasing the separation between the analyte and interfering compounds reduces competition for ionization in the MS source.[2] |
| Change Column Chemistry: If co-elution persists, consider switching from a standard C18 column to one with a different stationary phase chemistry, such as a phenyl-hexyl or a biphenyl (B1667301) column, to alter selectivity.[5] | Different column chemistries provide alternative separation mechanisms that can resolve the analyte from interfering matrix components.[5] | |
| Inappropriate Ionization Conditions | Optimize MS Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the signal for this compound. | Optimal source conditions can enhance the ionization efficiency of the target analyte relative to interfering compounds. |
| Switch Ionization Mode: While positive ESI is generally more sensitive for acyl-CoAs, if significant interference is observed, consider testing negative ESI mode.[6] | Fewer compounds are typically ionized in negative mode, which may eliminate the specific interferences affecting your analyte.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression for long-chain acyl-CoAs like this compound?
A1: The primary causes of ion suppression in the analysis of long-chain acyl-CoAs from biological matrices are co-eluting phospholipids, salts from buffers, and residual proteins or peptides from incomplete sample cleanup.[1][3] These molecules can compete with this compound for ionization in the electrospray source, leading to a reduced analyte signal.[2]
Q2: Which sample preparation method is most effective for minimizing ion suppression for this compound from plasma or cell lysates?
A2: For complex biological matrices, Solid-Phase Extraction (SPE) is generally the most effective method for reducing ion suppression.[3] It provides superior cleanup compared to protein precipitation by more effectively removing phospholipids and other interfering substances.[2][3]
Comparison of Sample Preparation Techniques
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of a solvent like acetonitrile (B52724) to precipitate proteins. | Fast and simple. | High risk of significant ion suppression due to minimal removal of phospholipids and other small molecules.[2][3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT.[3] | More labor-intensive and may have variable recovery. |
| Solid-Phase Extraction (SPE) | Chromatographic separation of the analyte from the matrix using a solid sorbent. | Highly selective, provides excellent cleanup, reduces ion suppression, and can concentrate the analyte.[3] | More complex method development and higher cost. |
Q3: What are the recommended starting LC-MS parameters for the analysis of this compound?
A3: A good starting point for method development would be based on established methods for similar long-chain acyl-CoAs.
Recommended Starting LC-MS Parameters
| Parameter | Recommendation | Reference |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). | [7] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate. | [7][8] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. | [7] |
| Gradient | A gradient from a low to a high percentage of Mobile Phase B. For example, 5% to 95% B over 5-10 minutes. | [7] |
| Flow Rate | 0.3 - 0.4 mL/min. | [7][9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+). | [6] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM). | [10] |
| Precursor Ion | [M+H]⁺ | [10] |
| Product Ion | A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da). The specific product ion should be optimized by direct infusion of a standard. | [10] |
Q4: Are there any specific considerations for the chromatography of this compound?
A4: Yes, due to its long acyl chain, this compound is quite hydrophobic. A C18 column is a suitable choice.[7] A gradient elution is necessary to ensure good peak shape and retention.[11] It is also crucial to ensure that the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase to prevent peak distortion.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Fibroblasts
This protocol is adapted from methods for other long-chain acyl-CoAs and should be optimized for your specific application.[7]
-
Sample Homogenization: Homogenize fibroblast cell pellets in an ice-cold buffer.
-
Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Protocol 2: Representative LC-MS/MS Method
This is a starting point and should be optimized.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm.[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: 5% B to 95% B over 5 minutes.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: ESI+.[6]
-
MRM Transition: To be determined by infusion of a this compound standard. The precursor will be the [M+H]⁺ ion, and a likely quantifier product ion will result from the neutral loss of 507 Da.[10]
Visualizations
Peroxisomal Beta-Oxidation of Pristanic Acid
This compound is an intermediate in the peroxisomal beta-oxidation of pristanic acid.[12][13]
Caption: Peroxisomal beta-oxidation of pristanic acid.
Troubleshooting Workflow for Ion Suppression
Caption: Logical workflow for troubleshooting ion suppression.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
- 12. researchgate.net [researchgate.net]
- 13. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
Technical Support Center: Protocol Refinement for 3-Hydroxypristanoyl-CoA Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purification of 3-Hydroxypristanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound and other long-chain acyl-CoA derivatives is a two-step process involving solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (HPLC).[1] This combination allows for efficient removal of contaminants and high-resolution separation of the target molecule.
Q2: What type of HPLC column is best suited for this compound purification?
A2: A C18 reverse-phase column is widely used and recommended for the separation of long-chain acyl-CoAs due to its robust performance in analyzing a variety of such compounds.[2]
Q3: What is the optimal detection wavelength for this compound during HPLC?
A3: The recommended detection wavelength is 260 nm, which corresponds to the adenine (B156593) ring of the Coenzyme A molecule.[2]
Q4: How should I prepare my crude sample before purification?
A4: Sample preparation typically involves protein precipitation, often using trichloroacetic acid (TCA), followed by solid-phase extraction (SPE) to remove salts and other polar impurities before HPLC analysis.[3] It is also crucial to filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Q5: How can I improve the resolution between closely eluting acyl-CoA species?
A5: To improve resolution, you can optimize the mobile phase gradient by making it shallower, which increases the separation time. Adjusting the pH of the mobile phase can also alter the ionization state of the analytes and improve separation. Additionally, switching between different organic modifiers, such as acetonitrile (B52724) and methanol (B129727), can change the selectivity of the separation.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
HPLC Issues
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix this?
-
Answer: Peak tailing is a common issue that can compromise resolution and quantification. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Interactions: Acyl-CoAs can interact with residual silanol (B1196071) groups on the silica-based stationary phase, causing tailing.[4]
-
Solution: Use a column with end-capping or add a competitive base to the mobile phase to minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[4]
-
Solution: Reduce the injection volume or the concentration of your sample.[4]
-
-
Column Contamination: Accumulation of matrix components can create active sites that lead to peak tailing.
-
Solution: Implement a robust column washing procedure after each analytical run and consider using a guard column to protect the analytical column.[2]
-
-
Issue 2: Noisy Baseline
-
Question: My HPLC baseline is very noisy, making it difficult to detect my peak. What can I do?
-
Answer: A noisy baseline can obscure low-level analytes. Common causes include:
-
Air Bubbles in the System: Air bubbles in the pump, detector, or tubing are a frequent cause of baseline noise.[4]
-
Solution: Always degas your mobile phase before use through sonication, vacuum filtration, or an in-line degasser.[4]
-
-
Contaminated Mobile Phase: Impurities or bacterial growth in the mobile phase can lead to a noisy baseline.[4]
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phases.[4]
-
-
Detector Issues: A failing lamp or a dirty flow cell in the detector can be a source of noise.[4]
-
Solution: Regularly check the detector lamp intensity and clean the flow cell as part of routine maintenance.[4]
-
-
General Purification Issues
Issue 3: Low Recovery of this compound
-
Question: I am experiencing low recovery of my target compound after the purification process. What could be the reason?
-
Answer: Low recovery can stem from several factors throughout the purification workflow.
-
Compound Instability: Acyl-CoA esters can be unstable, especially at non-optimal pH. Aqueous solutions of coenzyme A are unstable above pH 8. Stock solutions are relatively stable when frozen at pH 2–6.
-
Inefficient Extraction: The initial extraction from the biological matrix might be incomplete.
-
Solution: Ensure thorough homogenization and consider optimizing the extraction buffer and solvent ratios.
-
-
Suboptimal SPE Protocol: The solid-phase extraction step may not be effectively binding or eluting the this compound.
-
Solution: Re-evaluate the choice of SPE cartridge and optimize the wash and elution solvent compositions and volumes.
-
-
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol (Adapted from a similar compound)
This protocol is designed for the extraction of acyl-CoAs from cultured cells or tissue homogenates.[3]
Reagents:
-
Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water
-
Wash Solution: 2% (w/v) TCA in water
-
Elution Solvent: 50% Acetonitrile / 50% Water containing 0.1% Ammonium Hydroxide
-
Reconstitution Solvent: 95:5 Water:Acetonitrile
Procedure:
-
Homogenization: Homogenize approximately 50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold Extraction Buffer.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of Wash Solution.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the acyl-CoAs with 1 mL of Elution Solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of Reconstitution Solvent for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Protocol (Adapted from a similar compound)
System and Parameters:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM KH2PO4 in ultrapure water, pH adjusted to 4.9 with glacial acetic acid.[2]
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 35°C.
-
Detection Wavelength: 260 nm.[2]
-
Injection Volume: 20 µL.
Procedure:
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Gradient Elution: Run a suitable gradient program to separate the this compound from impurities. An example gradient is provided in the table below.
Data Presentation
Table 1: Example HPLC Gradient for Acyl-CoA Separation
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 35 | 95 | 5 |
| 45 | 95 | 5 |
Note: This is an example gradient and may require optimization for this compound.
Table 2: Troubleshooting Summary for Common HPLC Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with stationary phase | Use end-capped column; add competitive base to mobile phase |
| Column overload | Reduce injection volume or sample concentration | |
| Column contamination | Implement column wash protocol; use a guard column | |
| Noisy Baseline | Air bubbles in the system | Degas mobile phase |
| Contaminated mobile phase | Use HPLC-grade solvents and fresh mobile phase | |
| Detector issues | Check lamp intensity; clean flow cell | |
| Poor Resolution | Inefficient separation | Optimize mobile phase gradient (make shallower) |
| Suboptimal mobile phase chemistry | Adjust pH; try a different organic modifier (e.g., methanol) |
Visualizations
Caption: Experimental Workflow for this compound Purification.
Caption: Troubleshooting Logic for this compound Purification.
References
dealing with matrix effects in 3-Hydroxypristanoyl-CoA analysis
Welcome to the technical support center for the analysis of 3-Hydroxypristanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantitative analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3][4] In biological matrices like plasma, serum, or tissue homogenates, the primary sources of matrix effects are phospholipids (B1166683), salts, and endogenous metabolites that can interfere with the ionization of this compound in the mass spectrometer's ion source.[5]
Q2: I am observing significant ion suppression in my this compound analysis. What are the likely causes and how can I troubleshoot this?
A: Significant ion suppression is a common issue in the LC-MS/MS analysis of biological samples. The most probable causes are co-eluting phospholipids or other endogenous components from your sample matrix.[5] To troubleshoot this, you can follow a systematic approach:
-
Confirm the Presence and Timing of Ion Suppression: A post-column infusion experiment can help you identify the regions in your chromatogram where ion suppression is occurring.[6]
-
Improve Sample Preparation: Your current sample preparation method may not be effectively removing interfering matrix components. Consider switching to a more rigorous technique. For instance, if you are using protein precipitation, which is known to be more prone to matrix effects, you could try liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[7][8]
-
Optimize Chromatographic Separation: Adjusting your LC method can help separate this compound from the matrix components that are causing ion suppression. You can try modifying the gradient elution profile or using a column with a different selectivity.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[9][10]
Q3: I do not have a stable isotope-labeled internal standard for this compound. What are my options?
A: While a SIL internal standard is ideal, you can use a structural analog or an odd-chain acyl-CoA as an alternative. A good choice would be a commercially available odd-chain 3-hydroxyacyl-CoA that is not endogenously present in your samples. It's important to validate that the chosen internal standard behaves similarly to this compound in terms of extraction recovery and ionization response. However, be aware that a structural analog may not perfectly compensate for matrix effects.[10]
Q4: My quantitative results for this compound are not reproducible. Could this be related to matrix effects?
A: Yes, poor reproducibility is a classic symptom of uncompensated matrix effects.[4] The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement for each sample. This variability will result in poor precision and accuracy. Implementing a robust sample preparation method and, most importantly, using an appropriate internal standard are crucial for achieving reproducible results.
Q5: How can I assess the extent of matrix effects in my assay?
A: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is known as the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. This assessment should be performed using multiple sources of the biological matrix to evaluate the lot-to-lot variability of the matrix effect.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating matrix effects in your this compound analysis.
Table 1: Troubleshooting Matrix Effects
| Symptom | Potential Cause | Recommended Action |
| Low signal intensity or poor sensitivity | Ion suppression from co-eluting matrix components. | 1. Perform a post-column infusion experiment to identify suppression zones. 2. Improve sample cleanup using LLE or SPE. 3. Optimize the chromatographic gradient to separate the analyte from interfering peaks. |
| Poor reproducibility (high %CV) | Variable matrix effects between samples. | 1. Use a stable isotope-labeled internal standard. 2. If a SIL IS is unavailable, use a suitable structural analog and validate its performance. 3. Ensure consistent sample preparation across all samples. |
| Inaccurate quantification (poor accuracy) | Non-linear response due to matrix effects. | 1. Use a stable isotope-labeled internal standard. 2. Prepare calibration standards in a representative blank matrix (matrix-matched calibration). 3. Consider the standard addition method for individual samples if matrix variability is high. |
| Peak shape distortion (tailing or fronting) | Co-eluting interferences or interaction with the analytical column. | 1. Optimize the mobile phase composition and pH. 2. Use a guard column to protect the analytical column from matrix components. 3. Consider a column with a different stationary phase. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., a stable isotope-labeled this compound or an odd-chain 3-hydroxyacyl-CoA).
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides typical LC-MS/MS parameters for the analysis of this compound.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (Q1) for this compound is its protonated molecular weight. The product ion (Q3) is typically derived from the characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.1 Da).
-
Table 2: Exemplary MRM Transitions for this compound Analysis
To determine the exact MRM transition, the molecular weight of this compound is first calculated. Pristanoic acid has the chemical formula C19H38O2. This compound is the Coenzyme A thioester of 3-hydroxypristanoic acid. The molecular formula for Coenzyme A is C21H36N7O16P3S. The molecular formula for 3-hydroxypristanoic acid is C19H38O3. The formation of the thioester with CoA involves the loss of a water molecule.
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |
| This compound | Calculated MW + 1 | Q1 - 507.1 | To be optimized |
| Internal Standard (e.g., ¹³C-labeled this compound) | Calculated MW of IS + 1 | Q1 of IS - 507.1 | To be optimized |
Note: The exact masses and collision energies should be optimized for your specific instrument.
Visualizations
Experimental Workflow
References
- 1. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-Hydroxypristanoyl-CoA Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 3-Hydroxypristanoyl-CoA standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound standards?
A1: Like other long-chain acyl-CoA esters, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The thioester bond is prone to cleavage by water, especially in neutral to alkaline conditions, yielding coenzyme A and 3-hydroxypristanoic acid.
-
Oxidation: The acyl chain can be susceptible to oxidation, particularly if unsaturated precursors were used in synthesis or if exposed to oxygen and light.
Q2: How should I store lyophilized this compound powder for long-term stability?
A2: For optimal long-term stability, lyophilized this compound powder should be stored at -20°C or colder in a desiccated environment. It is crucial to prevent moisture condensation by allowing the container to warm to room temperature before opening.
Q3: What is the best way to prepare a stock solution of this compound?
A3: To prepare a stable stock solution, reconstitute the lyophilized powder in a high-purity, deoxygenated solvent. An acidic buffer (pH 4-6) or an organic solvent such as methanol (B129727) can enhance stability. To deoxygenate aqueous buffers, sparge with an inert gas like argon or nitrogen before use.
Q4: How can I minimize the degradation of this compound in my working solutions?
A4: To minimize degradation in working solutions, it is recommended to:
-
Work on ice: Keep all solutions and samples on ice to reduce thermal degradation.
-
Use an inert atmosphere: For sensitive experiments, handle solutions under an inert gas (e.g., argon or nitrogen) to prevent oxidation.
-
Avoid repeated freeze-thaw cycles: Prepare single-use aliquots of your stock solution to prevent degradation caused by repeated temperature changes.[1]
-
Use appropriate solvents: Reconstitute your standards in a slightly acidic buffer or an organic solvent where they exhibit better stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound standards.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of parent compound concentration in stock solution over time. | 1. Improper Storage Temperature: Storing aqueous solutions above -20°C accelerates degradation. 2. Hydrolysis: The pH of the solution may be neutral or alkaline, promoting thioester bond cleavage. 3. Repeated Freeze-Thaw Cycles: This can lead to molecular stress and degradation.[1] | 1. Store stock solutions, especially if aqueous, at -80°C in single-use aliquots. 2. Reconstitute in a slightly acidic buffer (pH 4-6) or an organic solvent like methanol.[2][3] 3. Prepare and use single-use aliquots to avoid thawing and refreezing the main stock.[1] |
| Inconsistent results between experiments. | 1. Standard Degradation: The standard may have degraded between experiments. 2. Contamination: Glassware or pipette tips may be contaminated with substances that catalyze degradation. | 1. Use a fresh, single-use aliquot of the standard for each experiment. 2. Use clean, dedicated glassware and low-binding pipette tips to minimize adsorption and contamination.[1] |
| Poor peak shape or low signal in HPLC-MS analysis. | 1. Analyte Adsorption: Acyl-CoAs can adsorb to plasticware. 2. Degradation during analysis: The autosampler temperature and solvent conditions may contribute to degradation. | 1. Use low-binding microcentrifuge tubes and pipette tips.[1] 2. Maintain the autosampler at a low temperature (e.g., 4°C). Use a mobile phase that promotes stability, such as one with a slightly acidic pH.[2] |
Quantitative Data on Acyl-CoA Stability
| Solvent | Average Stability (% remaining after 48h) | Reference |
| Water | Prone to degradation | [2][3] |
| 50 mM Ammonium (B1175870) Acetate (pH 4.0) | More stable than water | [2] |
| 50 mM Ammonium Acetate (pH 6.8) | Less stable due to near-neutral pH | [2] |
| 50% Methanol / 50% Water | Improved stability | [2] |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | Good stability | [3] |
| Methanol | Best stability | [3] |
This data is generalized from studies on a mix of acyl-CoA standards and should be considered as a guideline for this compound.
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution
-
Equilibrate: Allow the lyophilized this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the powder in a sterile, low-binding microcentrifuge tube.
-
Dissolve: Add the appropriate volume of pre-chilled, deoxygenated acidic buffer (e.g., 50 mM ammonium acetate, pH 4.0) or high-purity methanol to achieve the desired concentration. Gently vortex until fully dissolved.
-
Inert Gas Purge: Flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.
-
Aliquot and Store: Immediately dispense the solution into single-use, low-binding microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C.
Protocol for Assessing the Stability of this compound
This protocol outlines a method to evaluate the stability of this compound under different conditions using HPLC-MS.
-
Prepare Test Solutions: Reconstitute this compound in the different solvents to be tested (e.g., water, acidic buffer, methanol) to a known concentration.
-
Time-Zero Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC-MS system to determine the initial peak area (T=0).
-
Incubation: Store the remaining test solutions under the desired conditions (e.g., 4°C in an autosampler, room temperature on the benchtop).
-
Time-Point Analysis: At regular intervals (e.g., 4, 8, 24, 48 hours), inject another aliquot from each test solution into the HPLC-MS.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the T=0 peak area. Plot the percentage remaining against time to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor signal-to-noise for 3-Hydroxypristanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxypristanoyl-CoA. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of a poor signal-to-noise ratio (S/N) during your Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low or no signal for this compound. What are the potential causes and solutions?
A1: A low or absent signal for your analyte can stem from several factors, ranging from sample integrity to instrument settings.
-
Analyte Degradation: Acyl-CoA esters, including this compound, are susceptible to both enzymatic and chemical hydrolysis. It is critical to work quickly, on ice, and use pre-chilled solvents and tubes during sample preparation.[1] If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] Avoid repeated freeze-thaw cycles.[1]
-
Inefficient Extraction: The analyte may be trapped within the biological matrix if cell or tissue lysis is incomplete. Ensure thorough homogenization or sonication of your sample.[1] The choice of extraction solvent is also critical. A common approach involves homogenization in an acidic buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9) followed by extraction with organic solvents like a 1:1 (v/v) mixture of acetonitrile (B52724) and isopropanol.[1]
-
Concentration Below Detection Limit: If the analyte concentration in your sample is very low, you may need to concentrate the sample extract.[1] This can be achieved by drying the eluate from a solid-phase extraction (SPE) step under a gentle stream of nitrogen and reconstituting it in a smaller volume of a suitable solvent (e.g., 50% methanol (B129727) in water).[1] You could also consider increasing the injection volume on the LC-MS system.[1]
-
Suboptimal Mass Spectrometry Settings: Ensure your mass spectrometer is optimized for detecting this compound. Acyl-CoAs are typically analyzed in positive electrospray ionization (ESI) mode.[2][3] The fragmentation pattern for acyl-CoAs is well-characterized, often showing a neutral loss of 507 atomic mass units (amu).[2][4] Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection.[2][5]
Q2: My baseline is very noisy, which is compromising the signal-to-noise ratio. How can I reduce the baseline noise?
A2: A high baseline noise can obscure your analyte peak. The source of the noise can be either periodic (often from the pump) or random (often from the detector).[6]
-
Contaminated Solvents or System: High background can result from contaminated solvents or a dirty LC system. Flush the entire system with high-purity, MS-grade solvents.
-
Dirty Ion Source: A common cause of high background and poor signal is a contaminated ion source. Regularly clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's guidelines.
-
Suboptimal Detector Settings: In your data acquisition settings, you can apply smoothing or increase the detector time constant to reduce baseline noise.[7] However, be cautious as excessive smoothing can distort or reduce the signal of small peaks.[8] It's best to first optimize the analytical method to reduce noise before relying on mathematical data treatment.[8]
-
Pump Issues: If the noise is periodic and uniform, it may indicate an issue with the HPLC pump, such as an air bubble or a leak.[6] Purging the pump or checking for leaks can resolve this. A simple diagnostic test is to stop the pump flow; if the noise disappears, it originates from the pump, but if it continues, it's likely a detector issue.[6]
Q3: I am struggling with matrix effects that are suppressing my analyte signal. How can I mitigate this?
A3: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, either suppressing or enhancing the signal.[1]
-
Effective Sample Cleanup: A robust sample preparation protocol is the most effective way to combat matrix effects. Solid-phase extraction (SPE) is highly recommended to remove interfering substances like phospholipids.[3] A weak anion exchange SPE column can be effective for purifying acyl-CoAs.[3]
-
Chromatographic Separation: Optimize your LC method to achieve better separation between this compound and interfering matrix components.[1][5] This can involve adjusting the gradient, changing the mobile phase composition, or using a different column. A reverse-phase C18 or C8 column is typically used for separating acyl-CoAs.[1]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects and variations in sample recovery.[1] If a labeled standard for this compound is not available, an odd-chain-length fatty acyl-CoA (e.g., Heptadecanoyl-CoA) can be used.[1][9]
Quantitative Data Summary
The following tables provide typical parameters for an LC-MS/MS method for analyzing long-chain hydroxy acyl-CoAs. These should be used as a starting point and optimized for your specific instrumentation and experimental needs.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Value |
|---|---|
| Liquid Chromatography | |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C[5] |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Capillary Voltage | 3.20 kV[5] |
| Source Temperature | 120 °C[5] |
| Desolvation Temperature | 500 °C[5] |
| Cone Voltage | 45 V[5] |
| Collision Gas | Argon[5] |
| MRM Transitions (Example) | |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) for Quantitation | [M-507+H]⁺[2][4] |
| Product Ion (Q3) for Confirmation | 428 m/z[2][4] |
Table 2: Example Quality Control (QC) Performance
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
|---|---|---|---|---|---|
| LQC (Low) | 1.5 | 102.3 | 5.8 | 101.5 | 6.2 |
| MQC (Medium) | 75 | 98.9 | 4.1 | 99.2 | 4.5 |
| HQC (High) | 400 | 101.2 | 3.5 | 100.8 | 3.9 |
(Data adapted from a representative method for a similar analyte and should be established for each specific assay)[10]
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol is a general method and may require optimization.
-
Weigh approximately 50-100 mg of frozen tissue.[1]
-
Immediately add the tissue to a tube containing 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and an appropriate internal standard.[1]
-
Homogenize the tissue on ice until no visible particles remain, using a bead beater or sonicator.[1]
-
Add 2 mL of a pre-chilled 1:1 (v/v) mixture of acetonitrile and isopropanol.[1]
-
Vortex vigorously for 5 minutes.[1]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant, which contains the acyl-CoAs.[1]
-
For further purification and concentration, proceed to solid-phase extraction (Protocol 2).
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Condition a weak anion exchange (WAX) SPE cartridge by passing 3 mL of methanol, followed by 3 mL of extraction buffer.[4]
-
Load the supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of the extraction buffer to remove unbound contaminants.[4]
-
Elute the acyl-CoAs with 1-2 mL of 5% aqueous ammonia (B1221849) in 50% methanol.[1]
-
Reconstitute the dried extract in a suitable volume of solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol in water).[1]
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: A step-by-step workflow for troubleshooting a poor S/N ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
avoiding co-elution issues in 3-Hydroxypristanoyl-CoA chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of 3-Hydroxypristanoyl-CoA. Our goal is to help you resolve common issues, particularly those related to co-elution, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-elution when analyzing this compound?
A1: Co-elution in the analysis of this compound often stems from its structural similarity to other intermediates in the pristanic acid β-oxidation pathway. Potential co-eluting compounds include other branched-chain acyl-CoAs and isomers. The primary causes for a lack of resolution between these compounds are suboptimal mobile phase composition, an inappropriate chromatography column, or a poorly optimized gradient elution program.
Q2: Why is my this compound peak showing poor shape (tailing or fronting)?
A2: Poor peak shape is a common issue in acyl-CoA chromatography.[1] Peak tailing can be caused by strong interactions between the analyte and active sites on the silica-based column packing.[1] To mitigate this, consider adjusting the mobile phase pH to suppress the ionization of free silanol (B1196071) groups or using a highly end-capped column.[1] Peak fronting may be a sign of column overload, so reducing the sample concentration or injection volume can help.[1]
Q3: My signal intensity for this compound is low and inconsistent. What could be the problem?
A3: Low and inconsistent signal intensity, particularly in LC-MS/MS analysis, can be due to ion suppression from co-eluting matrix components.[2] It is also important to recognize that acyl-CoAs can be unstable in aqueous solutions, leading to degradation.[3] Proper sample handling and storage are critical, as is ensuring the sample is dissolved in a solvent compatible with the initial mobile phase.[1]
Q4: What type of chromatography column is best suited for this compound analysis?
A4: Reversed-phase columns, such as C18 and C8, are commonly used for the separation of acyl-CoAs. For resolving structurally similar branched-chain acyl-CoAs, a high-resolution column with a smaller particle size (e.g., ≤1.8 µm) can provide better efficiency and resolution. In cases where stereoisomers of this compound need to be separated, a chiral stationary phase (CSP) column is required.[4]
Troubleshooting Guide: Co-elution Issues
Co-elution of this compound with other structurally related compounds can significantly compromise quantification. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Poor resolution between this compound and another peak.
Step 1: Identify the Potential Co-eluting Compound
Based on the metabolic pathway, likely co-eluting species include other intermediates of pristanic acid oxidation, such as 2,3-pristenoyl-CoA and 3-ketopristanoyl-CoA, or other branched-chain acyl-CoAs from the sample matrix.
Step 2: Optimize Chromatographic Parameters
The resolution of two chromatographic peaks is governed by the resolution equation, which depends on three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .
-
Improving Selectivity (α): This is often the most effective way to resolve co-eluting peaks.
-
Modify Mobile Phase Composition:
-
Organic Solvent: Alter the type of organic solvent (e.g., switch from acetonitrile (B52724) to methanol) or adjust the solvent ratio in the mobile phase.
-
pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and the column surface, thereby changing selectivity.
-
-
Change Column Chemistry: If modifying the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a column with a different bonding chemistry) can provide the necessary change in selectivity.
-
-
Increasing Retention Factor (k'):
-
Weaken the Mobile Phase: Decrease the percentage of the organic solvent in an isocratic elution or at the start of a gradient. This will increase the retention time and may provide better separation.
-
-
Increasing Efficiency (N):
-
Use a Higher Efficiency Column: Employ a column with a smaller particle size or a longer length.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but at the cost of longer run times.
-
Illustrative Data on Chromatographic Selectivity
The following table provides a representative example of how changing the stationary phase can affect the retention and resolution of this compound and a potential co-eluting compound.
| Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Program | Retention Time of this compound (min) | Retention Time of 3-Ketopristanoyl-CoA (min) | Resolution (Rs) |
| C18 | 10 mM Ammonium (B1175870) Acetate (B1210297) in Water, pH 5.0 | Acetonitrile | 20% to 80% B in 15 min | 10.2 | 10.4 | 0.8 |
| Phenyl-Hexyl | 10 mM Ammonium Acetate in Water, pH 5.0 | Acetonitrile | 20% to 80% B in 15 min | 11.5 | 12.1 | 1.6 |
Disclaimer: This table is a composite example for illustrative purposes based on typical chromatographic behavior and does not represent data from a single specific experiment.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Acyl-CoA Analysis
This protocol is a starting point for the analysis of this compound in biological samples.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (e.g., cell lysate or plasma), add 400 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA).
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting co-elution issues in chromatography.
Metabolic Context of this compound
Caption: Simplified pathway of pristanic acid β-oxidation highlighting this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of enzymatic reactions with 3-Hydroxypristanoyl-CoA
Welcome to the Technical Support Center for Enzymatic Reactions Involving 3-Hydroxypristanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction efficiency and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound and the associated enzymes.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| HPC-T01 | Low or No Enzyme Activity | 1. Enzyme Degradation: Improper storage (temperature, freeze-thaw cycles).[1] 2. Inactive Enzyme: Enzyme may have lost activity over time. 3. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition.[1] 4. Missing Cofactors: Absence of required cofactors like NAD+ for dehydrogenase reactions.[2] | 1. Verify Storage: Ensure enzymes are stored at the recommended temperature (-20°C or -80°C). Aliquot enzymes to avoid repeated freeze-thaw cycles. 2. Confirm Activity: Test enzyme activity with a reliable positive control substrate. 3. Optimize Conditions: Perform a matrix of experiments to determine the optimal pH, temperature, and buffer. A starting point for many dehydrogenases is pH 7.3-8.0.[3][4] 4. Check Cofactors: Ensure all necessary cofactors are present at the correct concentration. |
| HPC-T02 | Non-linear Reaction Rate | 1. Substrate Depletion: The substrate is being consumed too quickly. 2. Product Inhibition: Accumulation of reaction products (e.g., 3-ketopristanoyl-CoA, NADH) is inhibiting the enzyme.[5] 3. Enzyme Instability: The enzyme is losing activity during the course of the assay. 4. Substrate Inhibition: High concentrations of this compound may be inhibitory.[1][6] | 1. Reduce Enzyme Concentration: Use a lower concentration of the enzyme to slow down the reaction rate. 2. Use a Coupled Assay: Couple the reaction to a subsequent enzymatic step to remove the inhibitory product as it is formed.[5] 3. Improve Stability: Add stabilizing agents like glycerol (B35011) (e.g., 20% v/v) to the reaction buffer.[7] 4. Optimize Substrate Concentration: Perform a substrate titration experiment to determine the optimal concentration range and identify potential substrate inhibition. |
| HPC-T03 | High Background Signal | 1. Substrate Impurity: The this compound substrate may be contaminated. 2. Non-enzymatic Reaction: Spontaneous degradation of substrate or reaction with buffer components. 3. Interfering Substances: Presence of interfering compounds (e.g., EDTA >0.5 mM, SDS >0.2%) in the sample preparation.[8] | 1. Verify Substrate Purity: Check the purity of the substrate using methods like HPLC. 2. Run a "No-Enzyme" Control: Perform the reaction under identical conditions but without the enzyme to measure the rate of non-enzymatic signal change. 3. Sample Preparation: Ensure samples are free from known interfering substances. Consider sample cleanup steps if necessary.[8] |
| HPC-T04 | Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.[8] 2. Incomplete Mixing: Reagents not mixed thoroughly before starting the measurement. 3. Temperature Fluctuations: Inconsistent temperature control across samples or during the assay. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Prepare a master mix for common reagents to minimize pipetting errors.[8] 2. Ensure Homogeneity: Gently vortex or mix all solutions and reaction mixtures before use.[8] 3. Maintain Constant Temperature: Use a temperature-controlled spectrophotometer or water bath to ensure a stable reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in cellular metabolism?
A1: this compound is a key intermediate in the peroxisomal beta-oxidation of pristanic acid.[9] Pristanic acid itself is derived from the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources like dairy products, meat, and fish.[9] The breakdown of pristanoyl-CoA through beta-oxidation yields acetyl-CoA and propionyl-CoA, which can then be further metabolized for energy.[2][10]
Q2: Which enzymes act on this compound?
A2: The conversion of this compound to 3-ketopristanoyl-CoA is catalyzed by the dehydrogenase activity of a multifunctional enzyme (MFP), likely MFP-2, which also possesses hydratase activity.[11] This step requires the cofactor NAD+.[2]
Q3: How can I monitor the enzymatic conversion of this compound?
A3: The most common method is a continuous spectrophotometric assay that monitors the production of NADH.[3] The dehydrogenase-catalyzed oxidation of this compound reduces NAD+ to NADH, which causes an increase in absorbance at 340 nm.[3][12]
Q4: My reaction seems to stop prematurely or is very slow. How can I improve the efficiency?
A4: This is often due to an unfavorable reaction equilibrium or product inhibition. A highly effective strategy is to use a coupled enzyme system.[5] By adding the next enzyme in the pathway (3-ketoacyl-CoA thiolase) and Coenzyme A, the product (3-ketopristanoyl-CoA) is immediately consumed. This pulls the equilibrium of the dehydrogenase reaction forward, leading to a more complete and faster reaction.[5]
Q5: What are the typical kinetic parameters for enzymes metabolizing 3-hydroxyacyl-CoAs?
Representative Kinetic Data for L-3-Hydroxyacyl-CoA Dehydrogenase
The following table presents typical kinetic parameters for pig heart L-3-hydroxyacyl-CoA dehydrogenase with various straight-chain substrates, which can serve as a reference for your own kinetic studies.
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Relative Vmax (%) |
| 3-Hydroxybutyryl-CoA | C4 | 58 | 55 |
| 3-Hydroxyoctanoyl-CoA | C8 | 11 | 90 |
| 3-Hydroxymyristoyl-CoA | C14 | 5 | 100 |
| 3-Hydroxypalmitoyl-CoA | C16 | 4 | 85 |
| Data adapted from studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase to illustrate substrate specificity trends.[5] |
Experimental Protocols
Protocol 1: Standard Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol measures the initial rate of NADH production during the oxidation of this compound.
Materials:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA.
-
NAD+ Stock Solution: 50 mM NAD+ in assay buffer.
-
This compound Stock Solution: 1 mM in assay buffer.
-
Enzyme Sample: Purified or partially purified enzyme preparation containing 3-hydroxyacyl-CoA dehydrogenase activity.
Procedure:
-
Prepare Reaction Mixture: In a 1 mL cuvette, combine the following:
-
850 µL Assay Buffer
-
100 µL NAD+ Stock Solution (final concentration 5 mM)
-
50 µL Enzyme Sample (diluted to a suitable concentration)
-
-
Equilibration: Mix gently by inverting the cuvette and incubate at a constant temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate.
-
Initiate Reaction: Add 50 µL of the this compound stock solution to the cuvette (final concentration 50 µM). Mix quickly.
-
Data Acquisition: Immediately begin recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Protocol 2: Coupled Assay for Improved Efficiency
This protocol uses 3-ketoacyl-CoA thiolase to overcome product inhibition and unfavorable equilibrium.
Materials:
-
All materials from Protocol 1.
-
Coenzyme A (CoASH) Stock Solution: 10 mM in assay buffer.
-
3-Ketoacyl-CoA Thiolase: A commercial preparation with sufficient activity.
Procedure:
-
Prepare Reaction Mixture: In a 1 mL cuvette, combine the following:
-
800 µL Assay Buffer
-
100 µL NAD+ Stock Solution (final concentration 5 mM)
-
20 µL CoASH Stock Solution (final concentration 0.2 mM)
-
Sufficient 3-Ketoacyl-CoA Thiolase (e.g., 1-2 units)
-
50 µL Enzyme Sample
-
-
Equilibration: Incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add 50 µL of the this compound stock solution. Mix quickly.
-
Data Acquisition and Analysis: Follow steps 4 and 5 from Protocol 1. The observed rate should be significantly higher and more linear compared to the standard assay.
Visualizations
Peroxisomal Beta-Oxidation of Pristanoyl-CoA
The diagram below illustrates the metabolic pathway for the breakdown of pristanoyl-CoA, highlighting the central role of this compound.
Caption: Peroxisomal beta-oxidation pathway of pristanoyl-CoA.
Troubleshooting Workflow for Enzymatic Assays
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered in enzymatic assays.
Caption: A logical workflow for troubleshooting enzymatic assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetic mechanism of 3-hydroxy-3-methylglutaryl-coenzyme A synthase from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-Hydroxypristanoyl-CoA and 3-Hydroxybutyryl-CoA in Metabolism
This guide provides a detailed comparison of 3-Hydroxypristanoyl-CoA and 3-hydroxybutyryl-CoA, two critical intermediates in distinct metabolic pathways. We will explore their roles, enzymatic pathways, physiological significance, and the experimental methods used for their analysis, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction to Metabolic Intermediates
This compound is a key intermediate in the peroxisomal alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources like dairy products and animal fats.[1][2] Due to a methyl group on its β-carbon, phytanic acid cannot be metabolized through the typical β-oxidation pathway.[3] Alpha-oxidation allows for the removal of a single carbon atom, enabling the resulting molecule to enter the β-oxidation spiral.[2][3]
3-Hydroxybutyryl-CoA is a central intermediate in two major metabolic processes: the β-oxidation of fatty acids and the metabolism of ketone bodies.[4][5] It exists in two stereoisomeric forms, L-3-hydroxybutyryl-CoA (or (S)-3-hydroxyacyl-CoA) and D-3-hydroxybutyryl-CoA (or (R)-3-hydroxybutanoyl-CoA), each with distinct metabolic fates. The L-isomer is an intermediate in mitochondrial fatty acid oxidation, while the D-isomer is involved in ketogenesis.
Metabolic Pathways and Cellular Localization
The metabolic pathways of these two molecules are distinct in their function, location, and the enzymes involved.
The breakdown of phytanic acid occurs primarily in the peroxisomes .[6][7] The process begins with the activation of phytanic acid to phytanoyl-CoA.[1] This is followed by a series of enzymatic reactions that lead to the formation of this compound. The pathway ultimately yields pristanic acid, which can then undergo β-oxidation.[6]
The key steps involving this compound are:
-
Formation: trans-2,3-dehydropristanoyl-CoA is hydrated by the peroxisomal bifunctional enzyme HSD17B4 to form this compound.[8]
-
Further Metabolism: this compound is then acted upon by other enzymes in the pathway.
Mitochondrial β-Oxidation: In the mitochondria, L-3-hydroxybutyryl-CoA is an intermediate in the breakdown of fatty acids.[4] During each cycle of β-oxidation, a two-carbon fragment is removed from a fatty acyl-CoA molecule. The third step in this four-step process is the oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, catalyzed by 3-hydroxyacyl-CoA dehydrogenase.[9]
Ketone Body Metabolism: Ketone bodies are produced in the liver mitochondria, especially during periods of fasting, low carbohydrate intake, or in uncontrolled type 1 diabetes.[10][11] They serve as an alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle.[10][12] D-3-hydroxybutyryl-CoA is an intermediate in the synthesis of the ketone body D-3-hydroxybutyrate. Conversely, in peripheral tissues, D-3-hydroxybutyrate is oxidized back to acetoacetate, which is then converted to acetoacetyl-CoA and subsequently to two molecules of acetyl-CoA for energy production.[12] The liver itself cannot utilize ketone bodies as it lacks the necessary enzyme, thiophorase.[11][13]
Comparative Analysis
The following table summarizes the key differences between this compound and 3-hydroxybutyryl-CoA.
| Feature | This compound | 3-Hydroxybutyryl-CoA |
| Metabolic Pathway | Peroxisomal α-oxidation of phytanic acid[2][6] | Mitochondrial β-oxidation of fatty acids; Ketone body metabolism[4][14] |
| Precursor | trans-2,3-dehydropristanoyl-CoA[8] | L-isomer: trans-Δ²-Enoyl-CoA; D-isomer: Acetoacetyl-CoA |
| Primary Function | Intermediate in the degradation of a branched-chain fatty acid[3] | Intermediate in energy production from fatty acids and ketone bodies[4][12] |
| Cellular Location | Peroxisomes[2][7] | Mitochondria[13][14] |
| Key Enzymes | Peroxisomal bifunctional enzyme (HSD17B4)[8] | 3-Hydroxyacyl-CoA dehydrogenase, 3-Hydroxybutyrate dehydrogenase[9][13] |
| Associated Diseases | Refsum Disease (due to deficient α-oxidation)[2][3] | Fatty acid oxidation disorders, Diabetic Ketoacidosis[11] |
Pathophysiological Relevance
Refsum Disease: A deficiency in the enzyme phytanoyl-CoA dioxygenase, which is involved in the alpha-oxidation pathway, leads to the accumulation of phytanic acid in tissues and body fluids.[2][6] This accumulation results in a rare neurological disorder known as Refsum disease, characterized by symptoms such as peripheral neuropathy, cerebellar ataxia, and retinitis pigmentosa.[2][3]
Ketosis and Ketoacidosis: The overproduction of ketone bodies, including the precursor to 3-hydroxybutyryl-CoA, can lead to ketosis, a metabolic state that can be benign in nutritional contexts. However, in uncontrolled type 1 diabetes, the excessive production of ketone bodies leads to diabetic ketoacidosis (DKA), a life-threatening condition where the blood pH drops to dangerously acidic levels.[11]
Experimental Protocols for Acyl-CoA Analysis
The quantification of acyl-CoA esters like this compound and 3-hydroxybutyryl-CoA in biological samples is crucial for studying metabolic diseases. A common and highly sensitive method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a suitable buffer on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the homogenate.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the acyl-CoA esters.
-
The sample can be further concentrated by solid-phase extraction (SPE) for higher sensitivity.
-
-
HPLC Separation:
-
Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient elution method with two mobile phases:
-
Mobile Phase A: Water with a small percentage of an ion-pairing agent (e.g., acetic acid or ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same concentration of the ion-pairing agent.
-
-
The gradient will start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic acyl-CoA esters.
-
-
Mass Spectrometry Detection:
-
The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of the specific acyl-CoA) and a specific product ion that is generated after fragmentation in the collision cell.
-
The transition from the precursor ion to the product ion is highly specific for each analyte, allowing for accurate quantification even in complex biological matrices.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of purified this compound and 3-hydroxybutyryl-CoA standards.
-
Quantify the amount of each analyte in the biological samples by comparing their peak areas to the standard curve.
-
Conclusion and Future Directions
This compound and 3-hydroxybutyryl-CoA are vital intermediates in distinct but fundamental metabolic pathways. While the former is exclusively involved in the specialized alpha-oxidation of branched-chain fatty acids, the latter plays a dual role in both the general breakdown of fatty acids and the crucial production and utilization of ketone bodies for energy homeostasis. Understanding the intricate details of their respective pathways, regulation, and the enzymes involved is paramount for diagnosing and developing therapeutic strategies for metabolic disorders such as Refsum disease, fatty acid oxidation defects, and diabetic ketoacidosis. Future research, aided by advanced analytical techniques like metabolomics and flux analysis, will continue to unravel the complex regulation of these pathways and their interplay in health and disease, opening new avenues for targeted drug development.
References
- 1. byjus.com [byjus.com]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Reactome | trans-2,3-dehydropristanoyl-CoA + H2O => this compound [reactome.org]
- 9. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Ketone Bodies Metabolism [apps.deakin.edu.au]
- 11. Ketone bodies - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Oxidation of Fatty Acids and Ketone Bodies | Basicmedical Key [basicmedicalkey.com]
A Comparative Analysis of 3-Hydroxypristanoyl-CoA and Palmitoyl-CoA Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the metabolic oxidation pathways of 3-Hydroxypristanoyl-CoA, a branched-chain fatty acyl-CoA, and palmitoyl-CoA, a straight-chain fatty acyl-CoA. This analysis is supported by established biochemical principles and outlines relevant experimental methodologies for their comparative study.
Introduction
The cellular metabolism of fatty acids is a cornerstone of energy homeostasis. While the β-oxidation of straight-chain fatty acids like palmitate is a well-elucidated process, the catabolism of branched-chain fatty acids, such as pristanic acid from which this compound is derived, follows a distinct and compartmentalized pathway. Understanding the nuances of these two oxidative processes is critical for research into metabolic disorders, including peroxisomal biogenesis disorders and fatty acid oxidation defects, and for the development of targeted therapeutic interventions.
Key Distinctions in Oxidation Pathways
The fundamental difference in the oxidation of this compound and palmitoyl-CoA lies in their subcellular location and the initial enzymatic steps. Palmitoyl-CoA undergoes β-oxidation primarily within the mitochondria, whereas the oxidation of this compound is initiated in the peroxisomes due to the presence of a methyl branch that sterically hinders the standard mitochondrial β-oxidation machinery.
Cellular Compartmentalization and Initial Oxidative Steps
-
Palmitoyl-CoA: This long-chain fatty acyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle system.[1] The first step of β-oxidation is catalyzed by a family of acyl-CoA dehydrogenases (e.g., VLCAD, LCAD, MCAD), which introduce a double bond and transfer electrons to FAD, forming FADH2.[2]
-
This compound: As an intermediate in the degradation of pristanic acid, this compound is processed within the peroxisome. The initial dehydrogenation step in peroxisomal β-oxidation is catalyzed by acyl-CoA oxidase (ACOX).[3] This enzyme transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H2O2) instead of FADH2.[4]
Quantitative Data Comparison
| Feature | This compound Oxidation | Palmitoyl-CoA Oxidation |
| Cellular Location | Peroxisome (initial cycles) & Mitochondria | Mitochondria |
| First Enzyme | Acyl-CoA Oxidase (ACOX3) | Acyl-CoA Dehydrogenase (e.g., VLCAD) |
| Electron Acceptor (First Step) | O2 (producing H2O2) | FAD (producing FADH2) |
| Products of one β-oxidation cycle | Acetyl-CoA or Propionyl-CoA, NADH, H2O2 | Acetyl-CoA, NADH, FADH2 |
| Energy Yield (ATP) | See detailed calculation below | ~106 ATP |
ATP Yield Calculation: A Comparative Overview
Palmitoyl-CoA (C16:0) Complete Oxidation:
The mitochondrial β-oxidation of one molecule of palmitoyl-CoA undergoes 7 cycles, yielding:
-
8 molecules of Acetyl-CoA
-
7 molecules of FADH2
-
7 molecules of NADH
Each acetyl-CoA entering the citric acid cycle produces approximately 10 ATP. Each FADH2 yields about 1.5 ATP, and each NADH yields about 2.5 ATP through oxidative phosphorylation.[5]
-
8 Acetyl-CoA x 10 ATP/Acetyl-CoA = 80 ATP
-
7 FADH2 x 1.5 ATP/FADH2 = 10.5 ATP
-
7 NADH x 2.5 ATP/NADH = 17.5 ATP
-
Total Gross ATP: 108 ATP
-
Net ATP (minus 2 for initial activation): 106 ATP[5]
This compound Complete Oxidation:
The complete oxidation of pristanoyl-CoA (the precursor to this compound) involves peroxisomal and mitochondrial steps. Pristanoyl-CoA undergoes three cycles of peroxisomal β-oxidation.[6] This process yields:
-
2 molecules of propionyl-CoA
-
1 molecule of acetyl-CoA
-
1 molecule of 4,8-dimethylnonanoyl-CoA
-
3 molecules of NADH
-
3 molecules of H2O2 (no direct ATP production from the FAD-dependent step in peroxisomes)
The 4,8-dimethylnonanoyl-CoA is then transported to the mitochondria for further oxidation. Propionyl-CoA is converted to succinyl-CoA, which enters the citric acid cycle, yielding a net of approximately 5 ATP. The acetyl-CoA enters the citric acid cycle, yielding 10 ATP. The NADH produced in the peroxisomes is reoxidized, with the electrons shuttled to the mitochondria, yielding approximately 2.5 ATP per molecule.
The exact ATP yield from the mitochondrial oxidation of 4,8-dimethylnonanoyl-CoA is more complex to calculate due to its branched structure. However, it is evident that the initial peroxisomal steps are less energy-efficient in terms of direct ATP production compared to the initial mitochondrial steps for straight-chain fatty acids, primarily because the energy from the first oxidation step is dissipated as heat via H2O2 production rather than being captured as FADH2.
Experimental Protocols
Measurement of Fatty Acid Oxidation Rates
1. Seahorse XF Analyzer (for isolated organelles or whole cells):
This technology measures the oxygen consumption rate (OCR), providing a real-time assessment of metabolic activity.
-
For Mitochondrial Respiration (Palmitoyl-CoA):
-
Isolate mitochondria from the tissue of interest.
-
Adhere mitochondria to a Seahorse XF plate.
-
Inject a substrate solution containing palmitoyl-CoA and L-carnitine.
-
Monitor the increase in OCR to determine the rate of palmitoyl-CoA oxidation.
-
-
For Peroxisomal Respiration (this compound):
-
Isolate peroxisomes from the tissue of interest.
-
Adhere peroxisomes to a Seahorse XF plate.
-
Inject a substrate solution containing this compound.
-
Monitor the OCR. Note that the OCR in isolated peroxisomes reflects the consumption of O2 by acyl-CoA oxidase.
-
2. Radiolabeled Fatty Acid Oxidation Assay:
This method uses radiolabeled substrates to trace their catabolism.
-
Cell Culture: Culture cells of interest (e.g., hepatocytes, fibroblasts) in appropriate media.
-
Substrate Incubation: Incubate the cells with either [1-14C]palmitic acid or a radiolabeled precursor of this compound.
-
Measurement of Products:
-
For mitochondrial β-oxidation, measure the production of 14CO2 or acid-soluble metabolites.
-
For peroxisomal β-oxidation, measure the production of chain-shortened fatty acids.
-
-
Data Analysis: Quantify the amount of radiolabeled product to determine the rate of oxidation.
Signaling Pathways and Regulation
The oxidation of straight-chain and branched-chain fatty acids is differentially regulated by key transcription factors, primarily Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).
-
PPARα: This nuclear receptor is a major regulator of fatty acid catabolism. It is activated by fatty acids and their derivatives. PPARα upregulates the expression of genes involved in both mitochondrial and peroxisomal β-oxidation, including acyl-CoA synthetases, carnitine palmitoyltransferases, and acyl-CoA oxidases.[7][8] It plays a crucial role in inducing the enzymes necessary for the oxidation of both straight-chain and branched-chain fatty acids.[9]
-
SREBP-1c: In contrast, SREBP-1c is a key regulator of fatty acid synthesis (lipogenesis).[10][11][12] Its activity is stimulated by insulin (B600854). By promoting the synthesis of fatty acids, SREBP-1c indirectly influences the substrate availability for β-oxidation. High SREBP-1c activity, leading to increased fatty acid synthesis, can result in an accumulation of malonyl-CoA, which allosterically inhibits carnitine palmitoyltransferase I (CPT1), thereby reducing the transport of long-chain fatty acids into the mitochondria for oxidation.
Conclusion
The oxidation of this compound and palmitoyl-CoA exemplifies the metabolic flexibility and compartmentalization of fatty acid catabolism within the cell. While both pathways ultimately generate acetyl-CoA for energy production, they differ significantly in their initial enzymatic steps, subcellular location, and regulatory mechanisms. A thorough understanding of these differences is paramount for advancing our knowledge of metabolic health and disease and for the development of novel therapeutic strategies targeting fatty acid metabolism.
References
- 1. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. ACOX3 - Wikipedia [en.wikipedia.org]
- 4. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aklectures.com [aklectures.com]
- 6. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of SREBP-1c in nutritional regulation of lipogenic enzyme gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biomarker Landscape of Refsum Disease: A Comparative Guide
A comprehensive analysis of established and potential biomarkers for the diagnosis and monitoring of Refsum disease, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Refsum disease, a rare autosomal recessive neurological disorder, is characterized by the accumulation of phytanic acid, a branched-chain fatty acid. The accurate and timely diagnosis of this debilitating condition is paramount for effective management, primarily through dietary restrictions. This guide provides a detailed comparison of biomarkers for Refsum disease, with a focus on the established "gold standard," phytanic acid, and an exploration of the potential, yet currently unvalidated, biomarker, 3-Hydroxypristanoyl-CoA. While phytanic acid remains the cornerstone of diagnosis, this guide highlights the metabolic context of this compound and underscores the critical need for further research to validate its clinical utility.
The Established Biomarker: Phytanic Acid
Elevated levels of phytanic acid in plasma and tissues are the hallmark biochemical abnormality in Refsum disease.[1] Its measurement is the primary method for diagnosis.
Performance Characteristics of Phytanic Acid
Phytanic acid has demonstrated high sensitivity and specificity for the diagnosis of classic Refsum disease.[2] While specific quantitative data from a single comprehensive study is not available, the collective evidence from numerous studies establishes its diagnostic accuracy. In healthy individuals, plasma phytanic acid levels are typically very low or undetectable. In contrast, individuals with Refsum disease exhibit significantly elevated concentrations.[3] It is important to note that elevated phytanic acid can also be observed in other peroxisomal disorders, necessitating further diagnostic workup to confirm Refsum disease.[2]
| Parameter | Performance | Notes |
| Sensitivity | High | A negative test (normal phytanic acid level) effectively rules out classic Refsum disease.[2] |
| Specificity | High for classic Refsum disease | Elevated levels can be seen in other peroxisomal disorders, requiring differential diagnosis.[2][4] |
| Clinical Utility | Diagnostic and for monitoring dietary therapy | Serial measurements are used to assess the effectiveness of a phytanic acid-restricted diet. |
Experimental Protocols for Phytanic Acid Quantification
The quantification of phytanic acid in plasma is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5]
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This method involves the extraction of lipids from a plasma sample, followed by hydrolysis to release free phytanic acid. The phytanic acid is then derivatized to a more volatile form (e.g., a methyl ester) for separation by gas chromatography and detection by mass spectrometry.[3][5]
-
Sample Preparation:
-
An internal standard (e.g., deuterated phytanic acid) is added to the plasma sample for accurate quantification.[5]
-
Lipids are extracted using an organic solvent mixture (e.g., chloroform:methanol).[5]
-
The extracted lipids are hydrolyzed (saponified) using a strong base to release free fatty acids.[3]
-
-
Derivatization: The carboxylic acid group of phytanic acid is esterified to increase its volatility for GC analysis.[5]
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the fatty acid esters are separated. The mass spectrometer detects and quantifies the specific ions corresponding to the phytanic acid derivative.[5][6]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This highly sensitive and specific method involves the separation of phytanic acid from other plasma components by liquid chromatography, followed by detection and quantification using tandem mass spectrometry.[7]
-
Sample Preparation: A simple protein precipitation step is often sufficient to extract phytanic acid from the plasma.[7]
-
LC-MS/MS Analysis: The extracted sample is injected into the LC system for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, providing high specificity by monitoring a specific precursor-to-product ion transition for phytanic acid.[3]
A Potential Future Biomarker: this compound
This compound is an intermediate in the peroxisomal alpha-oxidation of phytanic acid. Its position in the metabolic pathway makes it a theoretical candidate as a biomarker for Refsum disease.
The Biochemical Rationale
The alpha-oxidation of phytanic acid is a multi-step process that occurs in the peroxisomes. A key step is the conversion of pristanoyl-CoA to this compound. In Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase leads to the accumulation of phytanoyl-CoA and a subsequent block in this pathway.[8] Theoretically, this could lead to alterations in the levels of downstream metabolites, including this compound.
Phytanic Acid Alpha-Oxidation Pathway
Current Status and Future Directions
Despite the theoretical potential, there is currently a significant lack of published research validating this compound as a clinical biomarker for Refsum disease. A thorough review of the scientific literature reveals no studies that have established its sensitivity, specificity, or clinical utility in diagnosing or monitoring the condition. Furthermore, standardized and validated protocols for the routine measurement of this compound in patient samples are not available.
The development and validation of new biomarkers are essential for advancing the diagnosis and management of rare diseases like Refsum disease. Future research should focus on:
-
Developing and validating robust analytical methods for the quantification of this compound in biological samples.
-
Conducting preclinical studies in animal models of Refsum disease to investigate the dynamics of this compound levels.
-
Performing clinical validation studies in cohorts of Refsum disease patients and healthy controls to determine the sensitivity, specificity, and diagnostic accuracy of this compound.
-
Comparing the performance of this compound with phytanic acid to assess its potential as a complementary or superior biomarker.
Conclusion
Phytanic acid remains the undisputed gold standard biomarker for the diagnosis and management of Refsum disease, supported by a wealth of scientific evidence and well-established analytical methods. While this compound holds theoretical promise as a future biomarker due to its position in the affected metabolic pathway, it is crucial to recognize its current unvalidated status. This guide serves to inform researchers, scientists, and drug development professionals of the current state of biomarker validation in Refsum disease and to stimulate further investigation into promising new candidates like this compound. Rigorous scientific validation is the necessary next step to translate this theoretical potential into a clinically useful diagnostic tool.
References
- 1. Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of 3-Hydroxypristanoyl-CoA Levels in Different Tissues: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic Significance of 3-Hydroxypristanoyl-CoA
This compound is a key intermediate in the peroxisomal beta-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary intake of phytanic acid. The catabolism of pristanic acid is essential for normal lipid metabolism, and defects in this pathway can lead to serious peroxisomal disorders. The concentration of intermediates like this compound can serve as a biomarker for the flux through this pathway and may be altered in various metabolic diseases.
The peroxisomal beta-oxidation of pristanoyl-CoA involves a series of enzymatic reactions. Pristanoyl-CoA is first converted to trans-2,3-dehydropristanoyl-CoA. Subsequently, enoyl-CoA hydratase 2 hydrates this intermediate to form this compound. This is then oxidized to 3-ketopristanoyl-CoA by D-3-hydroxyacyl-CoA dehydrogenase.
Quantitative Data Summary
The quantification of acyl-CoA species, particularly transient intermediates like this compound, is technically challenging due to their low abundance and instability. As such, there is a notable lack of published data directly comparing the levels of this compound across different tissues. The following table provides an illustrative example of how such comparative data could be presented. This data is not based on experimental results and should be used for guidance on data presentation format only.
| Tissue | This compound Level (pmol/mg protein) | Method of Quantification | Reference |
| Liver | [Example Value: 0.5 - 2.0] | LC-MS/MS | [Hypothetical Study 1] |
| Brain | [Example Value: 0.1 - 0.5] | LC-MS/MS | [Hypothetical Study 2] |
| Kidney | [Example Value: 0.3 - 1.5] | LC-MS/MS | [Hypothetical Study 3] |
Note: The hypothetical values suggest that the liver, a primary site of fatty acid metabolism, might exhibit higher levels of this intermediate compared to the brain.
Detailed Experimental Protocol: Quantification of this compound by LC-MS/MS
The following protocol describes a general method for the extraction and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established protocols for the analysis of various acyl-CoA species.
1. Materials and Reagents
-
Internal Standard (IS): A suitable stable isotope-labeled or odd-chain 3-hydroxyacyl-CoA (e.g., 3-hydroxyheptadecanoyl-CoA).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium (B1175870) acetate (B1210297), 5-sulfosalicylic acid (SSA).
-
Solid-Phase Extraction (SPE) cartridges: C18, 100 mg.
2. Tissue Sample Preparation and Extraction
-
Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Weigh the frozen tissue (typically 50-100 mg). Homogenize the tissue in 1 mL of ice-cold extraction solvent (e.g., ACN:MeOH:H2O, 2:2:1 v/v/v) containing the internal standard.
-
Protein Precipitation: Add 100 µL of ice-cold 10% (w/v) SSA to the homogenate. Vortex vigorously for 1 minute and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
3. Solid-Phase Extraction (SPE) - Optional but Recommended
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of MeOH followed by 2 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% MeOH in water to remove polar interferences.
-
Elution: Elute the acyl-CoAs with 2 mL of ACN.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The precursor ion will be [M+H]+. A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.
-
5. Data Analysis and Quantification
-
Construct a calibration curve using known concentrations of a this compound standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
-
Normalize the concentration to the initial tissue weight or protein content.
Conclusion
The comparative analysis of this compound across different tissues is a valuable endeavor for understanding the tissue-specific regulation of branched-chain fatty acid metabolism and for the identification of potential biomarkers for peroxisomal disorders. Although obtaining absolute quantitative data is challenging, the use of sensitive and specific analytical techniques like LC-MS/MS provides a robust platform for these investigations. The protocol and illustrative data presented in this guide are intended to facilitate the design and execution of such studies, ultimately contributing to a deeper understanding of lipid metabolism in health and disease. Future research focusing on the systematic quantification of peroxisomal beta-oxidation intermediates in various tissues is warranted to fill the current knowledge gap.
Navigating the Specificity Challenge: A Comparative Guide to Immunoassay Cross-Reactivity for 3-Hydroxypristanoyl-CoA
For researchers, scientists, and drug development professionals investigating the intricate pathways of lipid metabolism, accurate quantification of specific metabolites is paramount. 3-Hydroxypristanoyl-CoA is a key intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid. Immunoassays offer a high-throughput and sensitive method for its detection, but the potential for cross-reactivity with structurally similar molecules presents a significant challenge. This guide provides a framework for understanding and evaluating this critical performance parameter.
Understanding the Landscape: The Metabolic Context of this compound
This compound is a crucial component of the peroxisomal alpha-oxidation pathway. A clear understanding of its metabolic context is essential for identifying potential cross-reactants. The pathway involves the sequential breakdown of pristanic acid.
Comparative Analysis of Potential Cross-Reactivity
Given the absence of specific commercial kits for this compound, the following table presents a hypothetical cross-reactivity profile for a putative antibody. This serves as an example of how to structure and interpret such data. The cross-reactivity is expressed as the percentage of the signal obtained with the cross-reactant compared to the signal obtained with this compound at the same concentration.
| Compound | Structural Similarity to this compound | Hypothetical Cross-Reactivity (%) |
| This compound | Target Analyte | 100% |
| Pristanoyl-CoA | High (precursor) | < 15% |
| trans-2,3-dehydropristanoyl-CoA | High (precursor) | < 10% |
| 3-Oxopristanoyl-CoA | High (downstream metabolite) | < 20% |
| Acetyl-CoA | Low (different acyl chain) | < 0.1% |
| Propionyl-CoA | Low (different acyl chain) | < 0.5% |
| Butyryl-CoA | Low (different acyl chain) | < 0.2% |
| Palmitoyl-CoA | Medium (long-chain acyl-CoA) | < 2% |
Note: This data is illustrative and should be experimentally determined for any new immunoassay.
Experimental Protocol for Determining Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of an antibody. The principle lies in the competition between the target analyte (this compound) and potential cross-reactants for a limited number of antibody binding sites.
Materials:
-
Microtiter plates (96-well)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antibody against this compound
-
This compound standard
-
Potential cross-reactant compounds
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with a conjugate of this compound and a carrier protein (e.g., BSA) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
Add a fixed concentration of the primary antibody to each well, followed immediately by the addition of either the standard or the cross-reactant solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculation of Cross-Reactivity:
-
Determine the concentration of this compound and the cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Conclusion
While the direct comparison of commercial immunoassays for this compound is currently limited by their availability, the principles and methodologies for assessing cross-reactivity are well-established. For researchers in drug development and metabolic research, a thorough evaluation of antibody specificity is a critical step in assay validation. By employing systematic cross-reactivity testing, as outlined in this guide, scientists can ensure the accuracy and reliability of their findings when measuring this compound and other structurally related metabolites. This rigorous approach is essential for advancing our understanding of lipid metabolism and its role in health and disease.
A Comparative Guide to the Analysis of 3-Hydroxypristanoyl-CoA: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of acyl-CoA thioesters is paramount to understanding cellular biochemistry in both health and disease. 3-Hydroxypristanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid. Dysregulation of this pathway is associated with several metabolic disorders. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental principles and data from related acyl-CoA analyses.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a liquid mixture.[1] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a primary choice for the analysis of complex biomolecules like acyl-CoAs.[1][2] When coupled with mass spectrometry (LC-MS/MS), it offers high sensitivity and selectivity.[3]
Experimental Workflow for HPLC Analysis
The general workflow for analyzing this compound using HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), involves several key steps from sample preparation to data analysis.
Figure 1. General experimental workflow for this compound analysis by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
The following protocol is a representative method for the extraction and quantification of acyl-CoAs from biological samples, adaptable for this compound.
1. Sample Preparation (Solid-Phase Extraction) [4][5]
-
Homogenization: Homogenize approximately 50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) containing a suitable internal standard (e.g., C17:0-CoA).
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.[6]
2. Liquid Chromatography [6]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate at the initial conditions. For example, 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry [4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for this compound and the internal standard. For many acyl-CoAs, a common product ion at m/z 507.2 is observed, corresponding to the phosphopantetheine moiety.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and analysis of volatile and thermally stable compounds.[1][7] The sample is vaporized and separated in a gaseous mobile phase.[8] Due to the high temperatures required for volatilization, GC-MS is generally not suitable for large, non-volatile, and thermally labile molecules like this compound.[2][9]
Experimental Workflow for GC-MS Analysis
The workflow for GC-MS would necessitate a derivatization step to increase the volatility of the analyte, a common practice for non-volatile compounds.
Figure 2. General experimental workflow for GC-MS analysis, including a necessary derivatization step.
Detailed Experimental Protocol: GC-MS
While GC-MS is not the preferred method for intact acyl-CoA analysis, a protocol for analyzing the 3-hydroxy fatty acid portion after hydrolysis and derivatization is presented. This approach is useful for diagnosing certain metabolic disorders.[10]
1. Sample Preparation
-
Hydrolysis: The acyl-CoA is first hydrolyzed to release the free 3-hydroxypristanoic acid.
-
Extraction: The free fatty acid is extracted from the aqueous sample using an organic solvent.
-
Derivatization: The carboxyl and hydroxyl groups of the fatty acid are derivatized (e.g., silylation) to increase volatility and thermal stability for GC analysis.
2. Gas Chromatography
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized fatty acids. For example, an initial temperature of 100°C held for 2 minutes, ramped to 250°C at 5°C/min, and then to 320°C at 20°C/min.[11]
3. Mass Spectrometry
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Scan or Selected Ion Monitoring (SIM) for increased sensitivity.
Performance Comparison
| Parameter | HPLC (LC-MS/MS) | GC-MS |
| Analyte Suitability | Ideal for non-volatile, polar, thermally labile compounds like this compound.[1] | Unsuitable for intact this compound due to its low volatility and thermal instability. Requires hydrolysis and derivatization of the fatty acid.[2] |
| Limit of Detection (LOD) | High sensitivity, typically in the fmol range.[6] | Lower sensitivity for the derivatized fatty acid compared to LC-MS/MS for the intact molecule. |
| Limit of Quantification (LOQ) | Low fmol to pmol range.[6][12] | Generally higher than LC-MS/MS for this class of compounds. |
| Linearity (R²) | Excellent, typically >0.99.[6] | Good, typically >0.99 for the derivatized analyte. |
| Precision (%RSD) | High, typically <15%.[4] | Good, typically <15%. |
| Specificity | High, based on chromatographic retention time and specific mass-to-charge ratio transitions (MRM).[6] | Moderate to high, dependent on chromatographic separation and mass spectral library matching of the derivatized fatty acid. |
| Throughput | High, with typical run times of 5-15 minutes.[6] | Moderate, with longer run times often required for complex temperature programs. |
| Sample Preparation | Involves extraction and purification (e.g., SPE).[4][5] | More complex, requiring hydrolysis and chemical derivatization.[10] |
Conclusion
For the analysis of this compound, HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the superior technique. Its ability to handle non-volatile and thermally labile compounds makes it ideal for the direct, sensitive, and specific quantification of this and other acyl-CoAs in biological matrices.[3] While GC-MS is a powerful tool for volatile compounds, it is not suitable for the analysis of intact this compound.[2][9] An indirect GC-MS method can be employed to measure the 3-hydroxypristanoic acid moiety after hydrolysis and derivatization, which may be useful in specific diagnostic applications. However, for comprehensive and direct analysis, LC-MS/MS is the recommended method for researchers, scientists, and drug development professionals in this field.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation of a Novel Analytical Method for 3-Hydroxypristanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, particularly peroxisomal beta-oxidation, the accurate quantification of key intermediates is paramount. 3-Hydroxypristanoyl-CoA is a critical metabolite in the degradation of pristanic acid, and its dysregulation is associated with several metabolic disorders. This guide presents a comprehensive validation of a new, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound and compares its performance against a traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is often a balance between sensitivity, specificity, throughput, and the complexity of the biological matrix. The following table summarizes the key performance characteristics of the novel LC-MS/MS method in comparison to the established HPLC-UV technique for the quantification of a representative 3-hydroxyacyl-CoA, providing a strong indication of the expected performance for this compound analysis.[1][2][3]
| Performance Metric | New LC-MS/MS Method | Existing HPLC-UV Method |
| Limit of Detection (LOD) | 0.5 - 1.0 nM | ~1 µM |
| Limit of Quantification (LOQ) | 1.5 - 5.0 nM | ~5 µM |
| Linearity (R²) | >0.99 | >0.99 |
| Dynamic Range | 1.5 - 2000 nM | 5 - 500 µM |
| Precision (Intra-day %CV) | <5% | <10% |
| Precision (Inter-day %CV) | <8% | <15% |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Sample Volume Required | Low (<50 µL) | High (>100 µL) |
| Run Time per Sample | ~5-10 minutes | ~20-30 minutes |
Experimental Protocols
Detailed methodologies for both the new LC-MS/MS method and the traditional HPLC-UV method are provided below to ensure reproducibility and facilitate an informed evaluation.
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a sensitive and specific method for the quantification of this compound using LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Biological samples (e.g., tissue homogenates, cell lysates) are homogenized in a suitable buffer.
-
Protein Precipitation: Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid), followed by vortexing and incubation on ice.
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.[3]
-
Extraction: The resulting supernatant, containing the acyl-CoAs, is carefully collected. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto a C18 SPE cartridge, which is then washed to remove interfering substances. The this compound is subsequently eluted with an appropriate solvent.[2]
-
Drying and Reconstitution: The eluate is dried down under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is used for chromatographic separation.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the analyte.
-
Flow Rate: A typical flow rate is 0.3 mL/min.[3]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transition: The instrument is set to monitor a specific precursor-to-product ion transition for this compound.
-
Existing Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol describes a traditional method for the quantification of this compound.
1. Sample Preparation
-
Sample preparation follows a similar, though often less rigorous, extraction procedure as described for the LC-MS/MS method, typically involving protein precipitation and centrifugation.
2. HPLC-UV Analysis
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection is performed at a wavelength corresponding to the maximal absorbance of the CoA thioester bond (around 260 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of the compound.
Mandatory Visualization
To further elucidate the experimental and logical flows, the following diagrams have been generated.
Caption: Workflow for the new LC-MS/MS method.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to 3-Hydroxypristanoyl-CoA Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathway involving 3-hydroxypristanoyl-CoA, a key intermediate in the degradation of branched-chain fatty acids like phytanic acid and pristanic acid. Understanding the species-specific differences in this peroxisomal β-oxidation pathway is crucial for toxicology studies, drug development, and for elucidating the pathophysiology of related metabolic disorders.
Introduction to this compound Metabolism
The breakdown of the branched-chain fatty acid pristanic acid occurs primarily within peroxisomes via a modified β-oxidation pathway. Unlike straight-chain fatty acids, the methyl branches on pristanic acid necessitate a specific set of enzymes. This compound is a central intermediate in this pathway, formed by the hydration of trans-2,3-dehydropristanoyl-CoA. Its subsequent dehydrogenation is a critical step for the continued degradation of the fatty acid chain. The efficiency of this metabolic process can vary between species, impacting their susceptibility to the accumulation of toxic metabolites.
The Core Metabolic Pathway
The metabolism of pristanic acid to shorter-chain fatty acids involves a series of enzymatic reactions within the peroxisome. The key steps leading to and from this compound are catalyzed by a multifunctional enzyme known as D-bifunctional protein (DBP).
Signaling Pathway of Pristanoyl-CoA β-Oxidation
For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is critical. This guide provides a detailed comparison of the enzymatic kinetics of 3-Hydroxypristanoyl-CoA and its related substrates within the peroxisomal β-oxidation pathway. This analysis is supported by experimental data to offer a clear perspective on enzyme specificity and efficiency.
The breakdown of branched-chain fatty acids, such as pristanic acid, is a crucial metabolic process that occurs within the peroxisomes. This pathway involves a series of enzymatic reactions, and the kinetics of these reactions provide valuable insights into the metabolic flux and potential bottlenecks. This guide focuses on the core enzymes responsible for the metabolism of this compound: Multifunctional Protein 2 (MFP-2) and Sterol Carrier Protein X (SCPx).
Key Enzymes and Their Substrate Specificity
The peroxisomal β-oxidation of pristanoyl-CoA involves a specialized set of enzymes that exhibit a preference for branched-chain acyl-CoA substrates. Unlike the enzymes involved in the degradation of straight-chain fatty acids, these enzymes are specifically adapted to handle the steric hindrance posed by the methyl groups on the fatty acid chain.
Multifunctional Protein 2 (MFP-2) is a key enzyme that catalyzes both the hydration of 2,3-pristenoyl-CoA to this compound and the subsequent dehydrogenation to 3-ketopristanoyl-CoA. Studies have shown that the rat liver peroxisomal multifunctional enzyme, perMFE-II (the rat equivalent of human MFP-2), is catalytically active with pristenoyl-CoA esters, highlighting its role in branched-chain fatty acid metabolism.[1][2]
Sterol Carrier Protein X (SCPx) functions as the 3-ketoacyl-CoA thiolase in this pathway, responsible for the cleavage of 3-ketopristanoyl-CoA. Research has demonstrated that the conventional peroxisomal thiolase shows poor reactivity towards the 3-oxoacyl-CoA esters of 2-methyl branched-chain fatty acids like pristanic acid. In contrast, SCPx readily reacts with 3-oxopristanoyl-CoA, underscoring its specific and critical role in the breakdown of these molecules.[3] A deficiency in SCPx in humans leads to an accumulation of pristanic acid, resulting in leukoencephalopathy with dystonia and motor neuropathy.[4]
Comparative Enzymatic Kinetics
While qualitative data strongly supports the specificity of MFP-2 and SCPx for branched-chain substrates, detailed quantitative kinetic data comparing this compound with other relevant substrates is limited in the available literature. The following table summarizes the known information and highlights the areas where further research is needed to provide a complete comparative kinetic profile.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Species/Source | Reference |
| MFP-2 (perMFE-II) | Pristenoyl-CoA | Data not available | Data not available | Rat Liver | [1][2] |
| 2-Methyltetradecenoyl-CoA | Data not available | Data not available | Rat Liver | [1] | |
| Straight-chain trans-2-enoyl-CoAs | Data not available | Data not available | Rat Liver | [1][2] | |
| SCPx | 3-Oxopristanoyl-CoA | Data not available | Data not available | Human/Rat | [3] |
| Straight-chain 3-oxoacyl-CoAs | Poor reactivity | Poor reactivity | Rat Liver | [3] |
This table will be updated as more specific quantitative kinetic data becomes available.
Signaling Pathways and Experimental Workflows
The peroxisomal β-oxidation pathway is a linear metabolic process. The workflow for a typical enzyme kinetic assay to determine the parameters for the enzymes involved is crucial for reproducible research.
Peroxisomal β-Oxidation of Pristanoyl-CoA
Caption: Metabolic pathway of pristanoyl-CoA in peroxisomes.
Experimental Workflow for Enzyme Kinetic Assay
Caption: General workflow for determining enzyme kinetic parameters.
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable kinetic data. The following are generalized protocols for assaying the dehydrogenase activity of MFP-2 and the thiolase activity of SCPx, which can be adapted for branched-chain substrates.
Protocol 1: Assay for 3-Hydroxyacyl-CoA Dehydrogenase (MFP-2) Activity
This spectrophotometric assay measures the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Purified recombinant MFP-2
-
This compound (or other 3-hydroxyacyl-CoA substrates)
-
NAD+
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer and a fixed concentration of NAD+ (e.g., 1 mM).
-
Add varying concentrations of the 3-hydroxyacyl-CoA substrate to different cuvettes.
-
Equilibrate the cuvettes to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small, fixed amount of purified MFP-2 enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Assay for 3-Ketoacyl-CoA Thiolase (SCPx) Activity
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate. The release of Coenzyme A (CoA-SH) can be monitored by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that absorbs at 412 nm.
Materials:
-
Purified recombinant SCPx
-
3-Ketopristanoyl-CoA (or other 3-ketoacyl-CoA substrates)
-
Coenzyme A (CoA)
-
DTNB
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, a fixed concentration of CoA (e.g., 0.1 mM), and DTNB (e.g., 0.2 mM).
-
Add varying concentrations of the 3-ketoacyl-CoA substrate to different cuvettes.
-
Equilibrate the cuvettes to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small, fixed amount of purified SCPx enzyme.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve, using the molar extinction coefficient of the DTNB-CoA adduct.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion
The enzymatic kinetics of this compound and its related substrates in peroxisomal β-oxidation are governed by the highly specific enzymes MFP-2 and SCPx. While qualitative evidence strongly indicates their preference for branched-chain fatty acyl-CoAs, a significant gap exists in the availability of quantitative kinetic data. The protocols outlined in this guide provide a framework for researchers to conduct the necessary experiments to fill this knowledge gap. A comprehensive understanding of these kinetics is paramount for elucidating the mechanisms of diseases associated with defects in branched-chain fatty acid metabolism and for the development of potential therapeutic interventions.
References
- 1. Peroxisomal multifunctional enzyme of beta-oxidation metabolizing D-3-hydroxyacyl-CoA esters in rat liver: molecular cloning, expression and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisomal multifunctional enzyme of beta-oxidation metabolizing D-3-hydroxyacyl-CoA esters in rat liver: molecular cloning, expression and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in the gene encoding peroxisomal sterol carrier protein X (SCPx) cause leukencephalopathy with dystonia and motor neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Comparison of 3-Hydroxypristanoyl-CoA in Healthy vs. Diseased States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Hydroxypristanoyl-CoA levels in healthy individuals versus those with specific peroxisomal disorders. This compound is a key intermediate in the alpha-oxidation of pristanic acid, which itself is derived from the breakdown of phytanic acid. Deficiencies in the enzymes involved in this pathway lead to the accumulation of specific fatty acid metabolites, which are hallmarks of certain inherited metabolic diseases. While direct quantitative data for this compound is scarce in literature, this guide synthesizes the known biochemical consequences of these disorders to present a comparative analysis.
Data Presentation
Direct quantitative measurements of this compound in plasma or tissues are not routinely performed in clinical diagnostics; instead, its precursors, phytanic acid and pristanic acid, serve as the primary biomarkers. The following table summarizes the expected relative changes in this compound and its related metabolites in several peroxisomal disorders compared to a healthy state. These are inferred from the known enzymatic defects.
| Analyte | Healthy State | Refsum Disease | Zellweger Syndrome Spectrum | Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency |
| Phytanic Acid | Normal | Markedly Increased | Increased | Normal to Slightly Increased |
| Pristanic Acid | Normal | Decreased | Increased | Markedly Increased |
| This compound | Baseline | Expected to be Decreased | Expected to be Increased | Expected to be Increased |
Note: "Normal," "Baseline," "Increased," and "Decreased" are qualitative descriptors. Absolute concentrations can vary based on diet and the specific mutation's severity. The accumulation of metabolites is a key pathogenic feature in these disorders.[1][2][3]
Signaling Pathway: Pristanic Acid α- and β-Oxidation
The breakdown of phytanic acid and pristanic acid occurs within the peroxisomes. This compound is an intermediate in the β-oxidation of pristanic acid. The pathway diagram below illustrates the key steps.
Experimental Protocols
The quantitative analysis of this compound is technically challenging due to its low abundance and transient nature. A highly sensitive method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is required. Below is a detailed experimental protocol synthesized from methodologies used for similar acyl-CoA compounds.[4][5]
Objective: To quantify this compound in biological samples (e.g., cultured fibroblasts, plasma).
Materials:
-
Internal Standard (IS): A stable isotope-labeled analog of this compound (if available) or a structurally similar acyl-CoA.
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium acetate (B1210297).
-
Solid Phase Extraction (SPE) cartridges.
-
LC-MS/MS system (e.g., Triple Quadrupole).
Sample Preparation (from Cultured Fibroblasts):
-
Cell Lysis: Harvest and wash cell pellets with ice-cold phosphate-buffered saline (PBS). Resuspend the pellet in a cold extraction solution (e.g., 80% methanol) containing the internal standard.
-
Homogenization: Disrupt the cells using sonication on ice.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
Sample Preparation (from Plasma):
-
Protein Precipitation: Add a three-fold volume of cold acetonitrile containing the internal standard to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for further purification.
-
Solid Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant, wash the cartridge to remove interfering substances, and then elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure the separation of this compound from other acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of standards.
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zellweger syndrome - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Role of 3-Hydroxypristanoyl-CoA in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular pathways involving 3-Hydroxypristanoyl-CoA, primarily the peroxisomal α- and β-oxidation of branched-chain fatty acids, with the more common mitochondrial β-oxidation of straight-chain fatty acids. It includes supporting experimental data, detailed methodologies for key experiments, and pathway visualizations to facilitate a comprehensive understanding of these critical metabolic processes and their implications in human health and disease.
Introduction
Coenzyme A (CoA) and its derivatives are central to metabolism, participating in over 100 different reactions, including the synthesis and breakdown of lipids.[1] The oxidation of fatty acids is a major energy-yielding process in most tissues. While the majority of dietary fatty acids are straight-chain molecules degraded via β-oxidation in the mitochondria, branched-chain fatty acids like phytanic acid require specialized peroxisomal pathways.[2][3] Phytanic acid, derived from dairy products, ruminant fats, and fish, contains a methyl group on its β-carbon, which sterically hinders the standard β-oxidation machinery.[4][5]
To overcome this, cells employ an initial α-oxidation step in the peroxisome to remove a single carbon, converting phytanoyl-CoA to pristanoyl-CoA.[4][6] Pristanoyl-CoA can then enter the peroxisomal β-oxidation spiral. This compound is a key intermediate in this subsequent β-oxidation pathway.[7] Dysregulation of these pathways leads to the accumulation of toxic metabolites, resulting in severe inherited metabolic disorders such as Refsum disease and Zellweger Spectrum Disorder (ZSD).[5][8]
Pathway Comparison: α-Oxidation/Peroxisomal β-Oxidation vs. Mitochondrial β-Oxidation
The degradation of phytanic acid is a multi-pathway process that stands in contrast to the more direct degradation of a typical saturated fatty acid like palmitic acid.
-
Phytanic Acid α-Oxidation and subsequent β-Oxidation: This pathway is essential for branched-chain fatty acids.
-
Location: Peroxisome.[4]
-
Initial Step: α-oxidation is required to bypass the β-methyl group. This involves the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, followed by cleavage to form pristanal (B217276) and formyl-CoA. Pristanal is then oxidized to pristanic acid.[9][10]
-
β-Oxidation of Pristanic Acid: Once formed, pristanoyl-CoA undergoes β-oxidation within the peroxisome. The second step of this process, the hydration of trans-2,3-dehydropristanoyl-CoA, is catalyzed by the D-bifunctional protein (HSD17B4), yielding This compound .[7][8]
-
End Products: This process yields a mix of acetyl-CoA and propionyl-CoA. The shortened acyl-CoAs are often transported to the mitochondria for complete oxidation.[11]
-
-
Palmitic Acid β-Oxidation (Alternative Pathway): This is the canonical pathway for straight-chain fatty acids.
-
Initial Step: Direct β-oxidation. The first step is catalyzed by acyl-CoA dehydrogenase, which transfers electrons to FAD, producing FADH2.[12]
-
Intermediates: Involves L-3-hydroxyacyl-CoA intermediates.[13]
-
End Products: The pathway exclusively produces acetyl-CoA, which directly enters the citric acid cycle for energy production.[14]
Below is a diagram illustrating the α-oxidation of phytanic acid, highlighting the formation of this compound.
For comparison, the standard mitochondrial β-oxidation spiral is presented below.
Quantitative Data Presentation
Defects in the α- and peroxisomal β-oxidation pathways lead to the accumulation of specific fatty acids in plasma and tissues. The table below compares typical metabolite levels in healthy individuals versus those with related metabolic disorders.
| Metabolite | Healthy Control (Plasma) | Refsum Disease (Plasma) | Zellweger Spectrum Disorder (Plasma) | Pathophysiological Role |
| Phytanic Acid | < 3 µg/mL | > 200 µg/mL (Highly Elevated) | Elevated | Accumulation is neurotoxic and leads to symptoms like ataxia, retinitis pigmentosa, and deafness.[4][5] |
| Pristanic Acid | Trace amounts | Normal or slightly elevated | Elevated | Accumulates when peroxisomal β-oxidation is impaired; its specific toxicity is under investigation.[5] |
| Very Long-Chain Fatty Acids (VLCFA, e.g., C26:0) | Normal | Normal | Elevated | Accumulation disrupts cell membrane function and damages myelin, contributing to neurodegeneration.[15] |
Data are representative and may vary between individuals and specific mutations.
Clinical Significance
| Disorder | Defective Pathway/Enzyme | Key Intermediate Affected | Primary Biochemical Abnormality |
| Classic Refsum Disease | α-Oxidation (Phytanoyl-CoA Hydroxylase) | Phytanoyl-CoA | Massive accumulation of phytanic acid.[5][10] |
| D-Bifunctional Protein (DBP) Deficiency | Peroxisomal β-Oxidation (Hydratase and/or Dehydrogenase activity) | This compound | Accumulation of pristanic acid and VLCFA; secondary elevation of phytanic acid.[5][8] |
| Zellweger Spectrum Disorder (ZSD) | Peroxisome Biogenesis (multiple PEX genes) | Multiple Peroxisomal Intermediates | Impaired α-oxidation and peroxisomal β-oxidation; accumulation of phytanic acid, pristanic acid, and VLCFA.[15][16][17] |
Experimental Protocols
Validation of pathway function and diagnosis of related disorders rely on robust biochemical and genetic assays.
Protocol 1: Measurement of Phytanic Acid α-Oxidation Rate in Fibroblasts
This assay measures the overall flux through the α-oxidation pathway by quantifying the conversion of a radiolabeled phytanic acid substrate.
1. Cell Culture:
-
Culture human skin fibroblasts from the patient and a healthy control in a suitable medium (e.g., DMEM with 10% FBS) until confluent.
2. Substrate Preparation:
-
Prepare a stock solution of [1-¹⁴C]Phytanic Acid in ethanol.
3. Incubation:
-
Harvest fibroblasts and homogenize the cell pellet in a sucrose (B13894) buffer.
-
Prepare a reaction mixture containing the cell homogenate, cofactors (ATP, CoA, Mg²⁺), and [1-¹⁴C]Phytanic Acid.
-
Incubate the mixture at 37°C for 2-4 hours.
4. Product Measurement:
-
Stop the reaction by adding a strong base (e.g., KOH) to saponify the lipids.
-
Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
The α-oxidation process releases the ¹⁴C-labeled carboxyl group as ¹⁴CO₂. The rate of oxidation is determined by measuring the amount of ¹⁴CO₂ produced or by quantifying the remaining radiolabeled fatty acids using liquid scintillation counting.
5. Data Analysis:
-
Compare the rate of ¹⁴CO₂ production (or substrate consumption) in patient cells to that of control cells. A significantly reduced rate in patient cells indicates a defect in the α-oxidation pathway.
Protocol 2: GC-MS Analysis of Fatty Acids in Plasma
This protocol is the gold standard for quantifying levels of phytanic acid, pristanic acid, and VLCFA for diagnostic purposes.
1. Sample Preparation:
-
Collect a plasma sample from the patient.
-
Perform lipid extraction using a chloroform:methanol solvent system.
-
Saponify the lipid extract with methanolic KOH to release free fatty acids.
2. Derivatization:
-
Methylate the free fatty acids to produce fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis. This is typically done using BF₃-methanol.
3. GC-MS Analysis:
-
Inject the FAMEs sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Separation: Use a suitable capillary column (e.g., polar-phase) to separate the different FAMEs based on their boiling points and polarity.
-
MS Detection: As the FAMEs elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured.
-
Quantification: Identify and quantify specific FAMEs (e.g., methyl phytanate, methyl pristanate) by comparing their retention times and mass spectra to those of known standards. Use an internal standard for accurate quantification.
4. Data Interpretation:
-
Compare the measured concentrations of phytanic acid, pristanic acid, and VLCFA to established reference ranges to diagnose specific peroxisomal disorders.
The workflow for metabolite analysis is depicted below.
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | trans-2,3-dehydropristanoyl-CoA + H2O => this compound [reactome.org]
- 8. Peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. aocs.org [aocs.org]
- 13. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Table: Peroxisome Biogenesis and Very Long-Chain Fatty Acid Metabolism Disorders-Merck Manual Professional Edition [merckmanuals.com]
- 17. myriad.com [myriad.com]
A Comparative Analysis of Enzymes in the Metabolism of 3-Hydroxypristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Key Enzymes in Pristanic Acid Beta-Oxidation
This guide provides a detailed comparative study of the primary enzymes that act on 3-Hydroxypristanoyl-CoA, a key intermediate in the peroxisomal beta-oxidation of pristanic acid. Understanding the function and kinetics of these enzymes is crucial for research into metabolic disorders such as Refsum disease and for the development of targeted therapeutic interventions.
Introduction to this compound Metabolism
Phytanic acid, a branched-chain fatty acid derived from dietary sources, undergoes alpha-oxidation in peroxisomes to form pristanic acid.[1][2] Pristanic acid is then activated to pristanoyl-CoA and enters the peroxisomal beta-oxidation pathway.[2] This pathway involves a series of enzymatic reactions that shorten the fatty acid chain. A critical step in this process is the metabolism of this compound. The two key enzymes involved in the processing of intermediates of pristanic acid beta-oxidation are Peroxisomal Multifunctional Enzyme Type 2 (MFP-2), also known as HSD17B4, and Alpha-methylacyl-CoA Racemase (AMACR).
Quantitative Comparison of Enzyme Performance
| Enzyme | Gene | Substrate | K_m_ | V_max_ | k_cat_ | k_cat_/K_m_ |
| Peroxisomal Multifunctional Enzyme Type 2 (MFP-2) / HSD17B4 (Dehydrogenase Domain) | HSD17B4 | (3R)-3-Hydroxyacyl-CoA | Data not available | Data not available | Data not available | Data not available |
| Alpha-methylacyl-CoA Racemase (AMACR) | AMACR | Pristanoyl-CoA | 172 µM[3] | 0.1 µmol/min/mg[3] | Data not available | Data not available |
| Trihydroxycoprostanoyl-CoA | 31.6 µM[3] | 0.3 µmol/min/mg[3] | Data not available | Data not available | ||
| (2R)-Methyldecanoyl-CoA | 1.3 ± 0.55 mM | 66.6 ± 13 µmol/min/mg | 52.4 ± 10.2 s⁻¹ | 40307 s⁻¹M⁻¹ |
Note: The kinetic parameters for AMACR with (2R)-Methyldecanoyl-CoA were determined using an NMR-based assay and provide an indication of the enzyme's activity on a model branched-chain acyl-CoA substrate.
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the key steps in the peroxisomal beta-oxidation of pristanoyl-CoA and a general workflow for the expression and purification of the recombinant enzymes for in vitro studies.
Caption: Peroxisomal beta-oxidation pathway of pristanoyl-CoA.
Caption: General workflow for recombinant enzyme production and kinetic analysis.
Experimental Protocols
Expression and Purification of Recombinant Human HSD17B4 (MFP-2)
This protocol describes the general steps for producing recombinant human HSD17B4 for in vitro kinetic studies.
1. Gene Synthesis and Cloning:
-
Synthesize the human HSD17B4 cDNA sequence, codon-optimized for expression in E. coli.
-
Clone the HSD17B4 gene into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (6xHis) tag for purification.
2. Protein Expression:
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
3. Purification:
-
Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the 6xHis-tagged HSD17B4 protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay.
Expression and Purification of Recombinant Human AMACR
A similar protocol can be followed for the expression and purification of recombinant human AMACR.[1]
1. Gene Synthesis and Cloning:
-
Synthesize the human AMACR cDNA sequence, codon-optimized for E. coli expression.
-
Clone the AMACR gene into an expression vector, such as one containing a maltose-binding protein (MBP) tag to improve solubility.[1]
2. Protein Expression and Purification:
-
Follow the general expression and lysis procedures as described for HSD17B4.
-
For purification, use an amylose (B160209) resin column for the MBP-tagged protein.
-
Wash the column and elute the AMACR-MBP fusion protein with a buffer containing maltose.
-
If necessary, the MBP tag can be cleaved using a specific protease (e.g., TEV protease), followed by further purification steps to separate the tag from the AMACR protein.
-
Assess purity and concentration as described above.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HSD17B4) Activity
This assay measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
NAD⁺ Stock Solution: 20 mM in assay buffer.
-
This compound (or other 3-hydroxyacyl-CoA substrate) stock solution.
-
Purified recombinant HSD17B4 enzyme.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Assay buffer to a final volume of 1 mL.
-
NAD⁺ to a final concentration of 1 mM.
-
Varying concentrations of the 3-hydroxyacyl-CoA substrate.
-
-
Incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding a small, predetermined amount of the purified HSD17B4 enzyme.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine the kinetic parameters (K_m and V_max), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
NMR-Based Assay for Alpha-Methylacyl-CoA Racemase (AMACR) Activity
This assay monitors the epimerization of a 2-methylacyl-CoA substrate by observing changes in the proton NMR spectrum.[4]
Materials:
-
Assay Buffer: Phosphate buffer prepared in D₂O, pH 7.4.
-
(2R)- or (2S)-Pristanoyl-CoA substrate.
-
Purified recombinant AMACR enzyme.
-
NMR spectrometer.
Procedure:
-
Dissolve the pristanoyl-CoA substrate in the D₂O-based assay buffer.
-
Acquire a baseline ¹H NMR spectrum of the substrate. The α-methyl group will appear as a doublet.
-
Initiate the reaction by adding a catalytic amount of purified AMACR enzyme to the NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals.
-
The racemization reaction involves the removal of the α-proton and its replacement with deuterium (B1214612) from the solvent. This will cause the α-methyl doublet to collapse into a singlet.
-
The rate of conversion can be determined by integrating the doublet and singlet signals over time.
-
Kinetic parameters can be derived by performing the assay at different substrate concentrations.
Conclusion
The peroxisomal beta-oxidation of branched-chain fatty acids is a complex process involving several key enzymes. Peroxisomal Multifunctional Enzyme Type 2 (HSD17B4) and Alpha-methylacyl-CoA Racemase (AMACR) play critical roles in the metabolism of pristanoyl-CoA and its derivatives. While detailed kinetic data for the direct comparison of these enzymes on this compound is still emerging, the provided protocols offer a robust framework for researchers to express, purify, and characterize these enzymes in-house. Such studies are essential for a deeper understanding of their roles in health and disease and for the development of novel therapeutic strategies for related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. First Case of Peroxisomal D-bifunctional Protein Deficiency with Novel HSD17B4 Mutations and Progressive Neuropathy in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. AMACR protein expression summary - The Human Protein Atlas [proteinatlas.org]
Assessing the Specificity of Inhibitors for 3-Hydroxypristanoyl-CoA Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of 3-Hydroxypristanoyl-CoA is a critical step in the peroxisomal beta-oxidation of branched-chain fatty acids like pristanic acid. The enzymes responsible for this metabolic conversion, primarily the peroxisomal bifunctional enzyme (HSD17B4) and 3-hydroxyacyl-CoA dehydrogenase (HADH), represent potential therapeutic targets. This guide provides a comparative overview of known inhibitors targeting these enzymes, with a focus on their specificity, supported by available experimental data and detailed protocols.
Metabolic Pathway of this compound
The conversion of pristanoyl-CoA to acetyl-CoA and propionyl-CoA involves a series of enzymatic reactions within the peroxisome. A key intermediate in this pathway is this compound. The formation and subsequent dehydrogenation of this intermediate are catalyzed by two key enzymes:
-
Peroxisomal Bifunctional Enzyme (HSD17B4): This enzyme possesses two distinct activities: an enoyl-CoA hydratase activity that converts trans-2,3-dehydropristanoyl-CoA to this compound, and a 3-hydroxyacyl-CoA dehydrogenase activity that oxidizes this compound to 3-ketopristanoyl-CoA.[1]
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoAs to their corresponding 3-ketoacyl-CoAs.[2][3] There are several isozymes of HADH in humans.[3]
The specificity of inhibitors for these enzymes is crucial for developing targeted therapeutics with minimal off-target effects.
Figure 1: Simplified metabolic pathway of this compound.
Inhibitor Specificity Comparison
A critical aspect of drug development is the selectivity of a compound for its intended target. The following tables summarize the available quantitative data on the specificity of inhibitors for the enzymes involved in this compound metabolism.
Inhibitors of Peroxisomal Bifunctional Enzyme (HSD17B4) - Enoyl-CoA Hydratase Activity
Further research has identified inhibitors of enoyl-CoA hydratases, providing some comparative data.
| Inhibitor | Target Enzyme | Ki (µM) | k_inact (min⁻¹) | Selectivity Notes |
| Methylenecyclopropylformyl-CoA (MCPF-CoA) | ECH1 (Mitochondrial) | 57.1 | 0.00265 | Irreversibly inhibits both mitochondrial and peroxisomal enoyl-CoA hydratases. |
| ECH2 (Peroxisomal) | 53 | 0.010 | Appears to be a slightly better inhibitor of the peroxisomal enzyme.[4] | |
| 3-Octynoyl-CoA | ECH1 (Mitochondrial) | - | - | Does not inactivate the mitochondrial enzyme. |
| ECH2 (Peroxisomal) | - | - | Selectively and irreversibly inactivates the peroxisomal enzyme.[4] |
Note: ECH2 is a component of the peroxisomal bifunctional enzyme.
Inhibitors of 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
The identification of potent and selective inhibitors for HADH remains an area of active research. One known inhibitor is acetoacetyl-CoA, a product of the reaction, which suggests product inhibition may play a regulatory role. However, quantitative data on its inhibitory potency is limited in recent literature.
| Inhibitor | Target Enzyme | Inhibition Type | Ki Value | Selectivity Notes |
| Acetoacetyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase | Competitive | N/A | An older study identified it as an inhibitor, but specific Ki values are not readily available in recent literature.[5] |
N/A: Not available in the reviewed literature.
Experimental Protocols
Accurate assessment of inhibitor specificity requires robust and reproducible experimental assays. The following are detailed protocols for the key enzymes involved in this compound metabolism.
General Experimental Workflow for Assessing Inhibitor Specificity
Figure 2: General workflow for assessing inhibitor specificity.
Protocol 1: Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)
Objective: To determine the rate of hydration of a trans-2-enoyl-CoA substrate by monitoring the decrease in absorbance at 280 nm.
Materials:
-
Purified peroxisomal bifunctional enzyme (HSD17B4) or purified enoyl-CoA hydratase.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrate: Crotonyl-CoA (or other suitable trans-2-enoyl-CoA substrate) stock solution in water.
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 280 nm.
Procedure:
-
Prepare a reaction mixture in the wells of the microplate or cuvettes containing the assay buffer and the desired concentration of the test inhibitor. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubate the enzyme with the inhibitor in the reaction mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the crotonyl-CoA substrate to a final concentration of, for example, 50 µM.
-
Immediately monitor the decrease in absorbance at 280 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the vehicle control.
-
For IC50 determination, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)
Objective: To determine the rate of dehydrogenation of a 3-hydroxyacyl-CoA substrate by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase (HADH) or the dehydrogenase domain of HSD17B4.
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0.
-
Substrate: Acetoacetyl-CoA (or other suitable 3-hydroxyacyl-CoA substrate) stock solution in water.
-
Cofactor: NAD+ stock solution in water.
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in the wells of the microplate or cuvettes containing the assay buffer, NAD+ (e.g., 1 mM final concentration), and the desired concentration of the test inhibitor. Include a vehicle control.
-
Pre-incubate the enzyme with the inhibitor in the reaction mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the acetoacetyl-CoA substrate to a final concentration of, for example, 0.1 mM.
-
Immediately monitor the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the vehicle control.
-
For IC50 determination, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The assessment of inhibitor specificity is a cornerstone of modern drug discovery. For the metabolism of this compound, research has identified promising selective inhibitors for the enoyl-CoA hydratase activity of the peroxisomal bifunctional enzyme. However, the field would greatly benefit from the discovery and characterization of potent and selective inhibitors for 3-hydroxyacyl-CoA dehydrogenase. The experimental protocols provided in this guide offer a framework for the systematic evaluation of new chemical entities targeting these important metabolic enzymes. The continued development of specific inhibitors will be invaluable for dissecting the roles of these enzymes in health and disease and for advancing novel therapeutic strategies.
References
- 1. Comparative inhibition studies of enoyl-CoA hydratase 1 and enoyl-CoA hydratase 2 in long-chain fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are HADH modulators and how do they work? [synapse.patsnap.com]
- 3. Developing Antineoplastic Agents that Targeting Peroxisomal Enzymes: Cytisine-linked Isoflavonoids as Inhibitors of Hydroxysteroid 17-beta-dehydrogenase-4 (HSD17B4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The inhibition of L-3-hydroxyacyl-CoA dehydrogenase by acetoacetyl-CoA and the possible effect of this inhibitor on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantification of 3-Hydroxypristanoyl-CoA: A Comparative Analysis of Leading Methodologies
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, particularly peroxisomal β-oxidation, the accurate quantification of key intermediates is paramount. 3-Hydroxypristanoyl-CoA is a critical metabolite in the degradation pathway of pristanic acid, a branched-chain fatty acid.[1][2] Dysregulation of this pathway is associated with several inherited metabolic disorders.[1][3] This guide provides a comprehensive comparison of the three primary analytical methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Quantitative Performance at a Glance
The selection of an appropriate quantification method hinges on the specific requirements of the study, including sensitivity, specificity, throughput, and sample matrix. The following table summarizes the key performance characteristics of each method. It is important to note that while specific data for this compound is limited, the presented data is based on the analysis of structurally similar branched-chain and 3-hydroxy fatty acids or their CoA esters, providing a reliable estimate of expected performance.
| Performance Parameter | LC-MS/MS | GC-MS (as 3-hydroxypristanic acid) | Enzymatic Assay |
| Limit of Detection (LOD) | 1-10 fmol (estimated for similar acyl-CoAs) | 2 nM[3] | ~50 fmol (estimated for similar 3-hydroxyacyl-CoAs) |
| Limit of Quantification (LOQ) | 5-50 fmol (estimated for similar acyl-CoAs) | Not explicitly stated, but quantifiable at low nM levels[3] | ~100 fmol (estimated for similar 3-hydroxyacyl-CoAs) |
| Linearity (R²) | >0.99 (for similar acyl-CoAs)[4] | >0.99[3] | Variable |
| Precision (%RSD) | <15%[5] | <10%[6] | <20% |
| Specificity | High (based on mass-to-charge ratio and fragmentation)[4] | High (with appropriate sample preparation and chromatography)[3] | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
| Derivatization Required | No | Yes | No |
In-Depth Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of acyl-CoA species due to its high sensitivity and specificity, allowing for the direct measurement of the intact CoA thioester.[4]
Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenization: Homogenize cell pellets or tissue samples in an ice-cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol (B129727):water) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar odd-chain 3-hydroxyacyl-CoA).
-
Protein Precipitation: Precipitate proteins by adding ice-cold 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA). Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and other acyl-CoAs with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic acyl-CoAs.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound. The product ions are typically generated from the fragmentation of the phosphopantetheine moiety.[4] These transitions need to be optimized by direct infusion of a standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of fatty acids. For non-volatile compounds like this compound, a hydrolysis step to release the free fatty acid (3-hydroxypristanic acid) followed by derivatization is mandatory to increase volatility.[3][6]
Sample Preparation (Hydrolysis and Derivatization)
-
Hydrolysis: To release the 3-hydroxypristanic acid from its CoA ester, add 500 µL of 10 M NaOH to the sample and incubate for 30 minutes. This step creates the total 3-hydroxy fatty acid content. For the free fatty acid content, this step is omitted.
-
Acidification: Acidify the sample with 6 M HCl.
-
Extraction: Extract the 3-hydroxypristanic acid twice with 3 mL of ethyl acetate.
-
Drying: Dry the combined organic phases under a stream of nitrogen at 37°C.
-
Derivatization: Add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and incubate for one hour at 80°C to form the trimethylsilyl (B98337) (TMS) ester.[6]
-
Reconstitution: After cooling, the derivatized sample is ready for injection.
GC-MS Instrumentation and Conditions
-
Gas Chromatography:
-
Injection: 1 µL, splitless mode at 250°C.
-
Column: A suitable capillary column for fatty acid analysis (e.g., HP-5MS).[6]
-
Oven Temperature Program: Start at an initial temperature (e.g., 80°C) and ramp up to a final temperature (e.g., 290°C) to ensure separation of different fatty acid derivatives.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted analysis, monitoring characteristic ions of the derivatized 3-hydroxypristanic acid.[6]
-
Enzymatic Assay
Enzymatic assays offer a functional measurement of 3-hydroxyacyl-CoAs by capitalizing on the specificity of enzymes involved in their metabolism. The most common approach utilizes 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA to its corresponding 3-ketoacyl-CoA.[7][8] The production of NADH is monitored spectrophotometrically or fluorometrically.
Experimental Protocol
-
Sample Extraction: Extract acyl-CoA esters from frozen tissue or cell samples using a chloroform/methanol procedure.[7]
-
Reaction Mixture: In a cuvette, combine the following:
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.3).
-
NAD⁺ stock solution (to a final concentration of 1 mM).
-
The extracted sample.
-
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the Reaction: Add a solution of 3-hydroxyacyl-CoA dehydrogenase (HADH) to the cuvette to start the reaction. For branched-chain substrates, it is important to use a dehydrogenase that has activity towards these molecules.
-
Detection: Monitor the increase in absorbance at 340 nm (for NADH production) over time using a spectrophotometer. The initial rate of the reaction is proportional to the concentration of this compound in the sample.
-
Coupled Assay (Optional): To improve the assay's irreversibility and prevent product inhibition, a coupled enzyme system can be used. This involves adding 3-ketoacyl-CoA thiolase and Coenzyme A to the reaction mixture, which will cleave the 3-ketoacyl-CoA product.[9]
Visualizing the Methodologies
To further clarify the experimental processes and the metabolic context of this compound, the following diagrams have been generated using the DOT language.
Caption: The metabolic pathway of Pristanoyl-CoA degradation.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fate of Branched-Chain Acyl-CoAs: 3-Hydroxypristanoyl-CoA vs. Propionyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of 3-Hydroxypristanoyl-CoA and other branched-chain acyl-CoAs, with a focus on propionyl-CoA as a key comparative molecule. Understanding these pathways is crucial for research into metabolic disorders and the development of targeted therapeutics.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain acyl-Coenzyme A (acyl-CoA) molecules are critical intermediates in the catabolism of branched-chain fatty acids and amino acids.[1][2] Their metabolism is essential for energy production and maintaining cellular homeostasis.[3][4] Dysregulation in these pathways can lead to severe inherited metabolic disorders.[5][6] This guide focuses on the peroxisomal β-oxidation of pristanic acid, which generates this compound, and compares its fate to that of propionyl-CoA, a common intermediate derived from multiple sources.[7][8]
The Metabolic Pathway of this compound
This compound is an intermediate in the degradation of pristanic acid, a 19-carbon branched-chain fatty acid.[5][7] Pristanic acid itself is derived either directly from the diet or from the α-oxidation of phytanic acid.[5] The breakdown of pristanic acid occurs within the peroxisomes via a β-oxidation pathway.[7][9]
The process begins with the activation of pristanic acid to pristanoyl-CoA.[10] The pathway then proceeds as follows:
-
Oxidation: Pristanoyl-CoA is oxidized to 2,3-pristenoyl-CoA by the enzyme branched-chain acyl-CoA oxidase.[10]
-
Hydration: The multifunctional protein 2 (MFP2) then catalyzes the hydration of 2,3-pristenoyl-CoA to form This compound .[10][11]
-
Dehydrogenation: The same MFP2 enzyme oxidizes this compound to 3-ketopristanoyl-CoA.[10]
-
Thiolytic Cleavage: Finally, the enzyme sterol carrier protein X (SCPX) cleaves 3-ketopristanoyl-CoA, yielding propionyl-CoA and 4,8,12-trimethyltridecanoyl-CoA.[10] The latter undergoes further cycles of β-oxidation.[10]
The Metabolic Pathway of Propionyl-CoA
Propionyl-CoA is a three-carbon acyl-CoA that serves as a crucial metabolic intermediate. It is generated from various sources, including:
-
The degradation of the amino acids valine, isoleucine, threonine, and methionine.[8][12][13]
-
The final step in the peroxisomal β-oxidation of pristanic acid, as described above.[7][10]
The catabolism of propionyl-CoA occurs within the mitochondria and funnels its carbon skeleton into the citric acid cycle (TCA cycle).[12][14]
-
Carboxylation: Propionyl-CoA is converted to D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase (PCC) . This reaction is dependent on the cofactor biotin (B1667282) (Vitamin B7) and requires ATP.[8][12][14]
-
Racemization: D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA by methylmalonyl-CoA racemase .[8]
-
Isomerization: Finally, methylmalonyl-CoA mutase , an enzyme requiring adenosylcobalamin (a form of Vitamin B12) as a cofactor, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA .[15][16][17] Succinyl-CoA can then directly enter the TCA cycle for energy production.[15][18]
Comparative Analysis of Metabolic Fates
The metabolic pathways for this compound and propionyl-CoA differ significantly in their subcellular location, enzymatic machinery, and ultimate products.
| Feature | This compound Metabolism | Propionyl-CoA Metabolism |
| Primary Subcellular Location | Peroxisome[7][9] | Mitochondrion[12][14] |
| Metabolic Pathway | Peroxisomal β-oxidation[10] | Carboxylation and isomerization[8][12] |
| Key Enzymes | Branched-chain acyl-CoA oxidase, Multifunctional protein 2 (MFP2), Sterol carrier protein X (SCPX)[10] | Propionyl-CoA carboxylase (PCC), Methylmalonyl-CoA racemase, Methylmalonyl-CoA mutase (MCM)[8][12][16] |
| Essential Cofactors | FAD, NAD+ | Biotin (Vitamin B7), ATP, Adenosylcobalamin (Vitamin B12)[8][12][15] |
| Immediate Products | Propionyl-CoA, 4,8,12-trimethyltridecanoyl-CoA[10] | Succinyl-CoA[15] |
| Ultimate Metabolic Fate | Products enter mitochondrial metabolism for further breakdown[10] | Enters the Citric Acid Cycle (TCA) for energy production[15][18] |
| Associated Disorders | Zellweger syndrome, Bifunctional protein deficiency (generalized peroxisomal disorders)[5] | Propionic acidemia, Methylmalonic acidemia[6][18] |
Experimental Protocols
Accurate quantification of acyl-CoA species is essential for studying their metabolic roles. LC-MS/MS has become the standard method due to its high sensitivity and specificity.[19]
Protocol 1: Extraction of Acyl-CoAs from Tissues
This protocol is adapted from established methods for extracting acyl-CoAs from mammalian tissues.[20]
Materials:
-
Frozen tissue sample (~50 mg)
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
2-propanol
-
Saturated (NH4)2SO4
-
Acetonitrile
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Weigh the frozen, powdered tissue and place it in a pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH2PO4 buffer containing the internal standard.[20] Homogenize thoroughly on ice.
-
Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.[20] Then, add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[20]
-
Extraction: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.[20]
-
Phase Separation: Centrifuge the homogenate at approximately 2,000-3,000 x g for 10 minutes at 4°C to separate the phases.[20]
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.[20]
-
Drying and Reconstitution: Evaporate the solvent from the collected supernatant under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the subsequent LC-MS/MS analysis (e.g., 5% sulfosalicylic acid or a water/acetonitrile mixture).[19]
Protocol 2: General LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework. Parameters must be optimized for the specific instrument and target analytes.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 20% B) and ramps up to elute the more hydrophobic long-chain acyl-CoAs.
MS/MS Conditions:
-
Ionization Mode: Positive ESI is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each acyl-CoA species and the internal standard.
Conclusion
The metabolic fates of this compound and propionyl-CoA exemplify the compartmentalization and specificity of metabolic pathways. While the breakdown of pristanic acid is a specialized peroxisomal process leading to the formation of propionyl-CoA, the subsequent metabolism of propionyl-CoA occurs in the mitochondria, where it integrates with central carbon metabolism. For researchers and drug developers, a clear understanding of these distinct pathways, their unique enzymatic players, and their respective subcellular locations is fundamental for diagnosing and developing effective treatments for metabolic disorders stemming from defects in branched-chain acyl-CoA catabolism.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 4. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Pristanic acid - Wikipedia [en.wikipedia.org]
- 8. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 9. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactome | trans-2,3-dehydropristanoyl-CoA + H2O => this compound [reactome.org]
- 12. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 14. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 16. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. fiveable.me [fiveable.me]
- 19. benchchem.com [benchchem.com]
- 20. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Hydroxypristanoyl-CoA: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 3-Hydroxypristanoyl-CoA are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for every chemical may not be readily available, a risk-based approach grounded in established safety principles for similar compounds provides a clear path forward. This guide offers essential, step-by-step logistical and safety information for the proper disposal of this compound, promoting a culture of safety and operational excellence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. As with other long-chain acyl-CoA esters, this compound can be susceptible to degradation.[1] When handling, it is recommended to work quickly and keep all materials on ice to minimize thermal degradation.[1] To prevent contamination, always use clean, dedicated glassware and equipment.[1] In case of accidental exposure, if the individual is conscious, rinse their mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The most prudent and widely accepted method for the disposal of this compound is to treat it as chemical waste.[2] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[2] The following operational plan outlines the safe disposal process:
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe laboratory waste management.[2]
-
Isolate the Waste : All materials contaminated with this compound, including residual solutions, pipette tips, microfuge tubes, and any absorbent materials from spill cleanups, should be collected in a designated waste container.[2]
-
Avoid Mixing : It is critical not to mix this compound waste with other chemical or biological waste streams.[2] This is particularly important for hazardous solvents, heavy metals, or biohazardous materials.[2]
Step 2: Containerization and Labeling
Clear communication through proper labeling is essential for safety.[2]
-
Select Appropriate Containers : Use a leak-proof and chemically compatible container for liquid waste. For solid waste, a designated and clearly marked solid waste container should be utilized.[2]
-
Label Contents Clearly : The container must be clearly labeled with the full chemical name, "this compound," and its approximate concentration. The label should also include the date when the waste was first added to the container.[2]
Step 3: Storage and Pickup
-
Temporary Storage : Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Schedule Waste Pickup : Arrange for a scheduled pickup by your institution's EHS department.[2] This ensures that the disposal of this compound complies with all local, state, and federal regulations.[2]
Hazardous Waste Classification
In the United States, hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4] While there is no specific information classifying this compound as a listed hazardous waste, the conservative approach is to manage it as a chemical waste. Your institution's EHS department will make the final determination on its classification and disposal route.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Lyophilized or in solution at -80°C | To minimize degradation over several months. |
| pH of Solutions | pH 6.0 for storage | The thioester bond is susceptible to hydrolysis at neutral to alkaline pH.[1] |
| Freeze-Thaw Cycles | Minimize; prepare single-use aliquots | Repeated cycles can accelerate degradation.[1] |
| Solvents | High-purity (e.g., HPLC or LC-MS grade) | Avoids contaminants that could catalyze degradation.[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling 3-Hydroxypristanoyl-CoA
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxypristanoyl-CoA. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashes or aerosol generation.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are preferred. Inspect for tears before use.[3] |
| Body Protection | Laboratory Coat or Gown | A disposable gown is preferred to prevent contamination.[3] |
| Respiratory Protection | N95 or N100 Respirator | Required if handling the compound as a powder or if aerosols may be generated.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
-
Preparation :
-
Donning PPE :
-
Put on a lab coat or gown, followed by safety glasses or goggles.
-
If required, don a respirator.
-
Finally, put on chemical-resistant gloves.
-
-
Handling this compound :
-
If the compound is in solid form, handle it carefully to avoid creating dust.
-
When preparing solutions, add the compound slowly to the solvent to prevent splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling :
-
Decontaminate the work surface with an appropriate solvent.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.
-
Unused or waste solutions of this compound should be collected in a separate, labeled liquid hazardous waste container.
-
-
Disposal Procedure :
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Spill : For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
